Almotriptan
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEMJKQOLOHJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044289 | |
| Record name | Almotriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Almotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.21e-01 g/L | |
| Record name | Almotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154323-57-6, 181183-52-8 | |
| Record name | Almotriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154323-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almotriptan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almotriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Almotriptan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Almotriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALMOTRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Almotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Almotriptan's Mechanism of Action on 5-HT1B/1D Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular and physiological mechanisms through which almotriptan, a second-generation triptan, exerts its therapeutic effects in the acute treatment of migraine. The core of this compound's action lies in its selective agonism at serotonin 5-HT1B and 5-HT1D receptors. We will explore its binding affinity, functional activity, downstream signaling pathways, and the experimental methodologies used to characterize these properties.
Core Mechanism of Action
This compound is a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of cranial blood vessels and on presynaptic nerve terminals of the trigeminal system.[1][3] The therapeutic efficacy of this compound in aborting migraine attacks is attributed to a dual mechanism:
-
Cranial Vasoconstriction: During a migraine, certain cranial and dural blood vessels become painfully dilated. This compound binds to postsynaptic 5-HT1B receptors on the vascular smooth muscle of these vessels, inducing vasoconstriction and counteracting the vasodilation associated with migraine pain.[1]
-
Neuronal Inhibition: this compound activates presynaptic 5-HT1D receptors located on the terminals of trigeminal nerves that innervate the meningeal blood vessels. This activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. By preventing the release of these peptides, this compound reduces neurogenic inflammation and blocks the transmission of pain signals to the central nervous system.
Quantitative Pharmacology
This compound's pharmacological profile is defined by its high affinity and selectivity for 5-HT1B/1D receptors, coupled with potent functional agonism.
This compound demonstrates a strong and equipotent affinity for both human 5-HT1B and 5-HT1D receptors, with significantly lower affinity for other serotonin receptor subtypes and negligible interaction with non-serotonergic receptors. This selectivity contributes to its favorable side-effect profile.
| Receptor Subtype | This compound Affinity (K_i, nM) | Selectivity vs. 5-HT1B/1D | Reference |
| 5-HT1B (human) | Low Nanomolar | - | |
| 5-HT1D (human) | Low Nanomolar | - | |
| 5-HT1A (human) | ~60-fold lower | High | |
| 5-HT7 (human) | ~40-fold lower | High | |
| Other Non-5-HT Receptors | >1000 nM | Very High |
Table 1: this compound Receptor Binding Affinity. This table summarizes the binding affinity (inhibition constant, K_i) of this compound for various serotonin receptor subtypes.
The agonist activity of this compound is demonstrated through its ability to induce biological responses, such as vasoconstriction in isolated arteries and inhibition of adenylyl cyclase activity in cell-based assays.
| Assay Type | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| Vasoconstriction | Human Meningeal Artery | EC_50 | 30 | |
| Vasoconstriction | Human Temporal Artery | EC_50 | 700 | |
| Vasoconstriction | Dog Saphenous Vein | EC_50 | 394 | |
| cAMP Inhibition | HeLa cells (h5-HT1B) | Affinity | Low Nanomolar | |
| cAMP Inhibition | HeLa cells (h5-HT1D) | Affinity | Low Nanomolar |
Table 2: Functional Potency of this compound. This table presents the effective concentration (EC_50) of this compound required to produce 50% of its maximal effect in various functional assays.
Signaling Pathways
Upon binding of this compound, 5-HT1B and 5-HT1D receptors activate intracellular signaling cascades through the G_i/o family of G-proteins. The primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, a key second messenger, modulates the activity of downstream effectors like Protein Kinase A (PKA).
Activation of these receptors can also lead to:
-
Modulation of Ion Channels: Decreased calcium (Ca²⁺) influx and increased potassium (K⁺) efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability and neurotransmitter release.
-
Activation of MAPK Pathway: Some studies suggest a link to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can influence gene expression and other cellular functions.
Caption: 5-HT1B/1D Receptor G_i/o Signaling Cascade.
Caption: Dual Mechanism of this compound in Migraine Therapy.
Experimental Protocols
The quantitative data presented above are derived from specific, well-established experimental procedures. Below are detailed methodologies for two key types of assays.
This protocol determines the affinity (K_i) of a test compound (this compound) by measuring its ability to displace a specific radiolabeled ligand from the 5-HT1B or 5-HT1D receptor.
-
Objective: To determine the inhibitory constant (K_i) of this compound for 5-HT1B/1D receptors.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HeLa, CHO) expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [³H]GR125743 for 5-HT1B/1D.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a non-radioactive ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.
-
-
Procedure:
-
Assay Setup: In a series of tubes or a microplate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its K_d value), and varying concentrations of this compound.
-
Control Groups: Prepare tubes for total binding (containing only membranes and radioligand) and non-specific binding (containing membranes, radioligand, and the non-specific binding control).
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding DPM from the total binding DPM. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). The K_i value is then calculated from the IC_50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a Radioligand Competition Binding Assay.
This assay measures the ability of this compound to act as an agonist at the G_i/o-coupled 5-HT1B/1D receptors by quantifying its inhibition of stimulated cAMP production.
-
Objective: To determine the potency (EC_50 or IC_50) and efficacy of this compound at 5-HT1B/1D receptors.
-
Materials:
-
Cell Line: A whole-cell preparation, typically CHO or HeLa cells, stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Stimulant: Forskolin, an adenylyl cyclase activator, used to elevate basal cAMP levels.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Kit: A commercial kit for cAMP detection, often based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen technology.
-
Instrumentation: A microplate reader capable of detecting the specific signal from the assay kit.
-
-
Procedure:
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP production. The G_i/o activation by this compound will counteract this effect.
-
Lysis and Detection: After incubation, lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's protocol. These reagents typically include a labeled cAMP tracer and a specific antibody that allows for a competitive immunoassay format.
-
Measurement: Read the plate on a suitable microplate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Plot the assay signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC_50 (or EC_50), which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.
-
Caption: Workflow for a cAMP Inhibition Functional Assay.
References
A Deep Dive into the Pharmacokinetics and Bioavailability of Almotriptan in Humans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of almotriptan, a selective 5-HT(1B/1D) receptor agonist used in the acute treatment of migraine. The information is compiled from a thorough review of clinical trial data, peer-reviewed publications, and regulatory documents to support research and development efforts.
Executive Summary
This compound is characterized by predictable and linear pharmacokinetics. Following oral administration, it is well-absorbed, with an absolute bioavailability of approximately 70%.[1][2] Peak plasma concentrations are typically reached between 1.5 and 4 hours.[3][4] The drug is not highly protein-bound and is eliminated from the body with a half-life of about 3 to 4 hours.[1] Metabolism occurs primarily through monoamine oxidase (MAO)-A, with minor contributions from cytochrome P450 (CYP) 3A4 and 2D6. A significant portion of the dose is excreted unchanged in the urine. This guide delves into the quantitative aspects of these processes, the methodologies used to derive these data, and a visual representation of the drug's disposition in the human body.
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound has been extensively studied in healthy volunteers and specific patient populations. The key parameters are summarized in the tables below.
Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Adults (Oral Administration)
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~70% | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 4.0 hours | |
| Elimination Half-life (t½) | ~3 - 4 hours | |
| Plasma Protein Binding | ~35% | |
| Apparent Volume of Distribution (Vd/F) | ~180 - 200 L |
Table 2: Influence of Renal Impairment on this compound Pharmacokinetics
| Degree of Renal Impairment | Change in Cmax | Change in AUC | Change in Clearance | Reference(s) |
| Mild (CrCl: 60-90 ml/min) | 9% increase | 23% increase | 20% reduction | |
| Moderate (CrCl: 30-59 ml/min) | 84% increase | 80% increase | 40% reduction | |
| Severe (CrCl: <30 ml/min) | 72% increase | 195% increase | 65% reduction |
CrCl: Creatinine Clearance
Table 3: Drug-Drug Interaction Effects on this compound Pharmacokinetics
| Co-administered Drug | Effect on this compound Pharmacokinetics | Reference(s) |
| Moclobemide (MAO-A inhibitor) | 27% decrease in clearance | |
| Verapamil (CYP3A4 inhibitor) | Modest decrease in clearance | |
| Ketoconazole (potent CYP3A4 inhibitor) | Greater effect on clearance than verapamil | |
| Propranolol | No significant effect | |
| Fluoxetine | No significant interaction |
Bioavailability of this compound
The absolute bioavailability of oral this compound is approximately 70%. A study comparing intravenous, subcutaneous, and oral administration in healthy male volunteers found that after oral administration of a 25 mg dose, the bioavailability was about 70%, with a Tmax of 1.5 to 3.0 hours. In contrast, subcutaneous administration resulted in 100% bioavailability with a much faster Tmax of 5 to 15 minutes. The presence of food does not significantly affect the absorption of this compound.
Experimental Protocols
The data presented in this guide are derived from a variety of clinical pharmacology studies. The following sections outline the typical methodologies employed in these investigations.
Bioavailability and Pharmacokinetic Studies in Healthy Volunteers
-
Study Design: These studies are often designed as open-label, randomized, single-dose, crossover trials. For absolute bioavailability, a common design involves comparing a single oral dose with a single intravenous dose, with a washout period between administrations. To assess the effect of food, a two-way crossover design is typically used, comparing administration under fasting and fed conditions.
-
Participants: Healthy male and female volunteers are recruited. Key inclusion criteria usually include a specific age range (e.g., 18-55 years) and a body mass index within a normal range. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and smoking.
-
Dosing and Administration: Participants receive a single oral dose of this compound (e.g., 12.5 mg or 25 mg). For intravenous administration in absolute bioavailability studies, a lower dose (e.g., 3 mg) is infused over a short period.
-
Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours). Plasma is separated by centrifugation and stored at low temperatures (e.g., -30°C) until analysis. For urinary excretion studies, urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).
-
Analytical Method: The concentration of this compound in plasma and urine is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: A liquid-liquid extraction procedure is commonly used to isolate this compound from the biological matrix.
-
Chromatography: Separation is achieved on a C18 reverse-phase column.
-
Detection: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) positive ion mode. The precursor to product ion transitions for this compound are typically m/z 336.1 → 201.1. An isotopically labeled internal standard, such as this compound-d6 (m/z 342.2 → 207.2), is used for quantification. The method is validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, and t½.
Studies in Special Populations
-
Renal and Hepatic Impairment: To assess the impact of organ impairment, open-label, parallel-group studies are conducted. Participants are stratified into groups based on their degree of renal (measured by creatinine clearance) or hepatic function. The pharmacokinetic profile of a single dose of this compound is then compared between the impaired groups and a control group of healthy subjects.
-
Adolescents: Pharmacokinetic studies in adolescents often employ a parallel-group design, comparing the pharmacokinetic profile of a single this compound dose in adolescents (e.g., 12-17 years) to that in adults (e.g., 18-55 years).
Drug-Drug Interaction Studies
-
Study Design: These are typically randomized, two-way crossover studies. Participants receive a single dose of this compound alone in one period and a single dose of this compound co-administered with the interacting drug in the other period, with a washout in between.
Visualizing the Pharmacokinetic Pathway of this compound
The following diagrams illustrate the key processes involved in the absorption, distribution, metabolism, and excretion of this compound.
Conclusion
This compound exhibits a favorable and predictable pharmacokinetic profile, characterized by good oral bioavailability, rapid to moderate absorption, and a relatively short half-life. Its metabolism is well-defined, and a substantial portion is cleared renally as unchanged drug. The pharmacokinetic parameters are not significantly affected by food or gender, but dose adjustments are recommended for patients with severe renal impairment. The methodologies for characterizing the pharmacokinetics of this compound are robust and well-established, providing a solid foundation for further research and clinical development. This guide serves as a valuable resource for professionals in the field, offering a detailed summary of the current understanding of this compound's disposition in the human body.
References
- 1. Method Development and Validation of this compound in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation of this compound in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Almotriptan preclinical data in animal models of migraine
An In-Depth Technical Guide to the Preclinical Data of Almotriptan in Animal Models of Migraine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a second-generation triptan, a class of drugs that are selective serotonin 5-HT1B/1D receptor agonists, widely used for the acute treatment of migraine.[1][2] Its therapeutic efficacy stems from its ability to modulate the underlying pathophysiology of a migraine attack, including cranial vasodilation and neurogenic inflammation.[1][3] This technical guide provides a comprehensive overview of the key preclinical data from animal models that have elucidated the pharmacological profile and mechanism of action of this compound, forming the foundation for its clinical development and use.
Pharmacological Profile
This compound's primary mechanism of action is the selective agonism of 5-HT1B and 5-HT1D receptors.[4] The 5-HT1B receptors are predominantly located on the smooth muscle cells of cranial blood vessels, while 5-HT1D receptors are primarily found on the presynaptic terminals of trigeminal nerves.
Receptor Binding Affinity
This compound demonstrates high, nanomolar affinity for human 5-HT1B, 5-HT1D, and 5-HT1F receptors. Its affinity for other serotonin receptor subtypes, such as 5-HT1A and 5-HT7, is significantly lower, and it shows no meaningful affinity for a wide range of other non-5-HT receptors, underscoring its selectivity.
| Receptor Subtype | Affinity Profile | Reference |
| 5-HT1B | Low nanomolar affinity | |
| 5-HT1D | Low nanomolar affinity | |
| 5-HT1F | Nanomolar affinity | |
| 5-HT1A | ~60-fold lower than for 5-HT1B/1D | |
| 5-HT7 | ~40-fold lower than for 5-HT1B/1D | |
| Other Receptors | No significant affinity up to 100 µM |
Mechanism of Action: Signaling Pathways
Activation of 5-HT1B/1D receptors by this compound initiates two primary therapeutic actions. Firstly, it leads to the constriction of painfully dilated intracranial arteries. Secondly, it inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from perivascular trigeminal nerve endings. This dual action addresses both the vascular and inflammatory components of migraine pain.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Almotriptan Malate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Almotriptan malate, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. This document details key synthetic methodologies, including experimental protocols, and presents the physicochemical properties of the compound in a structured format.
Chemical Properties of this compound Malate
This compound malate is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₇H₂₅N₃O₂S · C₄H₆O₅ |
| Molecular Weight | 469.55 g/mol |
| CAS Number | 181183-52-8 |
| Melting Point | 169-171 °C |
| Solubility | Water: Soluble (10 mg/mL) DMSO: ≥19 mg/mL PBS (pH 7.2): ~20 mg/ml[1] Ethanol: Insoluble[2] |
| pKa | Data not explicitly available in the provided search results. |
| Appearance | White to off-white crystalline powder |
| Storage | Store at -20°C, desiccated.[3] |
| Purity | ≥98% (HPLC)[3] |
Synthesis of this compound Malate
The synthesis of this compound typically involves the construction of the indole core followed by the introduction of the dimethylaminoethyl side chain. Two prominent methods for the indole ring formation are the Fischer indole synthesis and the Heck coupling reaction.
Fischer Indole Synthesis Route
The Fischer indole synthesis is a classic and widely used method for preparing indoles. In the context of this compound synthesis, this involves the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.
This protocol is a synthesized representation based on patent literature[2].
-
Hydrazone Formation:
-
Suspend 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine hydrochloride in water.
-
Add N,N-dimethylamino-butyraldehyde dimethyl acetal to the suspension at room temperature.
-
Adjust the pH of the reaction mixture to 2 by the slow addition of a 50% (v/v) HCl solution.
-
Stir the mixture for 5-6 hours at room temperature to ensure complete formation of the hydrazone intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Cyclization:
-
Heat the reaction mixture to 55-65°C and maintain this temperature for 10-12 hours, while keeping the pH at 2.
-
-
Work-up and Isolation of Crude this compound Base:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate to remove non-polar impurities.
-
Neutralize the aqueous layer with a sodium carbonate solution to a pH of 8-9.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with water, and then remove the ethyl acetate under reduced pressure to obtain crude this compound base as an oil.
-
-
Purification of this compound Base:
-
The crude base can be purified by silica gel column chromatography using a solvent system such as dichloromethane:methanol:triethylamine (9:1:0.5).
-
Alternatively, purification can be achieved by forming a suitable acid addition salt (e.g., fumarate), crystallizing it, and then liberating the free base.
-
-
Formation of this compound Malate:
-
Dissolve the purified this compound base in ethanol.
-
Add a solution of malic acid in ethanol to the this compound solution at room temperature.
-
Stir the mixture for several hours to allow for the precipitation of this compound malate.
-
Filter the solid, wash with ethanol, and dry under vacuum to yield the final product.
-
Heck Coupling Reaction Route
The Heck reaction offers an alternative pathway for constructing the indole nucleus, involving a palladium-catalyzed coupling of an aryl halide with an alkene.
A detailed, step-by-step experimental protocol for the Heck coupling route for this compound synthesis is less explicitly detailed in the provided search results. However, based on the general principles of the Heck reaction and the mentioned intermediates, a conceptual protocol can be outlined:
-
Heck Coupling:
-
Combine 2-iodo-4-(1-pyrrolidinylsulfonylmethyl)aniline and 1-triethylsilyloxy-4-triethylsilyl-3-butyne in a suitable solvent.
-
Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or HPLC).
-
Upon completion, cool the reaction and perform a standard work-up to isolate the intermediate, 5-(1-pyrrolidinyl-sulfonylmethyl)-1H-indole-3-ethanol.
-
-
Conversion to this compound:
-
The resulting indole-3-ethanol intermediate is then converted to this compound through a series of steps involving the introduction of the dimethylamino group. This may involve conversion of the alcohol to a leaving group, followed by substitution with dimethylamine. The patent literature suggests conversion to a succinate salt during this process.
-
-
Formation of this compound Malate:
-
The obtained this compound base is then converted to the malate salt as described in the Fischer indole synthesis protocol.
-
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. This interaction leads to a cascade of events that alleviate migraine symptoms.
The mechanism involves:
-
Binding to 5-HT1B Receptors: this compound binds to and activates 5-HT1B receptors located on the smooth muscle of cranial blood vessels. This activation leads to vasoconstriction, counteracting the vasodilation that is characteristic of a migraine attack.
-
Binding to 5-HT1D Receptors: this compound also acts as an agonist at 5-HT1D receptors found on the presynaptic terminals of the trigeminal nerve. This interaction inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.
-
Pain Signal Modulation: By reducing the release of these neuropeptides, this compound diminishes the inflammatory cascade and modulates the transmission of pain signals within the central nervous system, ultimately leading to the relief of migraine headache and associated symptoms.
References
In Vitro Binding Affinity of Almotriptan for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Almotriptan for various serotonin (5-HT) receptors. This compound is a selective 5-HT₁B/₁D receptor agonist developed for the acute treatment of migraine.[1] Understanding its interaction with serotonin receptors at a molecular level is crucial for researchers and professionals involved in drug discovery and development. This document summarizes key binding affinity data, details relevant experimental protocols, and visualizes associated signaling pathways.
This compound Binding Affinity Profile
This compound demonstrates a high and specific affinity for the 5-HT₁B and 5-HT₁D receptor subtypes, which is consistent with its therapeutic mechanism of action in migraine.[2][3] Its affinity for other serotonin receptors is significantly lower, highlighting its selectivity. The following table summarizes the in vitro binding and functional potency data for this compound at various human serotonin receptors.
| Receptor Subtype | pKi | Ki (nM) | pEC₅₀ | EC₅₀ (nM) |
| 5-HT₁A | - | - | 4.00 | 100,000 |
| 5-HT₁B | 8.1 | 7.94 | 7.08 | 83.18 |
| 5-HT₁D | 8.5 | 3.16 | 7.75 | 17.78 |
| 5-HT₁F | - | - | 7.79 | 16.22 |
| 5-HT₇ | - | - | <5.00 | >10,000 |
| pKi and pEC₅₀ values were obtained from Rubio-Beltrán et al. (2018). Ki and EC₅₀ values were calculated from the respective pKi and pEC₅₀ values. |
This compound's affinity for 5-HT₇ and 5-HT₁A receptors is approximately 40 and 60 times lower, respectively, than its affinity for 5-HT₁B/₁D receptors.[2] Furthermore, it exhibits no significant affinity for 5-HT₂, 5-HT₃, or 5-HT₄ receptor subtypes, nor for a variety of other non-5-HT receptors, including adrenergic, dopaminergic, and muscarinic receptors, at concentrations up to 100 µM.[2]
Experimental Protocols
The following sections detail the methodologies for two key in vitro assays used to characterize the binding and functional activity of this compound at serotonin receptors: radioligand binding assays and cAMP functional assays.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target serotonin receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate undergoes centrifugation to pellet the cell membranes.
-
The membrane pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-HT), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a high concentration of a known competing ligand is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation, specifically the inhibition of cyclic AMP (cAMP) production for Gαi-coupled receptors like 5-HT₁B and 5-HT₁D.
1. Cell Culture and Treatment:
-
Cells stably expressing the human 5-HT₁B or 5-HT₁D receptor (e.g., HeLa or CHO cells) are cultured in appropriate media.
-
On the day of the assay, the cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then stimulated with forskolin to induce cAMP production.
-
Concurrently, varying concentrations of the agonist (this compound) are added to the cells.
2. Cell Lysis and cAMP Measurement:
-
After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
3. Data Analysis:
-
The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is determined.
-
The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway of 5-HT₁B/₁D Receptors
The 5-HT₁B and 5-HT₁D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. Upon activation by an agonist like this compound, the following signaling cascade is initiated:
-
Agonist Binding: this compound binds to the 5-HT₁B or 5-HT₁D receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. The Gα subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to the cellular response. In the context of migraine, this includes the constriction of cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides.
References
The Influence of Pharmacogenomic Factors on Almotriptan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almotriptan, a selective 5-HT(1B/1D) receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine. Its clinical efficacy and safety are intrinsically linked to its metabolic fate, which is governed by a concert of enzymatic pathways. Emerging evidence underscores the role of genetic polymorphisms in the enzymes responsible for this compound metabolism, leading to inter-individual variability in drug response and exposure. This technical guide provides a comprehensive overview of the key pharmacogenomic factors influencing this compound metabolism, with a focus on the roles of Monoamine Oxidase A (MAO-A), Cytochrome P450 3A4 (CYP3A4), and Cytochrome P450 2D6 (CYP2D6). We delve into the metabolic pathways, the impact of genetic variants on pharmacokinetic parameters, and detailed experimental protocols for pharmacogenomic analysis. This guide is intended to serve as a resource for researchers and clinicians working to optimize migraine therapy through a personalized medicine approach.
Introduction
This compound is an effective and generally well-tolerated medication for the acute management of migraine attacks.[1] Like all xenobiotics, its journey through the body is subject to metabolic processes that determine its bioavailability, duration of action, and potential for adverse effects. This compound is distinguished by its multiple metabolic pathways, a characteristic that contributes to a lower potential for drug-drug interactions compared to other triptans metabolized by a single pathway.[2] The primary routes of this compound elimination are renal excretion of the unchanged drug (approximately 50%) and metabolism by MAO-A and, to a lesser extent, CYP3A4 and CYP2D6.[1][3]
The genes encoding these enzymes are known to harbor polymorphisms that can alter enzyme activity, thereby influencing drug metabolism and clinical outcomes. Understanding the impact of these genetic variations is a cornerstone of pharmacogenomics, a field that promises to tailor drug therapy to an individual's genetic makeup. This guide synthesizes the current knowledge on the pharmacogenomics of this compound metabolism, providing a technical framework for further research and clinical application.
This compound Metabolic Pathways
This compound undergoes metabolism through two major and one minor pathway:
-
Monoamine Oxidase A (MAO-A)-mediated oxidative deamination: This is the predominant metabolic route, accounting for approximately 27% of an administered dose.[4] This pathway leads to the formation of an inactive indoleacetic acid metabolite.
-
Cytochrome P450 (CYP)-mediated oxidation: This pathway is responsible for about 12% of this compound metabolism. Specifically, CYP3A4 and CYP2D6 catalyze the hydroxylation of the pyrrolidine ring, forming an intermediate that is subsequently oxidized by aldehyde dehydrogenase to a gamma-aminobutyric acid derivative.
-
Flavin monooxygenase (FMO): This represents a minor metabolic pathway.
A significant portion of the this compound dose, around 50%, is excreted unchanged in the urine, which is a key elimination mechanism.
Below is a diagram illustrating the primary metabolic pathways of this compound.
Pharmacogenomic Factors
Monoamine Oxidase A (MAO-A)
MAO-A is the primary enzyme responsible for the metabolic clearance of this compound. The gene encoding MAO-A, located on the X chromosome, contains a well-studied variable number tandem repeat (VNTR) polymorphism in its promoter region, known as MAOA-uVNTR. This polymorphism consists of a 30-bp repeat sequence and the number of repeats (e.g., 2R, 3R, 3.5R, 4R, 5R) influences the transcriptional efficiency of the gene. Alleles with 3.5 or 4 repeats are considered high-activity, while those with 2, 3, or 5 repeats are associated with lower enzyme activity.
While direct studies quantifying the effect of MAOA-uVNTR genotypes on this compound pharmacokinetics are limited, a study on the impact of the MAO-A inhibitor moclobemide provides valuable insight. Co-administration of moclobemide with this compound resulted in a significant increase in this compound exposure, suggesting that individuals with low-activity MAO-A genotypes may experience similar effects.
| Treatment | AUC (ng·h/mL) | Oral Clearance (L/h) | Half-life (h) |
| This compound alone | 352 ± 75.4 | 36.6 ± 5.89 | 3.41 ± 0.45 |
| This compound + Moclobemide | 483 ± 99.9 | 26.6 ± 4.00 | 4.22 ± 0.78 |
| % Change with MAO-A Inhibition | +37% | -27% | +24% |
| Data from a study on the effect of the MAO-A inhibitor moclobemide on this compound pharmacokinetics. |
These findings suggest that individuals with low-activity MAO-A genotypes could have a reduced clearance and increased plasma concentration of this compound, potentially leading to an enhanced therapeutic effect or an increased risk of adverse events. One study found a significant correlation between the MAOA uVNTR polymorphism and the response to triptans in general.
Cytochrome P450 3A4 (CYP3A4)
CYP3A4 is involved in the metabolism of a vast array of drugs and contributes to the oxidative metabolism of this compound. The CYP3A4 gene is polymorphic, with several alleles associated with altered enzyme activity. For instance, the CYP3A4*22 allele is linked to reduced CYP3A4 expression and activity. Although specific data on the impact of CYP3A4 genotypes on this compound pharmacokinetics are not yet available, it is plausible that individuals carrying reduced-function alleles may exhibit moderately altered this compound clearance. Given that CYP3A4 represents a minor pathway for this compound metabolism, the clinical significance of these variations is likely to be less pronounced than that of MAO-A polymorphisms.
Cytochrome P450 2D6 (CYP2D6)
CYP2D6 is another minor contributor to this compound's oxidative metabolism. The CYP2D6 gene is highly polymorphic, leading to distinct metabolizer phenotypes: poor, intermediate, normal (extensive), and ultrarapid metabolizers. Individuals who are poor metabolizers have little to no CYP2D6 enzyme function. While a study with the potent CYP2D6 inhibitor fluoxetine did not show a significant effect on this compound clearance, it is still conceivable that the complete absence of CYP2D6 function in poor metabolizers could have a modest impact on this compound's overall metabolic profile. However, due to the redundancy in this compound's metabolic pathways, the influence of CYP2D6 phenotype is expected to be minimal. This redundancy makes this compound's clinical response less susceptible to the individual's genomic background compared to other triptans.
Experimental Protocols
Pharmacokinetic Analysis of this compound in Human Plasma
A validated method for quantifying this compound in human plasma is crucial for pharmacogenomic studies. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific technique for this purpose.
4.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a centrifuge tube, add 25 µL of an internal standard solution (e.g., this compound-d6).
-
Add 100 µL of 0.5 M sodium carbonate buffer and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. HPLC-MS/MS Conditions
-
HPLC System: An HPLC system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 336.1 → 201.1
-
This compound-d6 (Internal Standard): m/z 342.2 → 207.2
-
The following diagram outlines the workflow for pharmacokinetic analysis.
Genotyping Methodologies
4.2.1. MAOA-uVNTR Genotyping
Genotyping of the MAOA-uVNTR polymorphism can be performed using polymerase chain reaction (PCR) followed by gel electrophoresis. For enhanced accuracy and allele discrimination, fluorescent PCR is recommended.
-
DNA Extraction: Extract genomic DNA from whole blood using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
PCR Amplification:
-
Forward Primer: 5'-ACAGCCTGACCGTGGAGAAG-3'
-
Reverse Primer: 5'-GAACGGACGCTCCATTCGGA-3'
-
PCR Reaction Mix: 100 ng genomic DNA, 1 µM of each primer, 0.125 mM dNTPs, 1.5 mM MgCl2, 1x PCR buffer, and 1 unit of Taq polymerase in a 20 µL reaction volume.
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 45 seconds.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Allele Detection:
-
Gel Electrophoresis: Separate the PCR products on a 3% agarose gel. The different alleles (e.g., 3R, 4R) will produce fragments of different sizes.
-
Fluorescent PCR: Use a fluorescently labeled forward primer and analyze the PCR products on a capillary electrophoresis-based genetic analyzer for more precise sizing of the alleles.
-
4.2.2. CYP3A4 Genotyping (Multiplex PCR-RFLP)
A multiplex PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) method can be used for the simultaneous detection of CYP3A4 variants such as *4, *18B, and *22.
-
Multiplex PCR: Amplify the regions containing the SNPs of interest using a set of specific primers in a single PCR reaction.
-
Restriction Enzyme Digestion: Digest the multiplex PCR product with a cocktail of restriction enzymes that specifically recognize and cut at the polymorphic sites of the wild-type or variant alleles.
-
Gel Electrophoresis: Separate the digested fragments on an agarose gel. The resulting banding patterns will be indicative of the individual's genotype for each of the targeted SNPs.
4.2.3. CYP2D6 Genotyping (TaqMan® Assay)
Real-time PCR-based methods, such as TaqMan® genotyping assays, are efficient for determining CYP2D6 copy number variations (CNVs) and specific single nucleotide polymorphisms (SNPs).
-
DNA Quantification: Accurately quantify the concentration of the extracted genomic DNA.
-
Real-Time PCR: Perform real-time PCR using TaqMan® assays specific for the CYP2D6 gene (for CNV analysis) and for the specific SNPs of interest (e.g., *4, *10). These assays utilize fluorescently labeled probes that hybridize to the target sequences.
-
Data Analysis: Analyze the real-time PCR data using specialized software to determine the gene copy number and the genotype for each SNP.
The general workflow for a pharmacogenomic study of this compound is depicted below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of this compound, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of MAO-A inhibition on the pharmacokinetics of this compound, an antimigraine agent in humans - PMC [pmc.ncbi.nlm.nih.gov]
Almotriptan's Effect on Cranial Blood Vessel Constriction: A Technical Guide
Abstract: Almotriptan is a second-generation triptan and a selective serotonin 5-HT1B and 5-HT1D receptor agonist used for the acute treatment of migraine.[1][2] Its primary therapeutic action is attributed to the constriction of dilated cranial blood vessels, a key event in the pathophysiology of a migraine attack.[3][4] This document provides a detailed overview of the molecular mechanisms, pharmacodynamics, and experimental validation of this compound's vasoconstrictive effects, tailored for researchers, scientists, and drug development professionals.
Introduction: Migraine Pathophysiology and Triptan Action
Migraine is a complex neurological disorder characterized by severe, pulsating headaches often accompanied by nausea, photophobia, and phonophobia.[5] A central element in migraine pathophysiology is the dilation of intracranial and extracerebral blood vessels, mediated by the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings.
Triptans, a class of drugs developed for acute migraine treatment, function as agonists for serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. This compound's efficacy stems from its high affinity and selectivity for these receptors, leading to multiple therapeutic actions:
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of cranial blood vessels causes them to constrict, counteracting the painful vasodilation.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of CGRP and other inflammatory neuropeptides.
-
Inhibition of Pain Signal Transmission: this compound may also reduce the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.
This guide focuses on the primary mechanism: the direct vasoconstrictive effect of this compound on cranial arteries.
Molecular Mechanism and Signaling Pathway
This compound exerts its vasoconstrictive effect by activating 5-HT1B receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound initiates a downstream signaling cascade.
Signaling Cascade:
-
Receptor Binding: this compound binds to the 5-HT1B receptor on vascular smooth muscle cells.
-
G-Protein Activation: This binding causes a conformational change in the receptor, activating an associated inhibitory G-protein (Gi). The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Myosin Light Chain Kinase Activation: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation (and inhibition) of Myosin Light Chain Kinase (MLCK).
-
Smooth Muscle Contraction: The active MLCK phosphorylates the myosin light chain, triggering the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
Quantitative Pharmacodynamics
This compound's efficacy is underpinned by its specific binding profile and potent contractile activity on target vessels, with a favorable selectivity profile compared to non-target arteries like the coronary arteries.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1B | High (nanomolar) | |
| 5-HT1D | High (nanomolar) | |
| 5-HT1F | High (nanomolar) | |
| 5-HT1A | Weak | |
| 5-HT7 | Weak | |
| Other Receptors* | Negligible | |
| Includes α/β-adrenergic, dopamine, histamine, and muscarinic receptors. |
Table 2: In Vitro Vasoconstrictive Potency (EC50) of this compound
| Human Artery | Potency (EC50, nM) | Maximum Contraction (Emax) | Reference |
| Meningeal | 30 | High | |
| Temporal | 700 | Moderate | |
| Basilar | 3700 | Lower | |
| Coronary | Lower potency than Sumatriptan | Lower magnitude than cranial | |
| EC50 is the concentration of a drug that gives a half-maximal response. |
Studies show that triptans, including this compound, are significantly more potent in contracting the human middle meningeal artery than the coronary artery. This selectivity for cranial vessels is believed to contribute to the favorable cardiovascular safety profile of this compound at therapeutic doses.
Experimental Protocols
The quantitative data presented are derived from established in vitro pharmacological assays.
Experimental Protocol: Isolated Tissue Bath for Vascular Reactivity
This protocol outlines the methodology for assessing the contractile response of isolated human cranial arteries to this compound.
-
Tissue Acquisition and Preparation:
-
Human artery segments (e.g., middle meningeal artery) are obtained from surgical resections or post-mortem, with appropriate ethical approval.
-
Arteries are immediately placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.
-
Connective and adipose tissue are carefully removed under a dissecting microscope.
-
The artery is cut into rings 2-4 mm in length.
-
-
Mounting and Equilibration:
-
Arterial rings are mounted between two L-shaped metal prongs or stainless steel wires in an organ bath (wire myograph).
-
The organ bath contains PSS, maintained at 37°C, and is continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.
-
One prong is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Rings are stretched to a predetermined optimal resting tension and allowed to equilibrate for 60-90 minutes.
-
-
Viability and Pre-Constriction:
-
The viability of the smooth muscle is confirmed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
-
After washout and return to baseline, the tissue may be pre-constricted with an agent like prostaglandin F2α or phenylephrine to study relaxation, or used directly to study contraction.
-
-
Cumulative Concentration-Response Curve:
-
This compound is added to the bath in a cumulative manner, with concentrations increasing in logarithmic steps (e.g., 1 nM to 10 µM).
-
The tension is allowed to reach a stable plateau at each concentration before the next addition.
-
The increase in tension (contraction) is recorded.
-
-
Data Analysis:
-
The contractile response is expressed as a percentage of the maximum contraction induced by KCl.
-
A concentration-response curve is plotted, and pharmacological parameters like EC50 (potency) and Emax (maximum effect) are calculated using non-linear regression analysis.
-
From Receptor Selectivity to Clinical Efficacy
The therapeutic success of this compound is a direct consequence of its pharmacological profile. Its high affinity for the target 5-HT1B/1D receptors translates into potent biological activity at clinically relevant plasma concentrations, while its lower affinity for other receptors minimizes the risk of off-target side effects. The selectivity for cranial over coronary arteries is a critical feature that enhances its safety profile.
Conclusion
This compound's mechanism of action is firmly rooted in its selective agonism of 5-HT1B and 5-HT1D receptors. The activation of 5-HT1B receptors on cranial vascular smooth muscle initiates a Gi-protein coupled signaling cascade that results in potent and selective vasoconstriction. This targeted action, validated through rigorous in vitro experimentation and supported by extensive clinical data, confirms its role as an effective and well-tolerated agent for the acute management of migraine. For drug development professionals, this compound serves as a benchmark for achieving target engagement with a favorable selectivity profile, leading to a successful therapeutic outcome.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Inhibition of Neurogenic Inflammation by Almotriptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Almotriptan's role in the inhibition of neurogenic inflammation, a key mechanism in the pathophysiology of migraine. This compound, a selective serotonin 5-HT1B/1D receptor agonist, effectively mitigates migraine attacks by targeting the underlying inflammatory processes within the trigeminovascular system. This document details the molecular mechanisms of action, presents quantitative data from pivotal studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways and workflows involved.
Introduction: The Role of Neurogenic Inflammation in Migraine
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. A central element in its pathophysiology is the activation of the trigeminovascular system, which leads to a sterile inflammatory response known as neurogenic inflammation.[1][2] This process is initiated by the stimulation of trigeminal nerve fibers that innervate the cranial vasculature.[3]
Upon activation, these nerve endings release a cascade of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP).[1][4] These neuropeptides trigger a series of events:
-
Vasodilation: CGRP is a potent vasodilator of cranial blood vessels, contributing to the throbbing pain of a migraine.
-
Plasma Protein Extravasation: Neuropeptides increase the permeability of dural blood vessels, allowing plasma proteins to leak into the surrounding tissue, leading to edema.
-
Mast Cell Degranulation: The released neuropeptides can activate mast cells, which in turn release further inflammatory mediators like histamine, amplifying the inflammatory response.
This cascade of events sensitizes the trigeminal nerve fibers, lowering their activation threshold and contributing to the prolonged and intensified pain of a migraine attack.
This compound's Mechanism of Action in Inhibiting Neurogenic Inflammation
This compound is a second-generation triptan, a class of drugs designed as selective agonists for the serotonin 5-HT1B and 5-HT1D receptors. Its therapeutic efficacy in acute migraine treatment stems from a dual mechanism that directly counteracts neurogenic inflammation.
-
Inhibition of Neuropeptide Release (5-HT1D Receptor Action): The 5-HT1D receptors are predominantly located on the presynaptic terminals of the trigeminal nerve fibers. By binding to and activating these receptors, this compound inhibits the release of CGRP, Substance P, and other pro-inflammatory neuropeptides. This action effectively dampens the initiation and propagation of the inflammatory cascade at its source.
-
Cranial Vasoconstriction (5-HT1B Receptor Action): The 5-HT1B receptors are primarily found on the smooth muscle cells of the dilated cranial and dural blood vessels. This compound's agonistic activity at these receptors reverses the pathological vasodilation caused by CGRP, helping to alleviate the pulsatile headache.
By targeting both the cause (neuropeptide release) and a major symptom (vasodilation) of neurogenic inflammation, this compound provides comprehensive relief from migraine attacks.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in inhibiting neurogenic inflammation and treating migraine has been quantified in both preclinical and clinical studies.
Table 1: Preclinical Inhibition of Neurogenic Inflammation
| Experimental Model | Species | Endpoint Measured | This compound Dose/Concentration | Result | Reference |
| Electrical Stimulation of Trigeminal Ganglion | Guinea Pig | Inhibition of meningeal plasma protein extravasation | 0.3 - 3 mg/kg, i.v. | Dose-dependent inhibition of extravasation | |
| Carotid Vascular Resistance | Anesthetized Cat | Increase in carotid vascular resistance (vasoconstriction) | ED100 = 11 µg/kg, i.v. | Selective increase in resistance, indicating intracranial vasoconstriction | |
| Carotid Vascular Resistance | Anesthetized Beagle Dog | Increase in carotid vascular resistance (vasoconstriction) | ED50 = 116 µg/kg, i.v. | Selective increase in resistance | |
| CGRP Release from Cultured Trigeminal Neurons | Rat | Inhibition of potassium-stimulated CGRP release | Dose-dependent | Sumatriptan (a related triptan) showed dose-dependent inhibition of CGRP release. |
Table 2: Clinical Efficacy in Acute Migraine Treatment (12.5 mg Dose)
| Efficacy Endpoint | This compound 12.5 mg | Placebo | Time Point | p-value | Reference |
| Pain Relief | 14.9% | 8.2% | 30 minutes | < 0.05 | |
| Pain Free | 2.5% | 0.7% | 30 minutes | < 0.05 | |
| Pain Relief | 60% - 70% | 38% | 2 hours | Superior to placebo | |
| Pain Relief | 63.7% | 35% | 2 hours | < 0.05 | |
| Pain Free | 36.4% | 13.9% | 2 hours | < 0.05 |
Key Experimental Protocols
The preclinical evaluation of this compound's effect on neurogenic inflammation relies on established animal models.
Neurogenic Plasma Protein Extravasation Model
This model directly measures the vascular permeability changes central to neurogenic inflammation.
-
Objective: To quantify the inhibition of plasma protein leakage in the dura mater following trigeminal nerve stimulation.
-
Subjects: Typically guinea pigs or rats.
-
Procedure:
-
Anesthesia: Animals are anesthetized to ensure no pain or distress.
-
Tracer Injection: A tracer molecule, commonly Evans blue or radiolabeled albumin, is injected intravenously. This tracer binds to plasma albumin.
-
Surgical Preparation: The skull is exposed to allow access to the trigeminal ganglion.
-
Drug Administration: this compound or a vehicle control is administered, often intravenously (i.v.).
-
Trigeminal Stimulation: The trigeminal ganglion is stimulated electrically for a set duration (e.g., 5 minutes), mimicking the trigger of neurogenic inflammation.
-
Tissue Collection: After a circulation period, animals are euthanized and perfused to remove the tracer from the vasculature. The dura mater is carefully dissected.
-
Quantification: The amount of extravasated tracer in the dura mater is quantified. For Evans blue, this is done spectrophotometrically after extraction. For radiolabeled tracers, scintillation counting is used.
-
-
Endpoint: A dose-dependent reduction in the amount of extravasated tracer in the this compound-treated group compared to the vehicle group indicates inhibition of neurogenic inflammation.
In Vitro CGRP Release Assay
This assay provides a direct measure of the drug's ability to inhibit neuropeptide release from sensory neurons.
-
Objective: To determine if this compound directly inhibits the release of CGRP from trigeminal neurons.
-
Model: Primary cultures of trigeminal ganglion neurons from rats.
-
Procedure:
-
Cell Culture: Trigeminal ganglia are dissected, dissociated, and the neurons are cultured for several days.
-
Pre-incubation: Cultured neurons are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: The neurons are depolarized to stimulate neurotransmitter release. This is typically achieved by adding a high concentration of potassium chloride (KCl) or an "inflammatory soup" (a mixture of inflammatory mediators like bradykinin and histamine).
-
Supernatant Collection: The culture medium (supernatant) is collected.
-
CGRP Quantification: The concentration of CGRP in the supernatant is measured using a highly sensitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Endpoint: A significant reduction in CGRP levels in the supernatant of this compound-treated cultures compared to stimulated control cultures demonstrates a direct inhibitory effect on neuropeptide release.
Conclusion
This compound is a highly effective acute migraine therapy that functions as a potent inhibitor of neurogenic inflammation. Its targeted action as a 5-HT1B/1D receptor agonist allows it to address two fundamental aspects of migraine pathophysiology: it prevents the release of vasoactive and pro-inflammatory neuropeptides from trigeminal nerve endings and reverses the painful dilation of cranial blood vessels. Preclinical data robustly supports this mechanism, demonstrating a dose-dependent inhibition of plasma protein extravasation. This is complemented by extensive clinical data confirming its rapid and sustained efficacy in providing pain relief and freedom from pain in migraine patients. The detailed understanding of this compound's mechanism provides a strong foundation for its rational use in clinical practice and for the development of future targeted migraine therapies.
References
Almotriptan: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almotriptan is a second-generation triptan, a class of drugs that revolutionized the acute treatment of migraine. Developed by Almirall-Prodesfarma, this compound was patented in 1992 and received its first medical approval in 2000.[1] It is a selective serotonin (5-HT) receptor agonist with a high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[2][3] This targeted mechanism of action allows for effective alleviation of migraine headache and associated symptoms with a favorable tolerability profile. This guide provides an in-depth technical overview of the discovery and development of this compound, from its initial synthesis to its extensive preclinical and clinical evaluation.
Discovery and Initial Synthesis
The development of this compound emerged from the broader effort to create more selective 5-HT1B/1D receptor agonists following the success of the first-generation triptan, sumatriptan. The goal was to improve upon the pharmacokinetic and tolerability profile of existing treatments. This compound was discovered and developed by the Spanish pharmaceutical company Almirall-Prodesfarma.[4][5]
Several synthetic routes for this compound have been described. One notable method involves an intramolecular Heck reaction, a palladium-catalyzed carbon-carbon bond formation. While multiple variations exist, a common pathway involves the coupling of key intermediates to construct the final indole structure with the characteristic dimethylaminoethyl and pyrrolidinylsulfonylmethyl side chains.
Preclinical Development
The preclinical evaluation of this compound was crucial in establishing its pharmacological profile, efficacy in relevant animal models, and safety profile before advancing to human trials.
Receptor Binding and Functional Assays
This compound's high affinity and selectivity for 5-HT1B and 5-HT1D receptors were established through extensive in vitro studies.
Table 1: this compound Receptor Binding Affinity (Ki values)
| Receptor Subtype | Ki (nM) |
| 5-HT1B | Low nanomolar |
| 5-HT1D | Low nanomolar |
| 5-HT1A | ~60-fold lower affinity than 5-HT1B/1D |
| 5-HT7 | ~40-fold lower affinity than 5-HT1B/1D |
| Other 5-HT Receptors (5-HT2, 5-HT3, 5-HT4, 5-HT5A, 5-HT6) | No significant affinity |
| Non-5-HT Receptors (alpha/beta adrenergic, dopamine, muscarinic, etc.) | No significant affinity (>1000 nM) |
Source:
A standard radioligand binding assay protocol was employed to determine the binding affinity of this compound for various receptor subtypes.
-
Preparation of Cell Membranes: Membranes from cells recombinantly expressing the target human 5-HT receptor subtype (e.g., CHO-K1 cells) were prepared.
-
Incubation: The cell membranes were incubated with a specific radioligand for the target receptor (e.g., [3H]5-CT for 5-HT1D receptors) and varying concentrations of this compound.
-
Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki (inhibition constant) was then calculated using the Cheng-Prusoff equation.
In Vivo Animal Models
This compound's efficacy was demonstrated in animal models designed to mimic key aspects of migraine pathophysiology, such as neurogenic inflammation and cranial vasodilation.
Table 2: Preclinical Pharmacodynamic Effects of this compound
| Model | Effect |
| Neurogenic Plasma Extravasation (Guinea Pig) | Inhibition of plasma protein extravasation in the dura mater following trigeminal ganglion stimulation. |
| Cranial Vasoconstriction (Anesthetized Dog/Cat) | Selective constriction of cranial blood vessels (e.g., carotid artery) with minimal effect on peripheral vasculature. |
This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pain.
-
Animal Preparation: Anesthetized guinea pigs were used. The trigeminal ganglion was exposed for electrical stimulation.
-
Tracer Injection: A fluorescently labeled plasma protein (e.g., Evans blue) was injected intravenously to act as a marker for plasma extravasation.
-
Drug Administration: this compound or vehicle was administered prior to stimulation.
-
Stimulation: The trigeminal ganglion was electrically stimulated to induce the release of vasoactive neuropeptides, leading to plasma protein leakage in the dura mater.
-
Quantification: After a set period, the dura mater was removed, and the amount of extravasated dye was quantified spectrophotometrically.
-
Analysis: The inhibitory effect of this compound on plasma extravasation was calculated by comparing the amount of dye in the dura of treated animals to that of vehicle-treated controls.
Pharmacokinetics and Toxicology
Preclinical pharmacokinetic studies established this compound's absorption, distribution, metabolism, and excretion (ADME) profile. Toxicological studies in animals at doses significantly higher than therapeutic levels in humans showed no evidence of oncogenic, genotoxic, or teratogenic effects.
Clinical Development
This compound underwent a comprehensive clinical development program, including Phase I, II, and III trials, to establish its safety, tolerability, and efficacy in the acute treatment of migraine in adults and adolescents.
Phase I: Pharmacokinetics in Humans
Phase I studies in healthy volunteers characterized the pharmacokinetic profile of this compound in humans.
Table 3: Human Pharmacokinetic Parameters of this compound (12.5 mg oral dose)
| Parameter | Value |
| Bioavailability | ~70% |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours |
| Elimination Half-life (t1/2) | 3-4 hours |
| Protein Binding | ~35% |
| Metabolism | Primarily via MAO-A and to a lesser extent by CYP3A4 and CYP2D6 |
| Excretion | ~50% excreted unchanged in urine |
Source:
Phase II and III: Efficacy and Safety in Migraine Patients
Multiple large-scale, randomized, double-blind, placebo-controlled trials were conducted to evaluate the efficacy and safety of this compound for the acute treatment of migraine.
Table 4: Key Efficacy Endpoints from Phase III Clinical Trials (this compound 12.5 mg vs. Placebo)
| Endpoint (at 2 hours post-dose) | This compound 12.5 mg | Placebo |
| Pain Relief | ~64% | Significantly lower |
| Pain-Free | ~36% | Significantly lower |
| Sustained Pain-Free (2-24 hours) | Significantly higher | Low |
Source:
A typical Phase III trial for this compound followed a randomized, double-blind, placebo-controlled, parallel-group design.
-
Patient Population: Adult patients with a history of migraine with or without aura, according to the International Headache Society (IHS) criteria.
-
Inclusion/Exclusion Criteria: Key inclusion criteria included a specified frequency of migraine attacks per month. Exclusion criteria typically included a history of cardiovascular disease, uncontrolled hypertension, and medication overuse headache.
-
Treatment: Patients were randomized to receive a single oral dose of this compound (e.g., 12.5 mg) or a matching placebo to treat a single migraine attack of moderate to severe intensity.
-
Primary Endpoint: The primary efficacy endpoint was typically the percentage of patients achieving headache relief (reduction in pain from moderate or severe to mild or no pain) at 2 hours post-dose.
-
Secondary Endpoints: Secondary endpoints often included the percentage of patients who were pain-free at 2 hours, sustained pain relief, and the absence of associated symptoms (nausea, photophobia, phonophobia).
-
Statistical Analysis: The primary efficacy analysis was typically an intent-to-treat (ITT) analysis comparing the proportion of patients achieving the primary endpoint in the this compound group versus the placebo group.
Signaling Pathways and Experimental Workflows
5-HT1B/1D Receptor Signaling Pathway
This compound exerts its therapeutic effect through the activation of 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs).
Caption: this compound's dual mechanism of action via 5-HT1D and 5-HT1B receptor activation.
Drug Development Workflow
The development of this compound followed a structured workflow from initial discovery to post-marketing surveillance.
Caption: The streamlined workflow of this compound's development from discovery to market.
Conclusion
The discovery and development of this compound represent a significant advancement in the targeted therapy of migraine. Through a rigorous process of chemical synthesis, preclinical evaluation, and extensive clinical trials, this compound was established as a potent and selective 5-HT1B/1D receptor agonist with a favorable efficacy and tolerability profile. Its development has provided a valuable therapeutic option for individuals suffering from acute migraine attacks and serves as a successful example of rational drug design in the field of headache medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of this compound: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. almirall.it [almirall.it]
Almotriptan Metabolism via Monoamine Oxidase-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathways of almotriptan, with a primary focus on the role of monoamine oxidase-A (MAO-A). This compound is a selective 5-HT(1B/1D) receptor agonist used in the acute treatment of migraine. Understanding its metabolism is crucial for drug development, assessing potential drug-drug interactions, and ensuring patient safety.
Overview of this compound Metabolism
This compound is eliminated from the body through both renal excretion and metabolic processes. A significant portion of the drug, approximately 50%, is excreted unchanged in the urine[1][2][3]. The remaining fraction undergoes metabolism primarily in the liver. The predominant metabolic pathway is oxidative deamination catalyzed by monoamine oxidase-A (MAO-A)[1][4]. To a lesser extent, cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, are also involved in its metabolism. Flavin monooxygenase has been suggested as a minor contributor as well.
The metabolism of this compound results in the formation of inactive metabolites. The main metabolite formed through the MAO-A pathway is the indoleacetic acid derivative. Another significant metabolite, formed via the CYP450 pathway, is the γ-aminobutyric acid derivative, which results from the hydroxylation of the pyrrolidine ring.
Quantitative Analysis of this compound Metabolism
The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | ~70% | |
| Time to Maximum Plasma Concentration (Tmax) | 1.5 - 4 hours | |
| Elimination Half-Life | 3 - 4 hours | |
| Protein Binding | Not high |
Table 2: Contribution of Different Pathways to this compound Elimination
| Pathway | Percentage of Dose | Metabolite(s) | Reference |
| Unchanged Excretion in Urine | ~50% | This compound | |
| Metabolism by MAO-A | ~27% | Indoleacetic acid derivative | |
| Metabolism by CYP450 (CYP3A4 & CYP2D6) | ~12% | γ-aminobutyric acid derivative |
Metabolic Pathways of this compound
The metabolic conversion of this compound involves two primary pathways, as illustrated in the diagrams below.
Caption: Overview of this compound Elimination Pathways.
Caption: Primary Metabolic Pathways of this compound.
Experimental Protocols
This section outlines the general methodologies employed in the investigation of this compound metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the metabolites of this compound and the enzymes responsible for their formation.
Caption: Workflow for In Vitro Metabolism Studies.
Methodology:
-
Incubation: Human liver microsomes are incubated with this compound at a physiologically relevant concentration in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.
-
Inhibition Studies: To identify the specific enzymes involved, parallel incubations are performed in the presence of selective chemical inhibitors for MAO-A (e.g., clorgyline), CYP3A4 (e.g., ketoconazole), and CYP2D6 (e.g., quinidine).
-
Sample Processing: At various time points, the reactions are terminated by the addition of a cold organic solvent such as acetonitrile or methanol. The samples are then centrifuged to precipitate the proteins.
-
Analysis: The resulting supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.
In Vivo Pharmacokinetic Studies in Humans
This protocol is designed to determine the pharmacokinetic profile of this compound and the impact of enzyme inhibition on its clearance.
Caption: Workflow for In Vivo Pharmacokinetic Studies.
Methodology:
-
Study Design: A randomized, crossover study design is often employed. Healthy volunteers receive a single oral dose of this compound. In a separate study period, subjects receive a MAO-A inhibitor (e.g., moclobemide) for a specified duration before being administered this compound.
-
Sample Collection: Blood samples are collected at various time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours). Urine is also collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).
-
Sample Analysis: Plasma and urine concentrations of this compound and its metabolites are determined using a validated analytical method, typically HPLC with UV detection or LC-MS/MS for higher sensitivity.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and clearance. The effect of the MAO-A inhibitor is assessed by comparing these parameters with and without co-administration.
Conclusion
The metabolism of this compound is well-characterized, with renal excretion of the unchanged drug and metabolism by MAO-A being the primary routes of elimination. CYP3A4 and CYP2D6 play a secondary role. This metabolic profile, with multiple pathways contributing to its clearance, suggests a lower potential for significant drug-drug interactions compared to compounds metabolized by a single enzyme. However, co-administration with potent MAO-A inhibitors can lead to a moderate increase in this compound plasma concentrations, and this should be considered in clinical practice. The provided experimental frameworks serve as a foundation for further research into the metabolism and potential interactions of this compound and other triptans.
References
The Role of Cytochrome P450 Enzymes CYP3A4 and CYP2D6 in the Metabolism of Almotriptan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist utilized for the acute treatment of migraine.[1] Understanding its metabolic fate is crucial for predicting drug-drug interactions, assessing patient variability in response, and ensuring its safe and effective use. This technical guide provides an in-depth analysis of the roles of two key cytochrome P450 enzymes, CYP3A4 and CYP2D6, in the metabolism of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic processes.
This compound Metabolism: Major and Minor Pathways
The clearance of this compound from the body is a multifaceted process involving both renal excretion and metabolic transformation. A significant portion of an administered dose, approximately 40-50%, is excreted unchanged in the urine.[1][2] The remaining fraction undergoes metabolism primarily through two distinct enzymatic pathways.
The predominant metabolic route is oxidative deamination catalyzed by monoamine oxidase A (MAO-A) .[1][2] This pathway is responsible for a substantial part of this compound's breakdown.
A secondary, or minor, metabolic pathway involves oxidation by the cytochrome P450 system, specifically the CYP3A4 and CYP2D6 isoenzymes . These enzymes catalyze the 2-hydroxylation of the pyrrolidine ring of the this compound molecule. This hydroxylated metabolite can be further oxidized by aldehyde dehydrogenase to form a γ-aminobutyric acid derivative.
Quantitative Contribution of Metabolic Pathways
The relative contributions of the different enzymatic pathways to the overall clearance of this compound have been elucidated through in vivo drug interaction studies. The data from these studies are summarized in the tables below.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in the Presence of Enzyme Inhibitors
| Inhibitor | Target Enzyme | This compound Dose | Inhibitor Regimen | Change in this compound AUC | Change in this compound Cmax | Change in Oral Clearance | Reference |
| Moclobemide | MAO-A | 12.5 mg | 150 mg twice daily for 8 days | ↑ 37% | No significant change | ↓ 27% | |
| Ketoconazole | CYP3A4 | 12.5 mg | 400 mg once daily for 3 days | ↑ ~57% | ↑ ~60% | ↓ ~36% | |
| Fluoxetine | CYP2D6 (and moderate CYP3A4) | 12.5 mg | 60 mg daily for 8 days | No significant change | ↑ ~19% | No significant change |
AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration
Table 2: Estimated Contribution of Different Pathways to this compound Clearance
| Clearance Pathway | Estimated Contribution | Basis of Estimation |
| Renal Excretion (unchanged) | ~40-50% | Direct measurement in urine. |
| MAO-A Metabolism | ~27% | Decrease in oral clearance in the presence of the MAO-A inhibitor, moclobemide. |
| CYP3A4 Metabolism | ~10-15% | Calculated from the remaining metabolic clearance after accounting for MAO-A, with a greater contribution attributed to CYP3A4 based on ketoconazole interaction data. |
| CYP2D6 Metabolism | Minor | Lack of significant effect of fluoxetine on overall clearance suggests a minimal role. |
Metabolic Pathway of this compound
The following diagram illustrates the key metabolic transformations of this compound, highlighting the enzymes involved.
Caption: Metabolic pathways of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of drug metabolism. Below are generalized protocols for key experiments used to investigate the metabolism of this compound.
In Vitro Metabolism using Human Liver Microsomes
This assay is fundamental for identifying the primary metabolic enzymes and potential for drug-drug interactions.
Objective: To determine the in vitro metabolism of this compound and identify the contributing CYP isoforms using selective inhibitors.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Selective CYP inhibitors:
-
Ketoconazole (for CYP3A4)
-
Quinidine (for CYP2D6)
-
Clorgyline (for MAO-A)
-
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains HLMs (e.g., 0.2-0.5 mg/mL protein), this compound (at various concentrations to determine kinetics, e.g., 1-100 µM), and phosphate buffer.
-
Inhibitor Pre-incubation: For inhibition studies, the selective inhibitor is pre-incubated with the HLMs and NADPH regenerating system for a defined period (e.g., 10-15 minutes) at 37°C to ensure maximal inhibition of the target enzyme.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of this compound.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentrations of this compound and its metabolites are quantified using a validated LC-MS/MS method.
In Vivo Drug-Drug Interaction Study
These clinical studies are crucial for understanding the clinical relevance of in vitro findings.
Objective: To evaluate the effect of a potent CYP3A4 inhibitor (ketoconazole) on the pharmacokinetics of this compound in healthy volunteers.
Study Design: A randomized, two-way crossover study design is typically employed.
Subjects: A cohort of healthy male and female volunteers.
Procedure:
-
Treatment Period 1: Subjects receive a single oral dose of this compound (e.g., 12.5 mg). Serial blood and urine samples are collected over a specified period (e.g., 24-48 hours).
-
Washout Period: A sufficient washout period is allowed between treatments to ensure complete elimination of the drugs from the first period.
-
Treatment Period 2: Subjects receive a multiple-day regimen of the inhibitor (e.g., ketoconazole 400 mg once daily for 3 days). On a specified day of the inhibitor regimen (e.g., day 2 or 3), a single oral dose of this compound (12.5 mg) is co-administered. Blood and urine samples are collected as in the first period.
-
Bioanalysis: Plasma and urine concentrations of this compound are determined using a validated analytical method, such as HPLC.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, and clearance, are calculated for this compound when administered alone and with the inhibitor. Statistical analysis is performed to determine the significance of any observed differences.
Experimental Workflow Visualization
The logical flow of a typical investigation into drug metabolism is depicted in the following diagram.
Caption: A generalized workflow for studying drug metabolism.
Conclusion
The metabolism of this compound is a well-characterized process involving both renal excretion and enzymatic degradation. While MAO-A is the primary enzyme responsible for its metabolic clearance, the cytochrome P450 isoenzymes CYP3A4 and, to a lesser extent, CYP2D6, contribute to a minor metabolic pathway through 2-hydroxylation. Quantitative data from in vivo studies indicate that CYP3A4 plays a more significant role than CYP2D6 in this secondary pathway. The multi-pathway clearance of this compound reduces the likelihood of clinically significant drug-drug interactions when co-administered with inhibitors of a single metabolic route. This comprehensive understanding of this compound's metabolism is vital for guiding its clinical use and for the development of future therapeutic agents.
References
Almotriptan for acute treatment of migraine with or without aura
An In-depth Technical Guide on Almotriptan for the Acute Treatment of Migraine with or without Aura
Introduction
This compound is a selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonist belonging to the triptan class of drugs.[1] It is indicated for the acute treatment of migraine attacks with or without aura in adults and adolescents.[2][3] Developed to provide a favorable balance of efficacy and tolerability, this compound has been the subject of extensive clinical investigation for over two decades.[4] This document provides a detailed technical overview of its pharmacology, clinical performance, and the experimental methodologies used in its evaluation, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's therapeutic effect in migraine is attributed to its high-affinity agonist activity at 5-HT1B and 5-HT1D receptors.[5] Its mechanism is multi-faceted, targeting key pathways in migraine pathophysiology:
-
Cranial Vasoconstriction : During a migraine, cranial blood vessels undergo dilation. This compound binds to 5-HT1B receptors located on the smooth muscle of these vessels, inducing vasoconstriction and counteracting the painful vasodilation.
-
Inhibition of Neuropeptide Release : The drug acts on 5-HT1D receptors on peripheral terminals of the trigeminal nerve that innervate cranial blood vessels. This activation inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key mediators of neurogenic inflammation and pain.
-
Inhibition of Pain Signal Transmission : this compound is thought to modulate neurotransmission within the trigeminal nucleus caudalis in the brainstem, a central relay point for craniofacial pain signals, thereby reducing the central transmission of pain.
This compound exhibits weak affinity for 5-HT1A, 5-HT1F, and 5-HT7 receptors and no significant activity at other serotonin receptor subtypes or adrenergic, dopaminergic, muscarinic, or benzodiazepine receptors, contributing to its selective action.
Pharmacokinetics
This compound exhibits predictable and linear pharmacokinetics. It is well-absorbed orally, with metabolism occurring through multiple pathways, which may limit the clinical variability of its response.
| Parameter | Value | Source |
| Bioavailability | ~70% | |
| Time to Peak Plasma (Tmax) | 1.5 - 4 hours | |
| Elimination Half-Life (t1/2) | 3 - 4 hours | |
| Protein Binding | ~35% | |
| Metabolism | Major: Monoamine Oxidase A (MAO-A) | |
| Minor: Cytochrome P450 (CYP3A4, CYP2D6) | ||
| Excretion | ~50% unchanged in urine | |
| Active tubular secretion involved |
Special Populations:
-
Renal Impairment : Patients with moderate-to-severe renal dysfunction show reduced clearance. The total daily dose should not exceed 12.5 mg in this population.
-
Hepatic Impairment : Similar dosage recommendations apply to patients with hepatic impairment.
-
Age and Gender : No significant dose adjustment is required based on age or gender. Pharmacokinetic parameters in adolescents (12-17 years) are similar to those in adults.
-
Drug Interactions : No significant pharmacokinetic interactions have been observed with fluoxetine, propranolol, or verapamil.
Clinical Efficacy
The efficacy of this compound, primarily at the 12.5 mg dose, has been established in numerous randomized, double-blind, placebo-controlled trials involving thousands of patients with migraine with or without aura.
Efficacy in Adults
Key endpoints from pivotal trials demonstrate significant improvement over placebo.
| Efficacy Endpoint | This compound 12.5 mg | Placebo | Source |
| 2-Hour Pain Relief | 61.7% - 64% | 35% | |
| 2-Hour Pain-Free | 36% - 36.4% | 13.9% | |
| Sustained Pain-Free (2-24h) | 24.6% - 27.6% | 7.5% - 12.1% | |
| Consistency Across Attacks | Response rate was similar from the 1st to the 30th attack in a 1-year study. | N/A |
A meta-analysis confirmed that the efficacy of this compound 12.5 mg is comparable to that of sumatriptan 50 mg and 100 mg.
Efficacy in Adolescents (12-17 years)
This compound has also demonstrated efficacy in the adolescent population.
| Efficacy Endpoint | This compound 12.5 mg | Placebo | Source |
| 2-Hour Pain Relief | 61.7% - 72.9% | 55.3% | |
| Sustained Pain Relief | 55.5% - 66.9% | 52.4% |
Effect of Early Intervention
Clinical data strongly support the early administration of this compound. Treatment within one hour of migraine onset, particularly when pain is mild, leads to significantly better outcomes. In one study, when administered in the early phase, the percentage of patients who were pain-free at 2 hours rose to 84%. Time-to-treatment is the best predictor of headache duration.
Safety and Tolerability
This compound is characterized by an excellent safety and tolerability profile. In clinical trials, the overall incidence of adverse events with the 12.5 mg dose was comparable to that of placebo and significantly lower than that of sumatriptan.
| Adverse Event | This compound 12.5 mg | Placebo | Sumatriptan 100 mg | Source |
| Overall Incidence | Not statistically different from placebo | - | Significantly higher than this compound | |
| Chest Symptoms | 0.2% | - | 3-5% (premarketing studies) | |
| Most Frequent (Long-term study) | Back pain (7.2%), Bronchitis (5.8%), Influenza-like symptoms (5.6%)* | N/A | N/A | |
| Note: In the long-term study, 71% of adverse events were considered unrelated to this compound use. |
Pharmacovigilance data from over 100 million tablets dispensed confirm a low incidence of adverse effects.
Experimental Protocols
The clinical development of this compound followed rigorous methodologies, primarily through randomized, double-blind, placebo-controlled trials, which are the gold standard for assessing efficacy and safety.
Representative Phase III Clinical Trial Protocol
-
Objective : To assess the efficacy, safety, and tolerability of oral this compound (e.g., 12.5 mg) compared to placebo for the acute treatment of a single migraine attack.
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population : Adult males and females (18-65 years) with a history of migraine with or without aura for at least one year, meeting the International Headache Society (IHS) diagnostic criteria. Patients would typically experience one to six migraine attacks per month.
-
Exclusion Criteria : History of hemiplegic or basilar migraine, cardiovascular or cerebrovascular disease, uncontrolled hypertension, and use of ergotamine-containing or other 5-HT1 agonist medications within 24 hours of study drug administration.
-
Treatment Protocol :
-
Patients are instructed to treat a single migraine attack of moderate or severe pain intensity.
-
A single oral dose of the investigational product (this compound or placebo) is administered.
-
Headache severity is rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe) at baseline and at specified time points post-dose (e.g., 0.5, 1, 2, 4, and 24 hours).
-
A second, optional dose of study medication may be permitted for headache relapse (pain returns to moderate or severe after initial relief) between 2 and 24 hours.
-
Use of pre-specified "escape medication" is allowed if there is no pain relief at 2 hours post-dose.
-
-
Primary Efficacy Endpoint :
-
2-Hour Pain Relief : Percentage of patients whose baseline moderate or severe headache improves to mild or no pain at 2 hours post-dose.
-
-
Secondary Efficacy Endpoints :
-
2-Hour Pain-Free : Percentage of patients with no pain at 2 hours post-dose.
-
Sustained Pain-Free : Percentage of patients who are pain-free at 2 hours and remain so, without use of rescue medication, through 24 hours.
-
Presence of associated symptoms (nausea, photophobia, phonophobia).
-
-
Safety Assessment : Monitoring and recording of all adverse events (AEs), vital signs, and clinical laboratory tests throughout the study period.
Conclusion
This compound is a well-established second-generation triptan for the acute treatment of migraine. Its selective 5-HT1B/1D agonist activity provides a multi-pronged therapeutic effect by reversing cranial vasodilation, inhibiting neurogenic inflammation, and reducing central pain transmission. Supported by extensive clinical data, this compound at a 12.5 mg dose offers efficacy comparable to other triptans, such as sumatriptan, but with a superior tolerability profile that is similar to placebo. Its predictable pharmacokinetics and consistent response, particularly with early intervention, make it a valuable agent in the clinical armamentarium for migraine management. For drug development professionals, this compound serves as a benchmark for an effective and highly tolerable acute migraine therapy.
References
- 1. What is this compound Malate used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound (Axert): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound: a review of 20 years' clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: Quantification of Almotriptan in Pharmaceutical Tablets by HPLC-UV
Introduction
Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine. Accurate and reliable quantification of this compound in tablet formulations is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound malate in pharmaceutical tablets. The described method is simple, accurate, and precise, making it suitable for routine analysis in a quality control laboratory.
Principle
The method involves the extraction of this compound from a powdered tablet sample, followed by chromatographic separation on a reversed-phase C18 column. The separation is achieved using an isocratic mobile phase, and the eluted this compound is detected and quantified by a UV detector at a specific wavelength. The concentration of this compound in the sample is determined by comparing its peak area to that of a standard solution with a known concentration.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters and chromatographic conditions based on established methods.[1][2][3]
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC with UV/Visible Detector |
| Column | Thermo Scientific C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol:Water:Acetic Acid (4:8:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 ± 1°C) |
| UV Detection | 227 nm |
| Run Time | Approximately 10 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation: Mix methanol, water, and glacial acetic acid in the ratio of 4:8:0.1 by volume. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and transfer 100 mg of this compound malate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-60 µg/mL.[1]
3. Sample Preparation
-
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 20 µg/mL).
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in triplicate and record the peak areas.
-
Construct a calibration curve by plotting the mean peak area against the concentration of the standard solutions.
-
Inject 20 µL of the prepared sample solution in triplicate and record the peak areas.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
Data Presentation
The performance of the HPLC-UV method for this compound quantification is summarized in the following tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor | ≤ 2.0 | ~1.2 |
| Theoretical Plates | > 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5-60 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 99.60 - 100.80% |
| Precision (% RSD) | < 1.2% |
| Limit of Detection (LOD) | 0.025 µg/mL |
| Limit of Quantification (LOQ) | 0.075 µg/mL |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
References
Application Notes and Protocols for a Validated RP-HPLC Method for Almotriptan Estimation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative estimation of Almotriptan in pharmaceutical formulations. The protocols and data presented are compiled from various scientific studies to ensure robustness and reliability, adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine. Accurate and precise quantification of this compound in bulk drug and dosage forms is crucial for quality control and regulatory compliance. This application note describes a simple, rapid, and validated RP-HPLC method suitable for routine analysis.
Chromatographic Conditions
A summary of optimized chromatographic conditions derived from various validated methods is presented in Table 1. These parameters provide a robust starting point for method implementation.
Table 1: Optimized RP-HPLC Chromatographic Conditions for this compound Estimation
| Parameter | Recommended Conditions |
| Stationary Phase (Column) | C18 (e.g., Thermo Scientific C18, 250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile: 20mM KH2PO4 (80:20 v/v)[1][2] or Methanol: Water: Acetic Acid (4:8:0.1 v/v/v)[3] |
| pH of Buffer | Adjusted to 3.2 ± 0.1 with orthophosphoric acid or used as is |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm or 282 nm |
| Injection Volume | 10 µL or 20 µL |
| Column Temperature | Ambient (25 ± 1°C) |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation:
-
Method A (Acetonitrile:Phosphate Buffer): Prepare a 20mM solution of potassium dihydrogen phosphate (KH2PO4) in HPLC grade water. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the ratio of 20:80 (v/v). Degas the solution by sonication for 15 minutes.
-
Method B (Methanol:Water:Acetic Acid): Mix methanol, HPLC grade water, and glacial acetic acid in the ratio of 4:8:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas.
3.1.2. Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound malate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3.1.3. Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 2-10 µg/mL or 5-60 µg/mL.
3.1.4. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is obtained.
-
Inject 20 µL of the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area responses. The retention time for this compound is expected to be around 5.6 minutes or 9.47 minutes depending on the specific method.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines. The key validation parameters are summarized in Table 2.
Table 2: Summary of Validation Parameters for the RP-HPLC Method of this compound
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9999 over 5-60 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.60% - 100.80% |
| Precision (% RSD) | ≤ 2.0% | < 1.2% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.015 - 0.12 µg/mL |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.045 - 0.35 µg/mL |
| Robustness | % RSD should be within acceptable limits after minor changes in parameters | The method is robust to small, deliberate changes in flow rate, mobile phase composition, and pH. |
| Specificity | No interference from excipients or degradation products at the retention time of this compound | The method is specific for this compound. |
System Suitability
Before performing the analysis, the suitability of the chromatographic system should be verified. The acceptance criteria for system suitability are presented in Table 3.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Areas (for replicate injections) | ≤ 2.0% |
Visualizations
Experimental Workflow
The overall workflow for the development and validation of the RP-HPLC method for this compound estimation is depicted in the following diagram.
Caption: Experimental workflow for RP-HPLC method development and validation.
Logical Relationship of Validation Parameters
The relationship between the core analytical performance characteristics as per ICH guidelines is illustrated below.
Caption: Interrelationship of ICH validation parameters for an analytical method.
References
Almotriptan in Animal Models of Trigeminal Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration and evaluation of almotriptan in established animal models of trigeminal activation. The information is intended to guide researchers in designing and executing preclinical studies to investigate the efficacy and mechanism of action of this compound and other anti-migraine compounds.
Mechanism of Action of this compound
This compound is a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors.[1][2] Its therapeutic effect in migraine is attributed to a multi-faceted mechanism primarily involving the trigeminal nervous system. Activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are potent vasodilators and key mediators of neurogenic inflammation.[1][3] Concurrently, stimulation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[1] Experimental evidence from animal studies confirms that this compound effectively inhibits neurogenically-induced plasma protein extravasation in the dura mater and selectively constricts intracranial blood vessels.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in various animal models.
Table 1: Efficacy of this compound on Carotid Vascular Resistance
| Animal Model | Administration Route | ED50 / ED100 | Reference |
| Anesthetized Cat | Intravenous (i.v.) | ED100 = 11 µg/kg | |
| Anesthetized Cat | Intraduodenal (i.d.) | ED50 = 339 µg/kg | |
| Anesthetized Beagle Dog | Intravenous (i.v.) | ED50 = 116 µg/kg |
Table 2: Effect of this compound on Neurogenic Plasma Extravasation
| Animal Model | Method of Trigeminal Activation | This compound Dose Range (i.v.) | Outcome | Reference |
| Anesthetized Guinea Pig | Electrical stimulation of the trigeminal ganglion | 0.3 - 3 mg/kg | Inhibition of meningeal extravasation |
Table 3: Comparative Efficacy of Triptans on c-fos Expression in Trigeminal Nucleus Caudalis (TNC)
| Animal Model | Method of Trigeminal Activation | Drug and Dose (i.v.) | Reduction in c-fos Positive Cells | Reference |
| Anesthetized Rat | Injection of autologous blood into cisterna magna | Sumatriptan (720 nmol/kg x 2) | 31% | |
| Anesthetized Rat | Injection of carrageenan into cisterna magna | CP-93,129 (460 nmol/kg x 2) | 47% |
Note: Data for sumatriptan and CP-93,129 are provided as a reference for the expected effects of 5-HT1B/1D agonists in this model.
Experimental Protocols
Electrical Stimulation of the Trigeminal Ganglion Model
This model directly activates the trigeminal ganglion to induce neurogenic inflammation and assess the inhibitory effects of compounds like this compound.
Materials:
-
Anesthetic (e.g., sodium pentobarbital)
-
Stereotaxic apparatus
-
Bipolar stimulating electrode
-
Physiological monitoring equipment
-
Evans blue dye (for assessing plasma extravasation)
-
This compound or vehicle solution
Procedure:
-
Anesthetize the animal (e.g., guinea pig, rat) and mount it in a stereotaxic frame.
-
Surgically expose the skull and identify the coordinates for the trigeminal ganglion.
-
Carefully lower a bipolar stimulating electrode to the trigeminal ganglion.
-
Administer Evans blue dye intravenously to quantify plasma protein extravasation.
-
Administer this compound or vehicle intravenously.
-
After a set pre-treatment time, apply electrical stimulation to the trigeminal ganglion (e.g., low frequency ~5 Hz).
-
After stimulation, perfuse the animal with saline to remove intravascular dye.
-
Dissect the dura mater and quantify the amount of extravasated Evans blue dye spectrophotometrically.
Inflammatory Soup (IS) Model of Dural Inflammation
This model mimics the inflammatory environment of a migraine attack by applying a cocktail of inflammatory mediators to the dura mater.
Materials:
-
Anesthetic
-
Surgical instruments for craniotomy
-
Inflammatory Soup (IS) solution (e.g., containing histamine, serotonin, bradykinin, and prostaglandin E2 at pH 7.4).
-
This compound or vehicle solution
-
Behavioral testing apparatus (e.g., von Frey filaments)
Procedure:
-
Anesthetize the animal (e.g., rat) and perform a craniotomy to expose the dura mater.
-
A catheter can be implanted for chronic studies.
-
Apply a small volume (e.g., 10-20 µL) of the Inflammatory Soup solution directly onto the dura mater.
-
Administer this compound or vehicle at a designated time point (either before or after IS application).
-
Assess trigeminal activation through various outcome measures:
-
Behavioral: Measure mechanical allodynia using von Frey filaments applied to the periorbital region. A positive response can be head withdrawal, facial grooming, or head shaking.
-
Immunohistochemistry: Analyze the expression of neuronal activation markers like c-fos in the trigeminal nucleus caudalis (TNC).
-
Electrophysiology: Record neuronal firing in the TNC.
-
Nitroglycerin (NTG)-Induced Trigeminal Activation Model
Systemic administration of the nitric oxide donor nitroglycerin is a widely used model that reliably triggers migraine-like symptoms in both humans and animals.
Materials:
-
Nitroglycerin (NTG) solution
-
This compound or vehicle solution
-
Behavioral testing apparatus (e.g., von Frey filaments, light/dark box for photophobia assessment)
Procedure:
-
Administer NTG to the animal (e.g., rat, mouse) via intraperitoneal or subcutaneous injection (e.g., 10 mg/kg).
-
Administer this compound or vehicle at a specified time relative to the NTG injection.
-
Assess migraine-like behaviors at various time points after NTG administration:
-
Mechanical Allodynia: Test periorbital and hind paw sensitivity with von Frey filaments.
-
Spontaneous Pain: Observe and quantify behaviors such as head grooming.
-
Photophobia: Measure time spent in the light versus dark compartments of a light/dark box.
-
-
For molecular analysis, collect tissue (e.g., trigeminal ganglion, TNC) to measure levels of CGRP and c-fos expression.
Visualizations
Caption: this compound's dual mechanism of action.
References
In Vitro Assays for Almotriptan 5-HT Receptor Agonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almotriptan is a second-generation triptan, a class of drugs that are selective serotonin (5-HT) receptor agonists, primarily used for the acute treatment of migraine headaches.[1][2] Its therapeutic efficacy is attributed to its high affinity and agonist activity at the 5-HT1B and 5-HT1D receptor subtypes.[1] Activation of these receptors leads to cranial vasoconstriction and inhibition of the release of pro-inflammatory neuropeptides in the trigeminal nervous system. This document provides detailed application notes and protocols for in vitro assays to characterize the 5-HT receptor agonism of this compound, including radioligand binding assays and functional cAMP assays.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity (pKi) and functional potency (pEC50) at various human 5-HT receptor subtypes.
Table 1: this compound Binding Affinity (pKi) at Human 5-HT Receptors
| Receptor Subtype | This compound pKi | Reference Compound |
| 5-HT1A | ~6.0 | 8-OH-DPAT |
| 5-HT1B | ~7.9 - 8.2 | Serotonin |
| 5-HT1D | ~8.1 - 8.5 | Serotonin |
| 5-HT1F | ~7.8 | Lasmiditan |
| 5-HT2A | <5.0 | Ketanserin |
| 5-HT2B | ~5.2 | Serotonin |
| 5-HT7 | ~6.0 | SB-269970 |
pKi is the negative logarithm of the inhibitory constant (Ki). Data compiled from multiple sources.
Table 2: this compound Functional Potency (pEC50) at Human 5-HT Receptors (cAMP Assay)
| Receptor Subtype | This compound pEC50 |
| 5-HT1A | 4.00 |
| 5-HT1B | 7.08 |
| 5-HT1D | 7.75 |
| 5-HT1F | 7.79 |
| 5-HT2B | 5.20 |
| 5-HT7 | 5.00 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Data is primarily from cAMP functional assays.[3]
Signaling Pathway
This compound primarily exerts its effect through the 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway. Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
Almotriptan as a Pharmacological Tool in Migraine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almotriptan is a second-generation triptan, a class of drugs that are selective serotonin 5-HT1B and 5-HT1D receptor agonists.[1] It is widely used for the acute treatment of migraine headaches.[1] Beyond its clinical applications, this compound serves as a valuable pharmacological tool in migraine research due to its high receptor affinity and selectivity.[2] These properties allow for the precise investigation of the roles of 5-HT1B and 5-HT1D receptors in the pathophysiology of migraine. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo research models of migraine.
The primary mechanisms of action of this compound in migraine include:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on cranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine attacks.[1]
-
Inhibition of Neurogenic Inflammation: this compound activates presynaptic 5-HT1D receptors on trigeminal nerve endings, which inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).
Pharmacological Profile of this compound
This compound exhibits a high affinity and selectivity for 5-HT1B and 5-HT1D receptors. The following tables summarize its binding affinity and pharmacokinetic properties.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | pKi (mean) | Fold Selectivity vs. 5-HT1B/1D |
| 5-HT1B | ~8.5 | - |
| 5-HT1D | ~8.5 | - |
| 5-HT1A | ~6.7 | ~60x lower |
| 5-HT7 | ~6.9 | ~40x lower |
| Other non-5-HT receptors | < 5 | >1000x lower |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Bioavailability | ~70% |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 4 hours |
| Elimination Half-life | 3 - 4 hours |
| Metabolism | MAO-A, CYP3A4, CYP2D6 |
Data compiled from multiple sources.
Signaling Pathway of this compound
This compound, upon binding to 5-HT1B and 5-HT1D receptors, initiates a signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects including vasoconstriction and reduced neuropeptide release.
References
Application Notes and Protocols for Intranasal Almotriptan Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies and analytical methods for the development of almotriptan for intranasal delivery. Detailed protocols for key experimental studies are provided to guide researchers in this field.
Introduction
This compound is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[1] Intranasal administration offers a promising alternative to the oral route, which can be compromised by migraine-associated nausea and vomiting. The nasal mucosa provides a large surface area for rapid drug absorption, potentially leading to a faster onset of action and improved bioavailability by avoiding first-pass metabolism.[2] Various formulation strategies have been explored to enhance the nasal delivery of this compound, including mucoadhesive solutions, in-situ gels, microspheres, and nanoparticle systems.
This compound's Mechanism of Action in Migraine
This compound's therapeutic effect in migraine is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors. This interaction leads to three primary actions:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels, a hallmark of migraine attacks, leads to their constriction.
-
Inhibition of Neuropeptide Release: this compound stimulates 5-HT1D receptors on trigeminal nerve endings, inhibiting the release of pro-inflammatory neuropeptides like CGRP (Calcitonin Gene-Related Peptide).
-
Reduced Pain Signal Transmission: The activation of these receptors also attenuates the transmission of pain signals within the trigeminal pain pathways.
Formulation Strategies and Quantitative Data
A variety of formulation approaches have been investigated for the intranasal delivery of this compound. The choice of formulation can significantly impact drug release, permeation, and residence time in the nasal cavity.
Nasal Drops and In-Situ Gels
Nasal drops are simple aqueous solutions, while in-situ gels are liquid formulations that undergo a phase transition to a gel upon administration into the nasal cavity, triggered by physiological conditions such as temperature or pH.[3] This in-situ gelling property increases the formulation's viscosity, prolonging its residence time and enhancing drug absorption.[3]
| Formulation Type | Key Excipients | pH | Viscosity (Poise) | Mucoadhesive Strength (dyn/cm²) | Drug Release Profile | Reference |
| Nasal Drops | HPMC E15 (2.5-7.5% w/v) | 4.5 | 0.159 - 1.818 | Not Reported | 5% HPMC E15 did not retard release | [4] |
| Thermosensitive In-Situ Gel | Pluronic F127 (17% w/v), Pluronic F68 (2% w/v), Carboxymethyl chitosan (0.1% w/v) | 5.56 - 6.31 | Not Reported | 3300 - 5193.65 | 89.36% release at 6 hours | |
| pH-sensitive In-Situ Gel | HPMC E15 (5g), Chitosan HCl (1g), PEG400 (1.5g) | 6.10 - 6.41 | Not Reported | 2133 - 3111.47 | 94.24% release at 12 hours |
Mucoadhesive Microspheres and Solid Lipid Nanoparticles (SLNs)
Particulate systems like mucoadhesive microspheres and solid lipid nanoparticles (SLNs) offer advantages such as controlled drug release and improved drug stability. Their mucoadhesive properties enhance nasal residence time, and their small particle size can facilitate transport across the nasal mucosa.
| Formulation Type | Key Excipients | Particle Size (nm) | Encapsulation Efficiency (%) | Mucoadhesion (%) | Drug Release Profile | Reference |
| Mucoadhesive Microspheres | Gellan gum, CaCl₂ | Not specified | 71.65 - 91.65 | 79.45 - 95.48 | Non-Fickian diffusion | |
| Solid Lipid Nanoparticles (SLNs) in In-Situ Gel | Precirol® ATO 5, Poloxamer 407, Na-CMC | 207.9 | 50.81 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the evaluation of intranasal this compound formulations are provided below.
Protocol 1: Ex Vivo Mucoadhesion Strength Measurement
This protocol details the measurement of the force required to detach the formulation from a biological membrane, indicating its mucoadhesive strength. A texture analyzer is a commonly used instrument for this purpose.
Materials and Equipment:
-
Texture Analyzer (e.g., Brookfield QTS-25 or Stable Micro Systems TA.XTplus) with a mucoadhesion test rig
-
Freshly excised sheep or goat nasal mucosa
-
Phosphate buffer (pH 6.4)
-
Surgical scissors and forceps
-
Beakers and Petri dishes
-
Thermostatic water bath
Procedure:
-
Mucosa Preparation:
-
Obtain fresh nasal mucosa from a local abattoir.
-
Carefully separate the mucosal layer from the underlying cartilage.
-
Wash the mucosa gently with phosphate buffer (pH 6.4) to remove any debris.
-
Cut the mucosa into appropriate sizes to be mounted on the texture analyzer's probe.
-
-
Sample Preparation:
-
Place a defined amount of the this compound formulation (e.g., gel, microspheres) on the lower platform of the texture analyzer.
-
-
Measurement:
-
Mount the prepared nasal mucosa onto the upper probe of the texture analyzer.
-
Lower the upper probe at a defined speed (e.g., 10 mm/min) until it makes contact with the formulation.
-
Apply a constant contact force (e.g., 0.1 N) for a specified duration (e.g., 5 minutes) to ensure intimate contact.
-
Withdraw the upper probe at a constant speed (e.g., 0.1 mm/s).
-
The texture analyzer software will record the force required to detach the mucosa from the formulation.
-
-
Data Analysis:
-
The peak detachment force and the work of adhesion (calculated from the area under the force-distance curve) are determined as measures of mucoadhesive strength.
-
Protocol 2: In Vitro/Ex Vivo Drug Permeation Study
This protocol describes the use of a Franz diffusion cell to evaluate the permeation of this compound from the formulation across a membrane (synthetic or biological).
Materials and Equipment:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., dialysis membrane) or excised sheep/goat nasal mucosa
-
Receptor medium: Phosphate buffer (pH 7.4) or simulated nasal fluid
-
Magnetic stirrer and stir bars
-
Thermostatic water bath maintained at 34±1°C
-
Syringes and needles for sampling
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Membrane Preparation:
-
If using a synthetic membrane, soak it in the receptor medium for at least 24 hours before the experiment.
-
If using excised nasal mucosa, prepare it as described in Protocol 1 and mount it between the donor and receptor compartments of the Franz diffusion cell with the mucosal side facing the donor compartment.
-
-
Experimental Setup:
-
Fill the receptor compartment with a known volume of pre-warmed (34°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor compartment and set the stirring speed.
-
Place a known amount of the this compound formulation onto the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specific volume of the sample from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of the membrane over time.
-
Plot the cumulative amount of drug permeated versus time to determine the permeation profile and calculate the steady-state flux (Jss).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the pharmacokinetic profile of intranasal this compound in a rat model.
Materials and Equipment:
-
Male Sprague-Dawley rats (8-12 weeks old)
-
This compound formulation for intranasal administration
-
Micropipette or a specialized device for intranasal administration to rats
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant, syringes with appropriate gauge needles for jugular vein sampling)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Handling and Dosing:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
Anesthetize the rats lightly.
-
Administer a precise volume of the this compound formulation into one nostril using a micropipette or a specialized delivery device. The typical intranasal dose for rats ranges from 0.5 to 2.5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration. Note: Retro-orbital sinus sampling should be avoided as it may lead to spurious pharmacokinetic data for intranasally administered drugs.
-
Place the collected blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability.
-
Protocol 4: Nasal Histopathology
This protocol is for the microscopic examination of the nasal mucosa after administration of the formulation to assess its safety and potential for irritation.
Materials and Equipment:
-
Rats from the in vivo study
-
Formalin solution (10%)
-
Paraffin wax
-
Microtome
-
Glass slides and coverslips
-
Hematoxylin and eosin (H&E) stain
-
Light microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the in vivo study, euthanize the rats.
-
Carefully dissect the nasal cavity and fix the nasal septa in 10% formalin solution.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissues through a series of graded alcohol solutions.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks into thin slices (e.g., 5 µm) using a microtome.
-
Mount the sections on glass slides.
-
-
Staining and Microscopic Examination:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Dehydrate and mount the stained sections with a coverslip.
-
Examine the slides under a light microscope for any signs of tissue damage, such as inflammation, erosion, or changes in the epithelial cell layer, and compare with a control group that did not receive the formulation.
-
References
- 1. In Vivo Evaluation of this compound malate Formulation through Intranasal Route for the Treatment of Migraine: Systematic Development and Pharmacokinetic Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Evaluation of this compound malate Formulation through Intranasal Route for the Treatment of Migraine: Systematic Development and Pharmacokinetic Assessment | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and Evaluation of this compound Malate Nasal Drops - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Almotriptan in Dosage Forms
Introduction
Almotriptan malate is a selective 5-hydroxytryptamine (5-HT) receptor agonist used in the treatment of migraine.[1][2] Accurate and reliable analytical methods are crucial for the quality control of its pharmaceutical dosage forms. Spectrophotometry, due to its simplicity, cost-effectiveness, and rapidity, offers a viable alternative to more complex chromatographic techniques for routine analysis.[1][3] This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of this compound in tablets.
Physicochemical Properties of this compound Malate
This compound malate is a white to slightly yellow crystalline powder.[1] It is soluble in water and sparingly soluble in methanol. Its empirical formula is C₁₇H₂₅N₃O₂S·C₄H₆O₅, with a molecular weight of 469.56 g/mol .
I. UV Spectrophotometric Method
This method relies on the direct measurement of UV absorbance of this compound malate in a suitable solvent.
Experimental Protocol
-
Solvent Selection: Methanol is commonly used as the solvent.
-
Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of this compound malate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a concentration of 1 mg/mL.
-
From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 10 mL to 100 mL with methanol.
-
-
Preparation of Sample Solution:
-
Weigh and powder twenty this compound tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of this compound malate to a 100 mL volumetric flask.
-
Add about 50 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol, mix well, and filter through a suitable filter paper.
-
Further dilute the filtrate with methanol to obtain a final concentration within the linear range of the method.
-
-
Spectrophotometric Measurement:
-
Scan the final solution from 400 nm to 200 nm against a methanol blank.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 227 nm.
-
-
Quantification:
-
Construct a calibration curve by preparing a series of dilutions from the working standard solution and measuring their absorbance.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 227 nm | |
| Linearity Range | 1 - 5 µg/mL | |
| Molar Absorptivity | 0.8532 x 10⁵ L/mol·cm | |
| Correlation Coefficient (r²) | 0.9999 |
II. Visible Spectrophotometric Methods
Visible spectrophotometric methods for this compound are based on the formation of colored complexes through various chemical reactions, including redox, charge-transfer, and ion-pair formation.
A. Method Based on Redox Reaction with Folin-Ciocalteu (FC) Reagent
This method involves the reduction of the FC reagent by this compound in an alkaline medium to form a stable blue-colored product.
Experimental Protocol
-
Reagents:
-
Folin-Ciocalteu (FC) reagent (2N).
-
Sodium carbonate (Na₂CO₃) solution (10% w/v).
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound malate in the concentration range of 4-12 µg/mL.
-
-
Color Development:
-
To a 25 mL calibrated tube, add an aliquot of the standard or sample solution.
-
Add 2.5 mL of FC reagent (2N).
-
After 3 minutes, add 7 mL of 10% Na₂CO₃ solution.
-
Mix the solution and allow it to stand at room temperature for 30 minutes for complete color development.
-
Dilute to the mark with distilled water.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the blue-colored solution at 770 nm against a reagent blank prepared in the same manner without the drug.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 770 nm | |
| Linearity Range | 4 - 12 µg/mL |
B. Method Based on Complex Formation with 1,10-Phenanthroline and Fe(III)
This method is based on the formation of a colored complex between this compound, 1,10-phenanthroline, and ferric chloride.
Experimental Protocol
-
Reagents:
-
Ferric chloride (FeCl₃) solution (3.32 x 10⁻³ M).
-
1,10-Phenanthroline solution (1.10 x 10⁻² M).
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound malate in the concentration range of 1-5 µg/mL.
-
-
Color Development:
-
Transfer aliquots of the standard or sample solution (0.5-2.5 mL of a 50 µg/mL solution) into a series of 25 mL calibrated tubes.
-
Add 1.5 mL of FeCl₃ solution followed by 2.0 mL of 1,10-phenanthroline solution.
-
Dilute the total volume to 10.0 mL with distilled water.
-
Keep the tubes in a boiling water bath for 30 minutes.
-
Cool the solutions and then dilute to 25 mL with distilled water.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the colored complex at 510 nm against a reagent blank.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 510 nm | |
| Linearity Range | 1 - 5 µg/mL |
C. Method Based on Charge-Transfer Complex Formation with DDQ
This method utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a π-acceptor to form a colored charge-transfer complex with this compound malate, an n-electron donor.
Experimental Protocol
-
Reagent:
-
DDQ solution in methanol.
-
-
Preparation of Standard Solutions:
-
Prepare a standard stock solution of this compound malate (1 mg/mL) in distilled water and a working standard of 100 µg/mL.
-
-
Complex Formation:
-
Transfer aliquots (0.2-1.0 mL) of the standard drug solution into a series of 10 mL calibration flasks.
-
Add 1.0 mL of the DDQ solution to each flask.
-
The reaction occurs instantaneously at room temperature (25 ± 5°C).
-
Dilute the solutions to the mark with methanol.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solution at 390 nm against a reagent blank.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 390 nm |
III. Summary of Quantitative Data for Various Spectrophotometric Methods
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Reference |
| UV Spectrophotometry | Methanol | 227 | 1 - 5 | |
| Visible Spectrophotometry | Folin-Ciocalteu | 770 | 4 - 12 | |
| Visible Spectrophotometry | 1,10-Phenanthroline, Fe(III) | 510 | 1 - 5 | |
| Visible Spectrophotometry | DDQ | 390 | - | |
| Visible Spectrophotometry | Metol, Cr(VI) | 540 | 20 - 100 | |
| Visible Spectrophotometry | TCNQ | 744 | 10 - 75 | |
| Visible Spectrophotometry | Wool Fast Blue | 585 | 50 - 250 | |
| Visible Spectrophotometry | Sodium Nitroprusside, Hydroxylamine | 720 | 8 - 40 | |
| Visible Spectrophotometry | Sodium Nitroprusside, Acetaldehyde | 550 | 4 - 20 |
IV. Visualizations
Caption: General experimental workflow for the spectrophotometric determination of this compound.
Caption: Classification of spectrophotometric methods for this compound analysis.
References
Almotriptan-d6 as an Internal Standard for Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound-d6, is the gold standard for quantitative analysis by mass spectrometry. The co-elution of the deuterated internal standard with the unlabeled analyte compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the quantification of this compound in human plasma using this compound-d6 as an internal standard by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes a liquid-liquid extraction (LLE) procedure to isolate this compound and the internal standard, this compound-d6, from human plasma. The extracted samples are then analyzed by a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer. Quantification is performed using Multiple Reaction Monitoring (MRM) in positive ion mode. The ratio of the peak area of this compound to that of this compound-d6 is used to determine the concentration of this compound in the samples by referencing a calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method for the analysis of this compound in human plasma.
Table 1: Linearity of the Method
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 150.0 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Accuracy (%) |
| LLOQ | 0.5 | ≤ 2.78 | ≤ 0.86 | 98.94 - 102.64 | 99.43 - 101.44 |
| LQC | 1.5 | ≤ 2.78 | ≤ 0.86 | 98.94 - 102.64 | 99.43 - 101.44 |
| MQC | 75.0 | ≤ 2.78 | ≤ 0.86 | 98.94 - 102.64 | 99.43 - 101.44 |
| HQC | 105.0 | ≤ 2.78 | ≤ 0.86 | 98.94 - 102.64 | 99.43 - 101.44 |
CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| This compound | 92.12 ± 4.32 |
| This compound-d6 | 89.62 ± 6.32 |
Experimental Protocols
Materials and Reagents
-
This compound Malate (Reference Standard)
-
This compound-d6 (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium formate
-
Formic acid
-
Sodium carbonate
-
Human plasma (blank)
-
Water (deionized, 18 MΩ·cm)
Preparation of Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound malate in methanol to obtain a final concentration of 100 µg/mL.
-
This compound-d6 Working Solution (80 ng/mL): Prepare a stock solution of this compound-d6 in methanol. Further dilute this stock solution with a mixture of acetonitrile and water (50:50, v/v) to achieve a final working concentration of 80 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions of this compound by diluting the stock solution with methanol. Spike these working solutions into blank human plasma to obtain calibration standards at concentrations of 0.5, 1.0, 5.0, 15.0, 30.0, 45.0, 60.0, 90.0, 120.0, and 150.0 ng/mL. Prepare QC samples in the same manner at concentrations of 0.5 ng/mL (LLOQ), 1.5 ng/mL (LQC), 75.0 ng/mL (MQC), and 105.0 ng/mL (HQC).[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the this compound-d6 working solution (80 ng/mL).[1][2]
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 0.5 N sodium carbonate solution and vortex for an additional 10 minutes.[2]
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 4: LC-MS/MS Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18, 5 µm, 4.6 x 50 mm (or equivalent) |
| Mobile Phase | A: 10 mM Ammonium formate in water (pH 4.5) B: Acetonitrile |
| Gradient | Isocratic: 50% A, 50% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 336.1 → 201.1 this compound-d6: m/z 342.2 → 207.2 |
| Ion Spray Voltage | Optimized for the specific instrument |
| Nebulizer Gas | Optimized for the specific instrument |
| Desolvation Gas | Optimized for the specific instrument |
| Collision Energy | Optimized for each transition |
Visualizations
Caption: this compound's Mechanism of Action in Migraine Treatment.
Caption: Bioanalytical Workflow for this compound Quantification.
References
Application Notes and Protocols for Almotriptan Pharmacokinetic Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[1][2][3] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for preclinical drug development. These application notes provide detailed experimental designs and protocols for conducting pharmacokinetic (PK) studies of this compound in rats, a common preclinical model.
Pharmacokinetic Profile of this compound in Rats
This compound is well-absorbed in rats following oral administration.[4] It has a relatively short elimination half-life, and its metabolism is primarily mediated by monoamine oxidase-A (MAO-A) and to a lesser extent by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.[2] The main metabolite found in the plasma, urine, and feces of rats is a γ-aminobutyric acid derivative formed by the oxidation of the pyrrolidine ring.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound in rats after a single oral dose.
| Parameter | Value | Route of Administration | Dosage | Reference |
| Cmax (Maximum Plasma Concentration) | 69.85 ng/mL | Oral | 5 mg/kg | |
| Tmax (Time to Cmax) | 0.3 hours | Oral | 5 mg/kg | |
| Oral Bioavailability (F%) | Variable (18.7-79.6%) | Oral | Not Specified | |
| Elimination Half-life (t1/2) | 0.7 - 3 hours | Oral | Not Specified |
Experimental Design and Protocols
A comprehensive pharmacokinetic study of this compound in rats typically involves administering the drug via both intravenous (for determining absolute bioavailability) and oral routes.
This compound Metabolism Pathway
The metabolic conversion of this compound is a key aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways.
References
- 1. This compound, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of this compound, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Almotriptan solubility for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Almotriptan for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound Malate?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound malate is soluble in DMSO at concentrations of up to 100 mg/mL, though sonication may be required.[1] For aqueous-based assays, preparing a primary stock in DMSO and then diluting it into your aqueous buffer is a common practice.
Q2: Can I dissolve this compound Malate directly in aqueous buffers like PBS?
Q3: What is the solubility of this compound Malate in water?
A3: this compound Malate is freely soluble in water.[3] One source indicates a solubility of 33.33 mg/mL in water, which may require ultrasonication to achieve.[1] Another source states a solubility of 10 mg/mL, resulting in a clear solution.[4]
Q4: How does pH affect the solubility of this compound Malate?
A4: The solubility of this compound Malate, a salt of a weak base, is pH-dependent. It is more soluble in acidic to neutral solutions. As the pH increases and becomes more basic, the solubility is expected to decrease.
Troubleshooting Guide
Issue 1: My this compound Malate is not dissolving completely in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the dissolution process may be slow.
-
Solution:
-
Try reducing the concentration of your stock solution.
-
Use gentle heating (e.g., a 37°C water bath) and/or sonication to aid dissolution.
-
For organic solvents like DMSO and dimethylformamide, ensure they are of high purity and purged with an inert gas to remove moisture, which can affect solubility.
-
Issue 2: I observe precipitation after diluting my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: This is a common issue when a drug that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is lower. The final concentration in the aqueous medium may still be above its solubility limit under those conditions.
-
Solution:
-
Increase the dilution factor: Prepare a more dilute stock solution in DMSO, so that the final concentration of DMSO in your assay is minimized (typically below 0.5% to avoid solvent-induced artifacts).
-
Use a co-solvent system: For challenging situations, a co-solvent system can be employed. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution.
-
Stepwise dilution: Add the DMSO stock to the aqueous buffer or medium dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the aqueous medium: Gently warming the aqueous buffer or medium before adding the DMSO stock can sometimes help maintain solubility.
-
Issue 3: I am seeing unexpected results or artifacts in my cell-based assay.
-
Possible Cause: The solvent used to dissolve the this compound Malate may be affecting the cells.
-
Solution:
-
Run a solvent control: Always include a control group in your experiment that is treated with the same final concentration of the solvent (e.g., DMSO) used in your drug-treated samples. This will help you differentiate between the effects of the drug and the solvent.
-
Minimize the final solvent concentration: Aim for the lowest possible final concentration of the organic solvent in your assay. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
-
Quantitative Solubility Data
| Solvent/Buffer | pH | Solubility | Notes |
| DMSO | N/A | ≥19 mg/mL to 100 mg/mL | May require sonication at higher concentrations. |
| Water | N/A | 10 mg/mL to 33.33 mg/mL | Freely soluble; may require sonication. |
| PBS | 7.2 | ~20 mg/mL | Aqueous solutions are not recommended for storage beyond one day. |
| Phosphate Buffer | 1.2 | 1.121 mg/mL | - |
| Phosphate Buffer | 6.8 | 1.132 mg/mL | - |
| Phosphate Buffer | 7.4 | 1.136 mg/mL | - |
| Dimethylformamide | N/A | ~0.2 mg/mL | Purge with an inert gas. |
| Ethanol | N/A | Insoluble | |
| Methanol | N/A | Freely Soluble | |
| Methylene Chloride | N/A | Practically Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Malate Stock Solution in DMSO
-
Materials:
-
This compound Malate powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound Malate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound Malate).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Malate Working Solution for a Cell-Based Assay (e.g., MTT Assay)
-
Materials:
-
This compound Malate DMSO stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Thaw an aliquot of the this compound Malate DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. Remember to account for the total volume in each well.
-
Perform serial dilutions of the DMSO stock solution in cell culture medium to prepare the working solutions. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the medium to minimize the final DMSO concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium (1:100 dilution, resulting in a 100 µM solution).
-
Then, add the desired volume of this 100 µM intermediate solution to the wells of your cell culture plate containing cells and medium to reach the final 10 µM concentration.
-
-
Gently mix the contents of the wells after adding the working solution.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Visualizations
Caption: Experimental workflow for preparing this compound Malate solutions.
Caption: this compound's 5-HT1B/1D receptor signaling pathway.
References
Technical Support Center: Optimizing Almotriptan HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Almotriptan.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a mobile phase for this compound analysis on a C18 column?
A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mobile phase consisting of a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer. A common composition is a mixture of methanol, water, and a small amount of acetic acid (e.g., 4:8:0.1 v/v/v)[1]. Another option involves using a buffer like potassium dihydrogen phosphate with acetonitrile (e.g., 80:20 v/v)[1][2]. The pH of the mobile phase is a critical parameter to control for good peak shape.
Q2: What is the typical detection wavelength for this compound?
This compound is commonly detected by UV spectrophotometry at wavelengths ranging from 227 nm to 230 nm[1][3]. A wavelength of 227 nm has been shown to be effective for the analysis of this compound malate in bulk and tablet forms.
Q3: Why is my this compound peak tailing?
Peak tailing for this compound, a basic compound, is often due to interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column. This compound has a pKa of 9.55 for its strongest basic group, meaning it will be protonated and positively charged at acidic to neutral pH. This positive charge can lead to strong interactions with ionized silanols. To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic or acetic acid) can suppress the ionization of silanol groups, reducing peak tailing.
-
Mobile Phase Additives: Adding a basic modifier like triethylamine (TEA) can compete with this compound for interaction with active silanol sites.
-
Column Choice: Using a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups.
Q4: My retention time for this compound is shifting. What could be the cause?
Retention time shifts can be caused by several factors:
-
Mobile Phase Composition: Even small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can lead to significant changes in retention. Ensure accurate and consistent mobile phase preparation.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven is recommended for stable and reproducible results.
-
Column Equilibration: Insufficient column equilibration with the mobile phase before injection can cause retention time drift.
-
Mobile Phase pH: A change in the mobile phase pH can alter the ionization state of this compound and the stationary phase, impacting retention.
Q5: How can I improve the resolution between this compound and its impurities or degradation products?
To improve resolution, you can try the following:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic modifier to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: Modifying the pH of the mobile phase can change the retention characteristics of ionizable compounds like this compound and its impurities.
-
Use a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl or cyano column).
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Interaction of the basic this compound molecule with acidic silanol groups on the column packing. | - Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to lower the pH. - Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1-0.5%). - Use a column with a high-purity, end-capped stationary phase. |
| Column overload. | - Reduce the concentration of the injected sample. - Decrease the injection volume. | |
| Extra-column dead volume. | - Use shorter connection tubing with a smaller internal diameter. - Ensure all fittings are properly connected. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | - Dilute the sample. |
Issue 2: Inconsistent Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Gradual shift to shorter or longer retention times | Change in mobile phase composition due to evaporation of the more volatile component. | - Prepare fresh mobile phase daily. - Keep the mobile phase reservoir covered. |
| Inadequate column equilibration. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. | |
| Column temperature fluctuations. | - Use a column oven to maintain a constant temperature. | |
| Sudden, random shifts in retention time | Air bubbles in the pump. | - Degas the mobile phase thoroughly. - Purge the pump. |
| Pump malfunction (leaks, faulty check valves). | - Check for leaks in the pump and fittings. - Clean or replace check valves. |
Issue 3: High Backpressure
| Symptom | Possible Cause | Suggested Solution |
| Pressure gradually increases over several injections | Particulate matter from the sample or mobile phase blocking the column frit. | - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - Use a guard column to protect the analytical column. |
| Buffer precipitation in the mobile phase. | - Ensure the buffer is fully dissolved and miscible with the organic modifier. - Flush the system with water before switching to a mobile phase with a high organic content. | |
| Sudden pressure increase | Blockage in the system (e.g., tubing, injector, or guard column). | - Systematically isolate components to identify the source of the blockage. - Replace the blocked component. |
Experimental Protocols
Method 1: Rapid Isocratic Separation
This method is suitable for the routine analysis of this compound in bulk and tablet dosage forms.
-
Column: Agilent Eclipse C18 (150 x 4.6mm, 5µm)
-
Mobile Phase: 0.02% v/v Formic Acid in Water: Methanol (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Run Time: Approximately 5 minutes
Procedure:
-
Mobile Phase Preparation: Add 0.2 mL of formic acid to 700 mL of HPLC-grade water. Mix well. Add 300 mL of HPLC-grade methanol. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Prepare a stock solution of this compound malate in methanol (e.g., 1 mg/mL). Dilute the stock solution with water to prepare working standards in the desired concentration range (e.g., 2-10 µg/mL).
-
Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to a known amount of this compound in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and dilute to the final concentration with water. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
Method 2: Buffered Mobile Phase for Improved Peak Shape
This method utilizes a buffer to control the pH and improve the peak symmetry of this compound.
-
Column: Thermo Scientific C18 (250 cm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 20mM Potassium Dihydrogen Phosphate (KH2PO4) (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 282 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Run Time: Approximately 10 minutes
Procedure:
-
Mobile Phase Preparation: Prepare a 20mM KH2PO4 solution by dissolving the appropriate amount of KH2PO4 in HPLC-grade water. Mix 800 mL of acetonitrile with 200 mL of the 20mM KH2PO4 solution. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of this compound malate in a suitable solvent (e.g., 6.6 pH phosphate buffer). Further dilute with the same buffer to obtain working standards.
-
Sample Preparation: Prepare sample solutions as described in Method 1, using the 6.6 pH phosphate buffer as the diluent.
-
Chromatographic Analysis: Equilibrate the column and perform the analysis as described in Method 1.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Eclipse C18 (150 x 4.6mm, 5µm) | Thermo Scientific C18 (250 cm x 4.6 mm, 5 µm) | Thermo Scientific C18 (250 mm x 4.6 mm, 5 µm) | Kromosil C18 (250 x 4.6mm, 5 µm) |
| Mobile Phase | 0.02% Formic Acid: Methanol (70:30) | Acetonitrile: 20mM KH2PO4 (80:20) | Methanol: Water: Acetic Acid (4:8:0.1) | 1% TEA: Acetonitrile: Methanol (5:55:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 227 nm | 282 nm | 227 nm | 230 nm |
| Retention Time | ~3.7 min | ~5.7 min | Not specified | Not specified |
Visualizations
References
- 1. High Performance Liquid Chromatographic Analysis of this compound Malate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated RP HPLC Method for Estimation of this compound Malate in Pharmaceutical Dosage Form (2010) | A. Suneetha | 12 Citations [scispace.com]
- 3. NEW RP - HPLC METHOD DEVELOPMENT AND VALIDATION FOR ANALYSIS OF this compound | Semantic Scholar [semanticscholar.org]
Troubleshooting poor peak shape in Almotriptan chromatography
Welcome to the technical support center for troubleshooting poor peak shape in Almotriptan chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis of this compound.
Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving poor peak shapes in this compound chromatography.
Issue: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase chromatography.[1][2][3] It is often caused by secondary interactions between the analyte and the stationary phase.[2][3] Here’s a step-by-step guide to troubleshoot this issue:
1. Evaluate Mobile Phase pH: The pH of the mobile phase is critical for controlling the peak shape of basic compounds like this compound.
-
Problem: If the mobile phase pH is too high, residual silanol groups on the silica-based column packing can be deprotonated and interact with the protonated basic analyte, causing tailing.
-
Solution: Adjust the mobile phase pH to a lower value, typically between 3 and 4. This ensures that the silanol groups are protonated and reduces the unwanted secondary interactions. For example, a mobile phase containing phosphate buffer at pH 3 has been shown to produce symmetrical peaks for this compound. Increasing the pH to 4 has been observed to cause peak tailing.
2. Check Mobile Phase Composition and Additives: The composition of the mobile phase, including organic modifiers and additives, plays a significant role in achieving good peak symmetry.
-
Problem: An inappropriate ratio of organic solvent to aqueous buffer or the absence of a suitable additive can lead to poor peak shape.
-
Solution:
-
Optimize the mobile phase composition. Mixtures of methanol, water, and glacial acetic acid (e.g., 4:8:0.1 v/v) or acetonitrile and potassium dihydrogen phosphate buffer (e.g., 80:20 v/v) have been used successfully.
-
Consider adding a competing base, such as triethylamine (TEA), to the mobile phase. TEA can interact with the active silanol sites and minimize their interaction with this compound. A mobile phase containing 1% triethylamine has been reported for this compound analysis.
-
3. Assess Column Condition: The column is a primary suspect when peak shape deteriorates over time.
-
Problem: Column contamination, degradation of the stationary phase, or a blocked frit can all cause peak tailing.
-
Solution:
-
If a guard column is in use, remove it and check if the peak shape improves. If it does, replace the guard column.
-
Backflush the analytical column according to the manufacturer's instructions.
-
If the problem persists, the column may be irreversibly damaged and require replacement. Using a highly deactivated, end-capped column can also help prevent these secondary interactions from the start.
-
4. Rule out Column Overload: Injecting too much sample can lead to peak asymmetry.
-
Problem: Exceeding the column's sample loading capacity can cause tailing.
-
Solution: Reduce the sample concentration or injection volume.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Issue: Peak Fronting
Q2: My this compound peak is fronting. What could be the cause and how do I resolve it?
A2: Peak fronting is less common than tailing for basic compounds but can occur under certain conditions. Here are the primary causes and solutions:
1. Sample Overload (Concentration): This is a frequent cause of peak fronting.
-
Problem: When the concentration of the sample injected onto the column is too high, it can lead to a saturation effect, causing the peak to front.
-
Solution: Dilute the sample or reduce the injection volume.
2. Inappropriate Sample Solvent: The solvent used to dissolve the sample can significantly impact peak shape.
-
Problem: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Poor sample solubility can also be a cause.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
3. Column Collapse: A sudden physical change in the column bed can lead to peak fronting.
-
Problem: Operating the column outside of its recommended pH or temperature range can cause the silica packing to dissolve and collapse, creating a void at the column inlet.
-
Solution: This is a catastrophic failure, and the column will need to be replaced. Always operate the column within the manufacturer's specified limits for pH and temperature.
Troubleshooting Workflow for Peak Fronting
References
Minimizing Almotriptan degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Almotriptan degradation during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The primary factors are exposure to acidic, basic, or neutral hydrolytic environments, oxidizing agents, and light (photodegradation).[1][2][3] It has been shown to be relatively stable under thermal stress.[1][3]
Q2: What are the known degradation pathways of this compound?
A2: this compound degradation can occur through several pathways. In the presence of acid, base, or water, hydrolysis can occur. Oxidative degradation can also take place, and exposure to UV or fluorescent light can lead to photodegradation. In vivo, this compound is metabolized through hydroxylation of the pyrrolidine group, N-demethylation, and oxidative deamination catalyzed by enzymes such as CYP3A4, CYP2D6, and MAO-A.
Q3: How stable is this compound in biological matrices like plasma?
A3: this compound has demonstrated good stability in human plasma when stored under appropriate conditions. Studies have shown that it is stable in human plasma for at least 65 days when stored at -30°C. For shorter periods, such as during sample processing, it is stable on the benchtop for at least 26 hours and in an autosampler for up to 57 hours.
Q4: What are the recommended storage conditions for this compound samples?
A4: To minimize degradation, biological samples containing this compound should be stored frozen, preferably at -30°C or lower, for long-term storage. For short-term storage or during sample processing, it is advisable to keep the samples on ice or in a refrigerated environment and to protect them from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample extraction: Exposure to harsh pH conditions, oxidizing agents, or prolonged exposure to light. | - pH Control: Ensure the pH of the extraction solvent is optimized. A slightly acidic pH of around 4.4 has been used in chromatographic separations. - Use of Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant like ascorbic acid to the sample or extraction solvent. - Light Protection: Work with amber-colored vials and minimize exposure to direct light during all sample preparation steps. |
| Inconsistent or variable results | Incomplete extraction or ongoing degradation in processed samples. | - Optimize Extraction Procedure: Ensure thorough mixing and sufficient extraction time. A liquid-liquid extraction procedure has been shown to provide good recovery. - Control Temperature: Keep samples on ice or at refrigerated temperatures throughout the extraction process. - Prompt Analysis: Analyze the samples as soon as possible after preparation. If storage is necessary, store the processed samples at low temperatures (-30°C). |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | - Review Sample Handling: Assess the entire sample handling workflow for potential exposure to light, extreme pH, or oxidizing conditions. - Perform Forced Degradation Studies: To identify potential degradation products, intentionally expose this compound standards to acidic, basic, oxidative, and photolytic conditions to see if the unknown peaks match the degradation product peaks. |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Duration & Temperature | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 4 hours at Room Temperature | Significant Degradation | |
| Base Hydrolysis | 0.1 M NaOH | 4 days at 80°C | Significant Degradation | |
| Neutral Hydrolysis | Water | 4 days at 80°C | Significant Degradation | |
| Oxidative Degradation | 30% H₂O₂ | 21 hours at Room Temperature | Significant Degradation | |
| Photodegradation | UV light (200 Wh/m²) and Fluorescent light (1.2 million lux hours) | 5 hours | Significant Degradation | |
| Thermal Degradation | 80°C | Not specified | Stable |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is designed to minimize this compound degradation during extraction from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard (e.g., this compound-d6)
-
0.5 N Sodium Carbonate solution
-
Extraction solvent (e.g., a mixture of ethyl acetate and hexane)
-
Reconstitution solvent (mobile phase)
-
Amber-colored microcentrifuge tubes
Procedure:
-
Thaw plasma samples to room temperature in a light-protected environment.
-
In an amber-colored microcentrifuge tube, add 200 µL of the plasma sample.
-
Add 100 µL of the internal standard solution (e.g., 80 ng/mL this compound-d6).
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 0.5 N sodium carbonate solution and vortex for 10 minutes.
-
Add 2 mL of the extraction solvent, vortex for 15 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean amber-colored tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for immediate analysis.
Protocol 2: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of standard solutions with considerations for stability.
Materials:
-
This compound malate reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Amber-colored volumetric flasks
Procedure:
-
To prepare a 1 mg/mL stock solution, accurately weigh 10 mg of this compound malate and dissolve it in 10 mL of methanol in an amber-colored volumetric flask. Sonicate for 15 minutes to ensure complete dissolution.
-
Store the stock solution in a refrigerator at 2-8°C and protected from light.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase or an appropriate diluent (e.g., a mixture of methanol and water).
-
Prepare fresh working solutions daily to avoid potential degradation.
Visualizations
Caption: Major degradation pathways of this compound under stress conditions.
Caption: Recommended workflow for this compound sample preparation.
References
Enhancing Almotriptan oral bioavailability in formulations
Welcome to the technical support center for enhancing the oral bioavailability of Almotriptan. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation is showing low oral bioavailability. What are the potential causes and how can I improve it?
A1: Low oral bioavailability of this compound, which is approximately 70%, can be attributed to several factors including incomplete absorption and first-pass metabolism.[1][2][3] this compound is metabolized by monoamine oxidase-A (MAO-A) and to a lesser extent by cytochrome P450 enzymes (CYP3A4 and CYP2D6).[1][4]
Troubleshooting Strategies:
-
Alternative Routes of Administration: To bypass hepatic first-pass metabolism, consider alternative delivery routes. Intranasal and buccal formulations have shown promise in significantly increasing bioavailability. For instance, an intranasal formulation of this compound malate demonstrated a seven-fold increase in bioavailability compared to oral tablets in a rat model. A mucoadhesive buccal film of this compound showed a greater than two-fold increase in the area under the curve (AUC) in rabbits compared to oral administration.
-
Novel Oral Formulations:
-
Orodispersible Tablets (ODTs): Developing ODTs can lead to rapid disintegration in the oral cavity, potentially allowing for some pre-gastric absorption and faster onset of action. Formulations with superdisintegrants like crospovidone and sodium starch glycolate have demonstrated rapid drug release.
-
Nanotechnology-Based Systems: Encapsulating this compound in nanocarriers like Solid Lipid Nanoparticles (SLNs) or formulating it as a Self-Nanoemulsifying Drug Delivery System (SNEDDS) can enhance its solubility and dissolution rate, thereby improving absorption.
-
-
Excipient Selection: The choice of excipients is critical. For ODTs, using mannitol as a diluent and sodium starch glycolate as a superdisintegrant has been shown to achieve 100.03% drug release within 20 minutes.
Q2: I am developing an orodispersible tablet (ODT) of this compound, but the disintegration time is too long. How can I reduce it?
A2: Long disintegration times in ODTs can defeat their purpose of rapid drug release.
Troubleshooting Strategies:
-
Optimize Superdisintegrant Concentration: The concentration of the superdisintegrant is a critical factor. Increasing the concentration of superdisintegrants like crospovidone or sodium starch glycolate can significantly reduce disintegration time. One study found that a combination of 7.5% crospovidone and fenugreek mucilage powder resulted in a disintegration time of about 21 seconds.
-
Choice of Superdisintegrant: Different superdisintegrants have different mechanisms of action (swelling, wicking, etc.). Experiment with various types, such as crospovidone, sodium starch glycolate, and croscarmellose sodium, or combinations thereof, to find the most effective one for your formulation.
-
Manufacturing Process: The direct compression method is often used for ODTs. Ensure adequate mixing and uniform distribution of the superdisintegrant. The compression force can also impact the tablet's porosity and, consequently, its disintegration time; lower compression forces generally lead to faster disintegration.
Q3: My mucoadhesive buccal film of this compound has poor adhesion. What can I do to improve it?
A3: Poor mucoadhesion will result in premature detachment of the film and incomplete drug delivery.
Troubleshooting Strategies:
-
Polymer Selection and Concentration: The choice and concentration of the mucoadhesive polymer are paramount. Polymers like Proloc 15 and Eudragit RL 100/RS 100 have been successfully used to fabricate mucoadhesive films of this compound. Increasing the concentration of the mucoadhesive polymer generally enhances adhesion. One study found that gellan gum microspheres exhibited mucoadhesion ranging from 79.45% to 95.48%, with higher polymer ratios leading to increased adhesion.
-
Plasticizer Concentration: The flexibility of the film, influenced by the plasticizer (e.g., PEG 400), can affect its ability to conform to the mucosal surface. Optimize the plasticizer concentration to achieve a balance between flexibility and film strength.
-
Hydration: The film needs to hydrate to become mucoadhesive. Ensure the formulation allows for rapid hydration upon contact with saliva.
Quantitative Data Summary
| Formulation Type | Key Excipients | Animal Model | Key Pharmacokinetic Parameter Improvement | Reference |
| Mucoadhesive Buccal Film (FA4) | Proloc 15, Eudragit RL 100/RS 100 | Rabbit | > 2-fold increase in AUC₀₋₁₂ vs. oral control | |
| Intranasal Formulation | HPMC E15, Ethanol | Sprague-Dawley Rat | ~7-fold increase in bioavailability vs. oral tablet | |
| Orodispersible Tablet (F23) | Mannitol, Sodium Starch Glycolate (8%) | N/A (In vitro) | 100.03% drug release in 20 min | |
| Orodispersible Tablet (F10) | Crospovidone (7.5%), Fenugreek Mucilage | N/A (In vitro) | 98.05% drug release in 14 min | |
| Solid Lipid Nanoparticles (SLNs) in Mucoadhesive In-Situ Gel | Precirol®, Poloxamer 407, Na-CMC | N/A | Particle Size: 207.9 nm, Entrapment Efficiency: 50.81% |
Experimental Protocols
Protocol 1: Preparation of this compound Mucoadhesive Buccal Film
This protocol is based on the methodology described for the successful formulation of an this compound buccal film.
Materials:
-
This compound Malate
-
Proloc 15 (Mucoadhesive polymer)
-
Eudragit RL 100 or RS 100 (Film-forming polymer)
-
Polyethylene Glycol (PEG) 400 (Plasticizer)
-
Ethanol
-
Distilled Water
Procedure:
-
Polymer Solution Preparation: Dissolve the required amount of Eudragit in ethanol with constant stirring. In a separate beaker, dissolve Proloc 15 in distilled water.
-
Mixing: Slowly add the aqueous Proloc 15 solution to the ethanolic Eudragit solution under continuous stirring.
-
Addition of Plasticizer and Drug: Add PEG 400 to the polymer mixture and stir until a homogenous solution is formed. Subsequently, dissolve the this compound malate in the solution and continue stirring for 2 hours.
-
Casting: Pour the final solution into a petri dish and allow it to dry at room temperature for 24 hours to form a film.
-
Film Cutting and Storage: Carefully remove the dried film and cut it into the desired size. Store the films in a desiccator until further evaluation.
Protocol 2: Formulation of this compound Orodispersible Tablets by Direct Compression
This protocol is a generalized procedure based on common practices for formulating ODTs.
Materials:
-
This compound Malate
-
Mannitol (Diluent)
-
Crospovidone or Sodium Starch Glycolate (Superdisintegrant)
-
Microcrystalline Cellulose (Binder/Diluent)
-
Magnesium Stearate (Lubricant)
-
Talc (Glidant)
Procedure:
-
Sieving: Pass this compound malate, mannitol, superdisintegrant, and microcrystalline cellulose through a suitable sieve (#40 mesh) to ensure uniformity.
-
Blending: Mix the sieved powders in a blender for 15-20 minutes to achieve a homogenous blend.
-
Lubrication: Add magnesium stearate and talc (previously passed through a #60 mesh sieve) to the powder blend and mix for another 3-5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve desired hardness and friability while ensuring rapid disintegration.
Visualizations
Caption: General workflow for developing enhanced bioavailability this compound formulations.
Caption: Key factors limiting the oral bioavailability of this compound.
References
- 1. Clinical pharmacokinetics of this compound, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute bioavailability, pharmacokinetics, and urinary excretion of the novel antimigraine agent this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing variability in Almotriptan animal model efficacy
Welcome to the Technical Support Center for Almotriptan Preclinical Research. This guide is designed for researchers, scientists, and drug development professionals to address and manage the variability observed in the efficacy of this compound in animal models of migraine.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound? A1: this compound is a selective agonist for serotonin (5-HT) receptors, specifically subtypes 5-HT1B and 5-HT1D.[1][2] Its therapeutic effect in migraine is attributed to three primary actions: (1) constriction of cranial blood vessels, (2) inhibition of neuropeptide release (like CGRP) from sensory nerves in the trigeminal system, and (3) reduced transmission in trigeminal pain pathways.[2]
Q2: In which animal models has this compound shown efficacy? A2: this compound has demonstrated efficacy in several well-established animal models predictive of anti-migraine activity. These include models that measure the inhibition of plasma protein extravasation in the dura mater of guinea pigs following trigeminal ganglion stimulation and models that assess the increase in carotid vascular resistance in anesthetized cats and dogs.[1][2]
Q3: How does the oral bioavailability of this compound in animals compare to humans? A3: this compound's oral bioavailability is variable across species. In humans, it is well-absorbed with a bioavailability of approximately 70%. In preclinical studies, oral absorption was found to be high in rats (69.1%) and dogs (100%), but the absolute bioavailability varied significantly (from 18.7% to 79.6%) due to differing degrees of first-pass metabolism.
Troubleshooting Guide: Addressing Efficacy Variability
Q4: We are observing high variability in this compound's effect on mechanical allodynia in our rat model. What are the potential causes? A4: High variability is a common challenge in preclinical pain models. Several factors related to the drug, the model, and the animals themselves can contribute. Consider the following troubleshooting steps:
-
Pharmacokinetic Variability: this compound's metabolism differs between species. In rats, the primary metabolite is a gamma-aminobutyric acid derivative, whereas in dogs, metabolism primarily occurs via oxidative deamination. This can lead to different plasma concentrations and half-lives. The elimination half-life in animals is short, ranging from 0.7 to 3 hours. Ensure your dosing paradigm accounts for these rapid kinetics.
-
Model Induction Consistency: The nitroglycerin (NTG) model, while common, can produce variable results. The dose of NTG (typically 10 mg/kg, s.c.), route of administration, and the timing of the behavioral assessment are critical. Inconsistent administration can lead to different levels of trigeminal sensitization.
-
Animal-Specific Factors:
-
Stress: Rodents are highly sensitive to environmental stressors. Restraint, unpredictable sounds, or even excessive handling can induce stress, causing migraine-like behaviors and hypersensitivity, which can confound the results.
-
Sex Differences: Migraine is more prevalent in females, and animal models can exhibit sex-specific differences in nociceptive responses. Ensure your study is adequately powered and stratified for sex if both males and females are used.
-
Baseline Acclimation: Animals require thorough habituation to the testing environment and procedures, such as von Frey filament application. Inadequate acclimation can lead to stress and unreliable baseline measurements. It can take approximately 7 days for mice to reach a stable baseline for periorbital von Frey testing.
-
Q5: this compound is not reversing NTG-induced hyperalgesia as expected. Could the timing of administration be the issue? A5: Yes, the timing of triptan administration is critical. Studies with other triptans, like sumatriptan, show that early intervention is key. Triptans are highly effective at preventing the development of central sensitization when given concurrently with or shortly after the migraine trigger (e.g., NTG or inflammatory soup). However, if administration is delayed until after central sensitization is fully established, their efficacy is significantly reduced. For best results, administer this compound before or at the peak of NTG-induced hyperalgesia, typically within 1-2 hours post-NTG injection.
Q6: Are there known issues with the formulation or stability of this compound for animal studies? A6: this compound is supplied as this compound malate. Ensure it is properly dissolved in a suitable vehicle (e.g., saline) and that the pH of the solution is controlled. The stability of the formulation should be confirmed for the duration of your experiment. Any degradation of the active compound will directly lead to lower-than-expected efficacy.
Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: Pharmacodynamic Efficacy of this compound in Preclinical Models
| Animal Model | Species | Endpoint | Route | Effective Dose / ED₅₀ | Citation(s) |
| Carotid Vascular Resistance | Cat | Increase in vascular resistance | i.v. | ED₁₀₀ = 11 µg/kg | |
| Carotid Vascular Resistance | Cat | Increase in vascular resistance | i.d. | ED₅₀ = 339 µg/kg | |
| Carotid Vascular Resistance | Dog | Increase in vascular resistance | i.v. | ED₅₀ = 116 µg/kg | |
| Trigeminal Ganglion Stimulation | Guinea Pig | Inhibition of meningeal extravasation | i.v. | 0.3 - 3 mg/kg | |
| Isolated Dog Saphenous Vein Contraction | Dog | Vasoconstriction | N/A | EC₅₀ = 394 nM |
i.v. = intravenous; i.d. = intraduodenal; ED₅₀ = half maximal effective dose; ED₁₀₀ = dose for 100% effect; EC₅₀ = half maximal effective concentration.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models vs. Humans
| Parameter | Rat | Dog | Human | Citation(s) |
| Oral Absorption | 69.1% | 100% | ~70% | |
| Absolute Bioavailability | Variable (low) | Variable (high) | ~70% | |
| Elimination Half-life (t½) | 0.7 - 3 hours | 0.7 - 3 hours | ~3 - 4 hours | |
| Primary Metabolism | Oxidation of pyrrolidine ring | Oxidative deamination | MAO-A, CYP3A4/2D6 | |
| Primary Excretion Route | Urine (75.6%) | Urine (80.4%) | Urine (~50% unchanged) |
MAO-A = Monoamine Oxidase A; CYP = Cytochrome P450.
Experimental Protocols
Protocol 1: Nitroglycerin-Induced Periorbital Allodynia Model in Rats
This protocol describes a common method for inducing a migraine-like state to test the efficacy of acute anti-migraine drugs.
-
Animal Selection and Acclimation:
-
Use adult male or female Sprague-Dawley or Wistar rats (200-300g).
-
House animals in a controlled environment (12:12 light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.
-
Allow at least 72 hours for acclimation to the facility before any procedures.
-
-
Habituation to Behavioral Testing:
-
For 3-7 consecutive days, acclimate the rats to the testing chambers (e.g., Plexiglas enclosures on a wire mesh grid).
-
During habituation sessions, handle the animals and apply von Frey filaments to the periorbital region without recording data to reduce stress-induced responses.
-
-
Baseline Nociceptive Testing:
-
On the test day, place rats in the chambers and allow them to acclimate for at least 1 hour.
-
Determine the baseline 50% head withdrawal threshold using von Frey filaments applied to the periorbital region (the area between the eyes). Use the "up-down" method to determine the threshold.
-
-
Migraine Induction and Drug Administration:
-
Administer nitroglycerin (NTG) at a dose of 10 mg/kg, subcutaneously (s.c.), at the scruff of the neck.
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal, oral gavage) at a predetermined time point (e.g., 90 minutes after NTG administration).
-
-
Post-Treatment Nociceptive Testing:
-
At various time points after NTG injection (e.g., 2, 3, and 4 hours), re-assess the periorbital mechanical withdrawal threshold using the von Frey test as described in step 3.
-
An effective treatment will significantly increase the withdrawal threshold compared to the vehicle-treated group. All testing should be performed by an experimenter blinded to the treatment groups.
-
Protocol 2: Trigeminal Ganglion Stimulation Model in Guinea Pigs
This model assesses the ability of a compound to inhibit neurogenic dural inflammation, a key process in migraine pathophysiology.
-
Animal Preparation:
-
Use adult male Dunkin-Hartley guinea pigs (300-400g).
-
Anesthetize the animal (e.g., with sodium pentobarbitone) and maintain anesthesia throughout the experiment.
-
Cannulate the trachea for artificial ventilation, the femoral vein for drug administration, and the femoral artery to monitor blood pressure.
-
-
Surgical Procedure:
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater over the superior sagittal sinus.
-
Place a stimulating electrode over the dura mater to electrically stimulate the trigeminal afferents.
-
-
Measurement of Plasma Extravasation:
-
Administer a fluorescently labeled plasma protein marker (e.g., Evans blue dye) intravenously.
-
Administer this compound or vehicle (i.v.) 5-10 minutes before trigeminal stimulation.
-
Apply electrical stimulation to the dura mater (e.g., 5 Hz, 1 ms, ~275 µA for 10 seconds) to induce neurogenic inflammation.
-
After a set period, perfuse the animal with saline to remove intravascular dye.
-
Excise the dura mater, extract the Evans blue dye, and quantify its concentration using a spectrophotometer.
-
-
Data Analysis:
-
The amount of dye extravasation is a direct measure of neurogenic inflammation.
-
Calculate the percent inhibition of extravasation for the this compound-treated group compared to the vehicle-treated control group. This compound is expected to cause a dose-dependent inhibition of plasma protein extravasation.
-
Visualizations
References
Almotriptan and CYP3A4 Inhibitors: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug interaction potential between the anti-migraine agent almotriptan and inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental and clinical considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
This compound is primarily metabolized through two main pathways. The predominant route is oxidative deamination catalyzed by monoamine oxidase-A (MAO-A).[1][2][3] A secondary, lesser pathway involves oxidation by cytochrome P450 (CYP) isoenzymes, specifically CYP3A4 and CYP2D6.[1][4] Approximately 50% of an administered dose of this compound is excreted unchanged in the urine, indicating that renal clearance is also a major elimination pathway.
Q2: What is the impact of co-administering this compound with a potent CYP3A4 inhibitor?
Co-administration of this compound with a potent CYP3A4 inhibitor can lead to a significant increase in the systemic exposure of this compound. For instance, a study involving the potent CYP3A4 inhibitor ketoconazole resulted in an approximately 60% increase in both the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of this compound. This is due to the inhibition of the CYP3A4-mediated metabolic clearance of this compound.
Q3: Are there specific dosing recommendations when this compound is used with a CYP3A4 inhibitor?
Yes, dose adjustments are recommended. When this compound is co-administered with a potent CYP3A4 inhibitor, the recommended starting dose of this compound is 6.25 mg. The maximum daily dose should not exceed 12.5 mg within a 24-hour period. Furthermore, the concomitant use of this compound and potent CYP3A4 inhibitors should be avoided in patients with renal or hepatic impairment.
Q4: How does a moderate CYP3A4 inhibitor affect this compound's pharmacokinetics?
The co-administration of this compound with a moderate CYP3A4 inhibitor, such as verapamil, results in a more modest increase in this compound exposure. Studies have shown that verapamil can cause an approximate 20% increase in the AUC and a 24% increase in the Cmax of this compound. These changes are generally not considered to be clinically significant, and typically no dose adjustment is necessary when this compound is given with moderate CYP3A4 inhibitors.
Q5: What are some examples of potent and moderate CYP3A4 inhibitors that may interact with this compound?
-
Potent CYP3A4 Inhibitors: Ketoconazole, itraconazole, ritonavir, and clarithromycin. Grapefruit juice is also a potent inhibitor of CYP3A4.
-
Moderate CYP3A4 Inhibitors: Verapamil.
Q6: What is the potential clinical consequence of the interaction between this compound and CYP3A4 inhibitors?
Increased plasma concentrations of this compound due to CYP3A4 inhibition could potentially increase the risk of adverse effects. While this compound is generally well-tolerated, elevated levels may lead to an increased incidence of side effects such as dizziness, somnolence, nausea, and paresthesia. Of greater concern is the potential for excessive vasoconstriction, which could increase the risk of rare but serious cardiovascular events like high blood pressure, heart attack, or stroke.
Q7: What is serotonin syndrome, and is it a risk with this compound and CYP3A4 inhibitors?
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. While the interaction with CYP3A4 inhibitors primarily affects the concentration of this compound, it is important to note that triptans, including this compound, can contribute to serotonin syndrome, particularly when used concurrently with other serotonergic drugs like selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). An increase in this compound levels due to CYP3A4 inhibition could theoretically increase this risk. Careful patient monitoring is advised when these combinations are clinically necessary.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound When Co-administered with CYP3A4 Inhibitors
| CYP3A4 Inhibitor | This compound Dose | Change in this compound Cmax | Change in this compound AUC | Clinical Significance | Reference(s) |
| Ketoconazole (potent) | 12.5 mg | ~60% increase | ~60% increase | Clinically significant; dose adjustment required | |
| Verapamil (moderate) | 12.5 mg | ~24% increase | ~20% increase | Not clinically significant; no dose adjustment needed |
Experimental Protocols
Protocol: In Vivo Drug Interaction Study between this compound and a CYP3A4 Inhibitor (Based on Ketoconazole and Verapamil Studies)
This protocol outlines a general methodology for assessing the pharmacokinetic interaction between this compound and a potential CYP3A4 inhibitor in healthy volunteers.
1. Study Design:
-
A randomized, crossover study design is typically employed.
-
Subjects receive this compound alone in one period and this compound co-administered with the CYP3A4 inhibitor in another period, with a washout phase between periods.
2. Subject Population:
-
Healthy adult volunteers.
-
Exclusion criteria should include a history of migraine, cardiovascular disease, and use of any other medications that could interfere with the study drugs.
3. Dosing Regimen:
-
This compound: A single oral dose of 12.5 mg.
-
CYP3A4 Inhibitor: The inhibitor is typically administered for several days to achieve steady-state concentrations before the this compound dose is given. For example:
-
Ketoconazole: 400 mg once daily for 3 days.
-
Verapamil: 120 mg sustained-release tablets twice daily for 7 days.
-
4. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after this compound administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated and stored frozen until analysis.
5. Bioanalytical Method:
-
This compound concentrations in plasma are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters for this compound are calculated using non-compartmental methods:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUCinf)
-
Terminal elimination half-life (t1/2)
-
Oral clearance (CL/F)
-
7. Statistical Analysis:
-
The pharmacokinetic parameters are compared between the treatment periods (this compound alone vs. This compound with the inhibitor) using an analysis of variance (ANOVA) appropriate for a crossover design.
-
Geometric mean ratios and their 90% confidence intervals are calculated for Cmax and AUC to assess the magnitude of the interaction.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for an in vivo drug interaction study.
References
- 1. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Almotriptan Dosage in Renally Impaired Animal Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on adjusting almotriptan dosage in animal models with renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is it critical to adjust this compound dosage in animal models with renal impairment?
A: Dosage adjustment is crucial because a significant portion of this compound is eliminated by the kidneys. Approximately 50% of an administered dose is excreted unchanged in the urine, making renal function a primary determinant of the drug's clearance.[1][2][3] In a renally impaired subject, this clearance pathway is compromised, which can lead to drug accumulation, increased plasma concentrations, and a higher risk of adverse effects. Preclinical animal studies noted that while this compound generally has a favorable safety profile, high systemic exposure could lead to unexpected effects.[4][5]
Q2: What pharmacokinetic (PK) changes should I anticipate when administering this compound to a renally impaired animal?
A: In the context of renal impairment, you should expect significant alterations in this compound's pharmacokinetic profile. Reduced renal clearance will likely lead to:
-
Increased Maximum Plasma Concentration (Cmax): The peak level of the drug in the blood will be higher.
-
Increased Area Under the Curve (AUC): The total drug exposure over time will be greater.
-
Prolonged Elimination Half-Life (t½): The time it takes for the drug concentration to reduce by half will be longer.
Q3: My experimental results show inconsistent this compound clearance in my animal model. What could be the cause?
A: Inconsistent clearance can stem from several factors related to both the drug and the animal model:
-
Species-Specific Metabolism: this compound metabolism varies between species. In rats, the primary metabolite results from the oxidation of the pyrrolidine ring, whereas in dogs, the unchanged drug and a product of oxidative deamination are the main compounds found in urine. Ensure your chosen animal model is appropriate for your research question, as metabolic differences will impact clearance.
-
Model Instability: The severity of renal impairment can fluctuate, especially in acute kidney injury (AKI) models like ischemia-reperfusion, where some recovery can occur. Ensure you have stable and consistent renal dysfunction confirmed by biomarkers like serum creatinine (SCr) and blood urea nitrogen (BUN) before and during your study.
-
CYP Enzyme Interactions: this compound is metabolized to a minor extent by cytochrome P450 enzymes (CYP3A4 and CYP2D6). If you are co-administering other compounds, be aware of potential drug-drug interactions that could inhibit these enzymes and further reduce clearance.
Q4: How do I select an appropriate starting dose for this compound in a severely renally impaired rodent model?
A: There is no universally defined dose for this specific scenario. However, a prudent approach can be derived from human clinical data. In human patients with severe renal impairment, the recommended starting dose is 6.25 mg, a 50% reduction from the standard 12.5 mg dose, with a maximum daily dose of 12.5 mg.
For an initial animal study, a similar dose-reduction strategy is recommended. We suggest:
-
Conduct a Pilot Study: Start with a dose reduction of at least 50% compared to the standard effective dose used in healthy animals of the same species.
-
Monitor Plasma Concentrations: Perform serial blood sampling to determine the pharmacokinetic profile (Cmax, AUC, t½) and compare it to that of healthy controls.
-
Assess for Adverse Effects: Closely observe the animals for any signs of toxicity or exaggerated pharmacological effects.
This empirical approach is necessary to establish a dose that provides relevant exposure without causing toxicity.
Data Presentation: Pharmacokinetics & Dosage
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Animal Models
| Species | Elimination Half-Life (t½) | Oral Bioavailability | Primary Excretion Route | Reference |
|---|---|---|---|---|
| Rat | 0.7 - 3 hours | 18.7% - 79.6% | Urine (75.6%) |
| Dog | 0.7 - 3 hours | ~100% | Urine (80.4%) | |
Note: Bioavailability in rats showed high variability.
Table 2: Clinical Dosage Recommendations for this compound in Humans (Reference for Animal Dose Adjustment)
| Patient Population | Recommended Starting Dose | Maximum Daily Dose | Reference |
|---|---|---|---|
| Healthy Adult | 6.25 mg or 12.5 mg | 25 mg | |
| Severe Renal Impairment | 6.25 mg | 12.5 mg |
| Hepatic Impairment | 6.25 mg | 12.5 mg | |
Experimental Protocols
Below are detailed methodologies for inducing common and reproducible models of renal impairment in rodents.
Protocol 1: Induction of Acute Kidney Injury (AKI) via Bilateral Ischemia-Reperfusion (I/R)
This protocol is adapted from established methods for inducing AKI in mice.
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of pentobarbital sodium. Confirm adequate anesthesia by lack of pedal reflex. Maintain body temperature at 36-38°C using a heating pad.
-
Surgical Preparation: Place the animal in a prone position. Shave and sterilize the flank areas.
-
Incision: Make two small vertical flank incisions (~1.5 cm) to expose the kidneys.
-
Ischemia: Carefully dissect the renal pedicles. Use non-traumatic microvascular clamps to clamp both renal pedicles, inducing ischemia. The kidney should turn a darker, uniform color. Ischemia time is critical and typically ranges from 25 to 30 minutes.
-
Reperfusion: After the designated time, remove the clamps. The kidneys should regain their normal color, indicating successful reperfusion.
-
Closure: Suture the muscle and skin layers.
-
Post-Operative Care: Administer a subcutaneous injection of warm saline for fluid resuscitation. Monitor the animal during recovery.
-
Confirmation of Injury: At 24 hours post-surgery, collect blood samples to measure SCr and BUN. Significant elevations confirm AKI.
Protocol 2: Induction of Chronic Kidney Disease (CKD) via 5/6 Nephrectomy
This surgical ablation model induces a stable and progressive form of CKD in rats.
-
First Surgery (Right Unilateral Nephrectomy):
-
Anesthetize the rat and place it in a prone position on a warming pad.
-
Make a dorsal midline incision to expose the right kidney.
-
Carefully dissect the kidney from the adrenal gland and surrounding fat.
-
Ligate the renal artery, vein, and ureter with surgical sutures and remove the kidney.
-
Close the incision in layers and allow the animal to recover for one week.
-
-
Second Surgery (2/3 Infarction of Left Kidney):
-
Re-anesthetize the rat and expose the remaining left kidney through the same incision.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney mass.
-
Close the incision and provide post-operative care.
-
-
Model Development: CKD will develop progressively over the following weeks. Monitor SCr and BUN to track the progression of renal failure.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to these experiments.
References
- 1. Clinical pharmacokinetics of this compound, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absolute bioavailability, pharmacokinetics, and urinary excretion of the novel antimigraine agent this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Safety profile of this compound, a new antimigraine agent. Effects on central nervous system, renal function and respiratory dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantiomeric Separation of Almotriptan
Welcome to the technical support center for the enantiomeric separation of Almotriptan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the chiral separation of this selective 5-HT1B/1D receptor agonist.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric separation of this compound important?
This compound, like many pharmaceuticals, is a chiral molecule. While it is marketed as a single enantiomer, it is crucial during drug development and quality control to be able to separate and quantify the individual enantiomers. This ensures the stereochemical purity of the active pharmaceutical ingredient (API) and helps in identifying any potential stereoisomeric impurities that may have different pharmacological or toxicological profiles.[1]
Q2: What are the primary chromatographic techniques for the enantiomeric separation of this compound and related compounds?
The most common and effective techniques for the chiral separation of triptans, including this compound, are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs). Capillary Electrophoresis (CE) with chiral selectors in the background electrolyte is another viable, albeit less common, method. Polysaccharide-based CSPs are particularly successful for this class of compounds in HPLC and SFC.
Q3: Which type of Chiral Stationary Phase (CSP) is most effective for separating triptan enantiomers?
For triptan analogues like Eletriptan and Zolmitriptan, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated the best results. Specifically, columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OJ (cellulose tris(4-methylbenzoate)) have been successfully used.[1][2] The selection of the CSP is a critical first step, as the chiral recognition mechanism is highly specific to the analyte's structure.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the enantiomeric separation of this compound.
Issue 1: No or Poor Enantiomeric Resolution (Rs < 1.5)
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions with this compound enantiomers.
-
Recommendation: Screen different polysaccharide-based CSPs. Based on data from similar triptans, Chiralpak® AD and Chiralcel® OJ are good starting points.[1][2] For instance, in the separation of Eletriptan, a Chiralpak® AD column provided good resolution, while a Chiralcel® OD column did not achieve baseline separation under the same conditions.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.
-
Recommendation:
-
Vary the Alcohol Modifier: In normal-phase mode (e.g., hexane/ethanol), systematically alter the percentage of the alcohol. A lower concentration of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Change the Alcohol Modifier: Switching between different alcohols (e.g., ethanol, isopropanol) can significantly impact selectivity.
-
Utilize Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%) to the mobile phase is often essential to improve peak shape and resolution.
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Recommendation: Systematically vary the column temperature (e.g., in 5°C increments from 20°C to 40°C). Sometimes, a decrease in temperature can enhance enantioselectivity.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: The basic nitrogen atoms in the this compound structure can interact with residual silanols on the silica support of the CSP, leading to peak tailing.
-
Recommendation: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), at a concentration of 0.1-0.2%. This will compete for the active sites on the stationary phase and improve peak symmetry.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Recommendation: Reduce the sample concentration or injection volume.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Recommendation: Ideally, dissolve the sample in the mobile phase.
-
Experimental Protocols (Based on Structurally Similar Triptans)
Proposed Starting Method for this compound Enantiomeric Separation (HPLC)
This proposed method is adapted from the validated method for Eletriptan.
| Parameter | Recommended Starting Condition |
| Column | Chiralpak® AD (250 mm x 4.6 mm, 10 µm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 227 nm |
| Injection Volume | 20 µL |
| Sample Conc. | 0.2 mg/mL |
Quantitative Data for Eletriptan and Zolmitriptan Enantiomeric Separation
The following tables summarize the chromatographic conditions and results for the enantiomeric separation of Eletriptan and Zolmitriptan, which can serve as a benchmark for developing a method for this compound.
Table 1: HPLC Conditions for Eletriptan Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak® AD (250 mm x 4.6 mm, 10 µm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) / Trifluoroacetic Acid (TFA) (80:20:0.1:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 223 nm |
| Resolution (Rs) | 3.8 |
Table 2: HPLC Conditions for Zolmitriptan Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralcel® OJ (dimensions not specified) |
| Mobile Phase | Hexane / Ethanol / Diethylamine (DEA) (85:15:0.2, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 35°C |
| Detection | UV at 227 nm |
| Resolution (Rs) | > 1.5 |
Visualized Workflows
Experimental Workflow for Chiral Method Development
Caption: A logical workflow for chiral method development for this compound.
Troubleshooting Flowchart for Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
Validation & Comparative
A Head-to-Head Preclinical Comparison of Almotriptan and Other Triptans in Migraine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of almotriptan with other triptans in preclinical models of migraine. The information presented is intended to inform research and development efforts in the field of migraine therapeutics by summarizing key performance data and experimental methodologies.
In Vitro Pharmacological Profile: Receptor Binding and Functional Potency
The therapeutic efficacy of triptans is primarily mediated by their agonist activity at serotonin 5-HT1B and 5-HT1D receptors. Preclinical evaluation of triptans routinely involves in vitro assays to determine their binding affinity (pKi) and functional potency (pEC50) at these target receptors. The following tables summarize the available preclinical data for this compound in comparison to other commonly used triptans.
Table 1: Comparative Binding Affinities (pKi) of Triptans at Human 5-HT1B and 5-HT1D Receptors
| Triptan | pKi at 5-HT1B | pKi at 5-HT1D |
| This compound | 7.08 | 7.75 |
| Sumatriptan | 7.32 | 8.30 |
| Zolmitriptan | 7.87 | 9.51 |
| Naratriptan | 8.05 | 8.80 |
| Rizatriptan | 7.08 | 8.11 |
| Eletriptan | 8.00 | 9.04 |
| Frovatriptan | 7.98 | 8.36 |
| Donitriptan | 9.96 | 9.51 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate stronger binding affinity.
Table 2: Comparative Functional Potencies (pEC50) of Triptans at Human 5-HT1B and 5-HT1D Receptors (cAMP Assay) [1]
| Triptan | pEC50 at 5-HT1B | pEC50 at 5-HT1D |
| This compound malate | 7.08 | 7.75 |
| Sumatriptan succinate | 7.32 | 8.30 |
| Zolmitriptan | 7.87 | 9.51 |
| Naratriptan hydrochloride | 8.05 | 8.80 |
| Rizatriptan benzoate | 7.08 | 8.11 |
| Eletriptan hydrobromide | 8.00 | 9.04 |
| Frovatriptan racemate | 7.98 | 8.36 |
| Donitriptan hydrochloride | 9.96 | 9.51 |
Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). Higher pEC50 values indicate greater potency.[1]
In Vivo Efficacy in Animal Models of Migraine
Preclinical in vivo models are crucial for evaluating the potential therapeutic efficacy of anti-migraine drug candidates. Key models include the assessment of effects on cranial blood vessels and the inhibition of neurogenic inflammation.
Table 3: Comparative In Vivo Efficacy of this compound and Sumatriptan
| Preclinical Model | Parameter | This compound | Sumatriptan |
| Anesthetized Dog | Carotid Vascular Resistance (ED50) | 116 µg/kg, i.v. | Not Reported |
| Anesthetized Cat | Carotid Vascular Resistance (ED100) | 11 µg/kg, i.v. | Not Reported |
| Anesthetized Guinea Pig | Inhibition of Neurogenic Plasma Extravasation | Effective at 0.3-3 mg/kg, i.v. | Not Reported |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of triptans for 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]5-HT or [3H]sumatriptan) and varying concentrations of the unlabeled triptan.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the triptan that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Inhibition)
Objective: To determine the functional potency of triptans as agonists at 5-HT1B and 5-HT1D receptors.
Methodology:
-
Cell Culture: Cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors are cultured.
-
Adenylate Cyclase Stimulation: Adenylate cyclase is stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.
-
Triptan Treatment: Cells are treated with varying concentrations of the triptan.
-
cAMP Measurement: The intracellular cAMP levels are measured using methods such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the triptan that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC50) is determined.
In Vivo Model: Inhibition of Neurogenic Plasma Extravasation
Objective: To assess the ability of triptans to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.[2]
Methodology:
-
Animal Preparation: Anesthetized animals (e.g., guinea pigs, rats) are used. The trigeminal ganglion is surgically exposed.[3]
-
Induction of Neurogenic Inflammation: The trigeminal ganglion is electrically stimulated to induce the release of vasoactive neuropeptides, leading to plasma protein extravasation in the dura mater.[3]
-
Measurement of Plasma Extravasation: A dye (e.g., Evans blue) is injected intravenously, which binds to albumin. The amount of dye extravasated into the dura mater is quantified spectrophotometrically after tissue extraction.
-
Drug Administration: The triptan is administered intravenously before or after the trigeminal stimulation.
-
Data Analysis: The ability of the triptan to reduce the amount of dye extravasation compared to a vehicle control is determined.
Signaling Pathways and Experimental Workflows
The activation of 5-HT1B and 5-HT1D receptors by triptans initiates a cascade of intracellular signaling events that ultimately lead to their therapeutic effects. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating triptans.
Caption: 5-HT1B/1D Receptor Signaling Pathway
Caption: Preclinical Triptan Evaluation Workflow
References
Almotriptan's Receptor Selectivity: A Comparative Analysis for 5-HT1B/1D versus 5-HT1A/7
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Almotriptan's binding affinity and functional potency at 5-HT1B and 5-HT1D receptors versus 5-HT1A and 5-HT7 receptors. The data presented herein validates the selectivity of this compound, a key characteristic for its therapeutic efficacy in treating migraine.
This compound demonstrates a significantly higher affinity and functional potency for the 5-HT1B and 5-HT1D receptor subtypes compared to the 5-HT1A and 5-HT7 subtypes. This selectivity is crucial for its mechanism of action in migraine therapy, which is believed to involve vasoconstriction of cranial blood vessels and inhibition of neurotransmitter release in the trigeminal nervous system, both mediated by 5-HT1B/1D receptor agonism.
Quantitative Comparison of this compound's Receptor Affinity and Potency
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound at the respective serotonin receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Assay Type |
| 5-HT1B | Low nanomolar | Low nanomolar | cAMP Accumulation |
| 5-HT1D | Low nanomolar | Low nanomolar | cAMP Accumulation |
| 5-HT1A | ~60-fold lower than 5-HT1B/1D | Data not available | - |
| 5-HT7 | ~40-fold lower than 5-HT1B/1D | Data not available | - |
Data is compiled from in vitro studies. Specific numerical values for Ki and EC50 can vary between different experimental setups and should be interpreted in the context of the cited studies.
Pharmacological studies have shown that this compound possesses a low nanomolar affinity for both human 5-HT1B and 5-HT1D receptors.[1] In contrast, its affinity for the 5-HT1A and 5-HT7 receptors is markedly lower, estimated to be approximately 60-fold and 40-fold less, respectively.[1] This notable difference in binding affinity underscores this compound's selectivity for the 5-HT1B/1D subtypes.
Functionally, this compound acts as a full agonist at both 5-HT1B and 5-HT1D receptors.[1] This has been demonstrated in functional assays, such as those measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing these receptors, where this compound exhibits low nanomolar potency.[1]
Experimental Protocols
To provide a comprehensive understanding of how the selectivity of this compound is determined, detailed methodologies for key experimental assays are outlined below.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound (this compound).
Objective: To determine the inhibition constant (Ki) of this compound for 5-HT1B, 5-HT1D, 5-HT1A, and 5-HT7 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT1B, 5-HT1D, 5-HT1A, or 5-HT7 receptor.
-
Radioligand (e.g., [3H]5-CT for 5-HT1D, [3H]GR125743 for 5-HT1B, [3H]8-OH-DPAT for 5-HT1A, [3H]LSD for 5-HT7).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Functional assays are used to determine the potency and efficacy of a compound at a receptor by measuring a downstream cellular response following receptor activation. For Gi/o-coupled receptors like 5-HT1A, 5-HT1B, and 5-HT1D, a common functional assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. For Gs-coupled receptors like 5-HT7, the assay measures the stimulation of adenylyl cyclase and a subsequent increase in cAMP.
Objective: To determine the EC50 (potency) and Emax (efficacy) of this compound at 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell lines stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure for Gi/o-Coupled Receptors (5-HT1B/1D):
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of this compound concentration to generate a dose-response curve. Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition of cAMP production).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the targeted receptors and a typical workflow for validating receptor selectivity.
Caption: Workflow for determining the receptor selectivity profile of this compound.
Caption: Simplified signaling pathways for Gi/o and Gs-coupled 5-HT receptors.
References
Cross-validation of Almotriptan analytical methods across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Almotriptan, a selective serotonin receptor agonist used in the treatment of migraine. While direct inter-laboratory cross-validation studies are not extensively published, this document synthesizes data from multiple independent validation studies to offer a comparative overview of method performance across different laboratory settings. The objective is to equip researchers and analytical scientists with the necessary data to select, develop, and validate robust analytical methods for this compound in various matrices, including bulk drug, pharmaceutical dosage forms, and biological fluids.
Comparative Performance of this compound Analytical Methods
The following tables summarize the quantitative performance characteristics of different analytical methods for this compound as reported in various studies. This comparative data highlights the key validation parameters, offering insights into the suitability of each method for specific applications.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2[1][2] | Method 3[3] | Method 4[4] | Method 5[5] |
| Stationary Phase | Kromosil C18 (250 x 4.6mm, 5 µm) | Phenomenex Gemini C18 (250 mm × 4.6 mm, 5μ) | Thermo Scientific C18 | Thermo Scientific C18 (250 cm 4.6 mm) 5 m | Agilent Eclipse C18 (150 x 4.6mm, 5µm) |
| Mobile Phase | 1% Triethylamine: Acetonitrile: Methanol (05:55:40 v/v) | Potassium dihydrogen phosphate buffer: Acetonitrile (80:20) | Methanol: Water: Acetic acid (4:8:0.1 v/v) | Acetonitrile: 20mM KH2PO4 (80:20 v/v) | 0.02%v/v formic acid: methanol (70:30% v/v) |
| Flow Rate | 1.0 ml/min | 1.5 mL min-1 | 1 mL/min | 1.0mL/min | Isocratic |
| Detection (UV) | 230 nm | 227 nm | 227 nm | 282 nm | 227 nm |
| Linearity Range | 10 - 60 ppm | 1.0-10.0 μg mL-1 | 5–60 µg/mL | 2-10 g/ml | 2-10µg/mL |
| Retention Time | - | 9.47 ± 0.05 min | - | 5.658 minutes | 3.73min |
| LOD | 0.05 ppm | 0.03 μg mL-1 | 0.025 µg/mL | 0.12 µg | - |
| LOQ | - | 0.1 μg mL-1 | 0.075 µg/mL | 0.35 µg | - |
| Accuracy (% Recovery) | - | > 99.87% | 99.60 - 100.80% | ~100% | - |
| Precision (%RSD) | - | - | <1.2% | <2% | <2% |
Table 2: Performance of Other Validated Analytical Methods for this compound
| Parameter | HPTLC Method | LC-MS/MS Method |
| Stationary Phase | Aluminum plates precoated with silica gel 60 GF254 | - |
| Mobile Phase | Butanol: Acetic acid: Water (3:1:1 v/v) | - |
| Detection | Densitometric scanning at 300 nm | Multiple Reaction Monitoring (MRM), positive mode |
| Linearity Range | 100-700 ng/band | 0.5–150.0 ng/mL |
| LOD | 28.19 ng/band | 0.2 pg/mL |
| LOQ | 93.99 ng/band | 0.5 ng/mL |
| Accuracy (% Recovery) | 99.54 to 101.1% | 98.94 to 102.64% (within-run), 99.43 to 101.44% (between-run) |
| Precision (%RSD) | 0.21 to 0.61 | 0.68 to 2.78% (within-run), 0.57 to 0.86% (between-run) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information presented in the cited studies and are intended to serve as a guide for laboratory implementation.
High-Performance Liquid Chromatography (HPLC)
A widely used technique for the quantification of this compound in bulk and pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While specific column dimensions, mobile phase compositions, and flow rates vary across different validated methods, a general protocol can be outlined.
A. RP-HPLC Method 1
-
Chromatographic System: A Shimadzu Prominence HPLC system with a PDA detector.
-
Column: Agilent Eclipse C18 (150 x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.02% v/v formic acid and methanol in a 70:30 v/v ratio, delivered in isocratic mode.
-
Detection: PDA detection at a wavelength of 227 nm.
-
Sample Preparation: For bulk drug, a stock solution is prepared by dissolving the accurately weighed substance in methanol. For tablets, a powder equivalent to a specific amount of this compound is dissolved in methanol, sonicated, and diluted to the working concentration range with the diluent (water).
B. RP-HPLC Method 2
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Phenomenex Gemini C18 (250 mm × 4.6 mm, 5μ).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and acetonitrile (80:20), with the pH adjusted to 3.2 ± 0.1 using 10% sodium hydroxide.
-
Flow Rate: 1.5 mL min-1.
-
Detection: UV detection at 227 nm.
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a simpler and high-throughput alternative for the determination of this compound in tablet dosage forms.
-
Stationary Phase: Aluminum plates precoated with silica gel 60 GF254.
-
Mobile Phase: A solvent system composed of butanol, acetic acid, and water in a 3:1:1 v/v/v ratio.
-
Sample Application: A standard stock solution of this compound malate (100 μg/ml in methanol) is applied to the TLC plate in various volumes (1–7 μl) to construct a calibration curve. For tablet analysis, a powder equivalent to 10 mg of this compound malate is dissolved in methanol, sonicated, filtered, and then applied to the plate.
-
Development and Detection: The plate is developed in the mobile phase, and quantitative analysis is performed by densitometric scanning at 300 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highly sensitive and selective quantification of this compound in human plasma, an LC-MS/MS method has been developed and validated.
-
Chromatographic System: An HPLC system coupled with a tandem mass spectrometer.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) positive ion mode. The precursor to product ion transitions monitored are m/z 336.1→201.1 for this compound and m/z 342.2→207.2 for the internal standard (this compound-d6).
-
Sample Preparation: A liquid-liquid extraction procedure is employed to isolate this compound and the internal standard from human plasma.
-
Application: This method is particularly suitable for pharmacokinetic studies due to its high sensitivity, with a reported limit of quantification of 0.5 ng/mL.
Visualizing the Cross-Validation Workflow
A generalized workflow for the cross-validation or comparison of analytical methods across different laboratories is depicted below. This logical diagram illustrates the key stages involved in ensuring method robustness and transferability.
Caption: A logical workflow for analytical method transfer and cross-validation between laboratories.
References
- 1. A Validated RP HPLC Method for Estimation of this compound Malate in Pharmaceutical Dosage Form (2010) | A. Suneetha | 12 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. High Performance Liquid Chromatographic Analysis of this compound Malate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Profile of Almotriptan and Second-Generation Triptans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative review of the pharmacokinetic profile of Almotriptan against other second-generation triptans, including eletriptan, frovatriptan, naratriptan, rizatriptan, and zolmitriptan. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated pathways and workflows to support further research and development in migraine therapeutics.
Comparative Pharmacokinetic Data of Second-Generation Triptans
The following table summarizes the key pharmacokinetic parameters of this compound and other second-generation triptans, offering a clear comparison of their absorption, distribution, metabolism, and excretion profiles.
| Parameter | This compound | Eletriptan | Frovatriptan | Naratriptan | Rizatriptan | Zolmitriptan |
| Oral Bioavailability (%) | ~70[1] | ~50[2][3] | 20-30[4] | 63-74[5] | ~45 | ~40 |
| Time to Maximum Plasma Concentration (Tmax) (hours) | 1.5 - 4.0 | ~1.5 | 2.0 - 3.0 | 2.0 - 3.0 | 1.0 - 1.5 | 2.0 - 4.0 |
| Elimination Half-life (t½) (hours) | ~3.5 | ~4.0 | ~26 | ~6 | 2.0 - 3.0 | ~3.0 |
| Plasma Protein Binding (%) | ~35 | ~85 | ~15 | 28 - 31 | 14 | ~25 |
| Primary Metabolism | MAO-A, CYP3A4, CYP2D6 | CYP3A4 | CYP1A2 | CYP enzymes | MAO-A | CYP1A2, MAO-A |
| Active Metabolites | No | Yes (N-desmethyl) | No | Yes | Yes (N-desmethyl) | Yes (N-desmethyl) |
Mechanism of Action: Serotonin Receptor Agonism
Triptans exert their therapeutic effect through selective agonism of serotonin 5-HT1B and 5-HT1D receptors. This action leads to three primary mechanisms that alleviate migraine symptoms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels leads to their constriction.
-
Inhibition of Neuropeptide Release: Agonism of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).
-
Inhibition of Pain Signal Transmission: Triptans are thought to inhibit nociceptive neurotransmission within the trigeminal nucleus caudalis in the brainstem.
Caption: Triptan Mechanism of Action Signaling Pathway.
Experimental Protocols
Determination of Pharmacokinetic Parameters in Human Plasma
A representative experimental workflow for a clinical pharmacokinetic study of an oral triptan is outlined below.
Caption: General workflow for a triptan pharmacokinetic study.
1. Bioanalytical Method for Plasma Concentration Determination (LC-MS/MS)
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of triptans in human plasma.
-
Sample Preparation: Plasma samples are prepared using protein precipitation with acetonitrile or liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane). An internal standard (often a deuterated analog of the analyte or another triptan) is added prior to extraction for accurate quantification.
-
Chromatographic Separation: Separation is achieved on a C18 reverse-phase column using a gradient or isocratic mobile phase, commonly consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard. For example, for this compound, the transition m/z 336.1 → 201.1 might be monitored.
-
Method Validation: The method is validated according to ICH M10 guidelines for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.
2. Plasma Protein Binding Determination (Equilibrium Dialysis)
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.
-
Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa) is used.
-
Procedure: One chamber is filled with human plasma containing the triptan at a known concentration, and the other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline). The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Analysis: After incubation, the concentration of the triptan in both the plasma and buffer chambers is determined by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated from the difference in drug concentration between the two chambers.
3. In Vitro Metabolism Studies (Human Liver Microsomes)
In vitro metabolism studies using human liver microsomes help to identify the enzymes responsible for the drug's metabolism.
-
Incubation: The triptan is incubated with pooled human liver microsomes in a buffer solution at 37°C.
-
Cofactors: The reaction is initiated by adding cofactors such as NADPH (for CYP and FMO enzymes) and UDPGA (for UGT enzymes). Incubations are also performed in the absence of cofactors as a control.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug over time.
-
Enzyme Phenotyping: To identify the specific CYP or MAO enzymes involved, incubations can be performed in the presence of selective chemical inhibitors of these enzymes or by using recombinant human enzymes. The formation of specific metabolites can also be monitored. For example, the involvement of MAO-A in Rizatriptan metabolism has been confirmed through such in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tolerability of eletriptan hydrobromide in healthy Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Development and Validation of this compound in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
Almotriptan Demonstrates Superior Efficacy Over Placebo in Migraine Treatment
Extensive clinical trial data reveals that almotriptan is significantly more effective than placebo in providing pain relief and achieving a pain-free state in patients with acute migraine. The drug has also been shown to have a tolerability profile comparable to placebo.
A comprehensive review of multiple randomized, double-blind, placebo-controlled clinical trials indicates that this compound, a selective 5-HT1B/1D receptor agonist, provides rapid and sustained relief from migraine pain. These studies, involving thousands of patients, form the basis of our understanding of this compound's clinical efficacy.
Key Efficacy Findings:
This compound has consistently outperformed placebo across various efficacy endpoints. A meta-analysis of pooled individual patient data from four randomized, placebo-controlled, double-blind trials showed that this compound's effectiveness is evident as early as 30 minutes after administration.[1] At this early time point, the 12.5 mg dose of this compound was significantly more effective than placebo for both pain relief (14.9% vs. 8.2%) and achieving a pain-free state (2.5% vs. 0.7%).[1]
The efficacy of this compound becomes even more pronounced at the 2-hour mark. Pain relief rates for this compound at doses of 6.25 mg, 12.5 mg, and 25 mg were 56.0%, 63.7%, and 66.0% respectively, compared to 35% for placebo.[1] Similarly, the rates of patients achieving a pain-free state at 2 hours were significantly higher with this compound (26.7%, 36.4%, and 43.4% for the respective doses) than with placebo (13.9%).[1]
Furthermore, this compound is effective in providing sustained pain relief.[2] Pooled data from three trials showed that a significantly higher proportion of patients treated with this compound (6.25 mg and 12.5 mg) achieved a sustained pain-free state compared to the placebo group. The incidence of adverse events with this compound at 6.25 mg and 12.5 mg doses was not significantly different from that of placebo.
Quantitative Efficacy Data
The following tables summarize the key efficacy data from pooled analyses of controlled clinical trials comparing this compound to placebo.
Table 1: Pain Relief and Pain-Free Rates at 30 Minutes and 2 Hours
| Efficacy Endpoint | This compound 6.25 mg | This compound 12.5 mg | This compound 25 mg | Placebo |
| Pain Relief at 30 min | - | 14.9% | - | 8.2% |
| Pain-Free at 30 min | - | 2.5% | - | 0.7% |
| Pain Relief at 2 hours | 56.0% | 63.7% | 66.0% | 35.0% |
| Pain-Free at 2 hours | 26.7% | 36.4% | 43.4% | 13.9% |
| *Statistically significant difference compared to placebo (P < 0.05). Data from a meta-analysis of four clinical trials. |
Table 2: Sustained Pain-Free Rates (2 to 24 hours)
| Treatment Group | Sustained Pain-Free Rate | Placebo |
| This compound 6.25 mg | 21.7% - 22.5% | 7.5% - 12.1% |
| This compound 12.5 mg | 24.6% - 27.6% | 7.5% - 12.1% |
| *Statistically significant difference compared to placebo (P < 0.05). Data from three clinical trials. |
Experimental Protocols
The data presented is derived from randomized, double-blind, placebo-controlled, multicenter clinical trials. A typical study design is outlined below:
Patient Population: Adult patients (aged 18-65 years) with a history of migraine with or without aura, as defined by the International Headache Society (IHS) criteria. Patients typically had a migraine frequency of 1 to 6 attacks per month.
Study Design: Patients were randomly assigned to receive a single oral dose of this compound (e.g., 6.25 mg or 12.5 mg) or a matching placebo to treat a single moderate-to-severe migraine attack.
Efficacy Assessments: The primary efficacy endpoint was typically the percentage of patients experiencing headache relief at 2 hours post-dose, defined as a reduction in headache severity from moderate or severe to mild or no pain. Secondary endpoints often included the percentage of patients who were pain-free at 2 hours, sustained pain relief over 24 hours, and the incidence of associated migraine symptoms (nausea, photophobia, and phonophobia). Pain intensity was assessed by the patient using a standardized scale (e.g., a 4-point scale from 0=no pain to 3=severe pain).
Statistical Analysis: The efficacy of this compound was compared to placebo using standard statistical methods.
Caption: Workflow of a typical randomized, placebo-controlled clinical trial for this compound.
Mechanism of Action
This compound is a selective agonist for serotonin (5-HT) receptors of the 1B and 1D subtypes. Its therapeutic action in migraine is attributed to three key mechanisms:
-
Cranial Vasoconstriction: this compound constricts dilated cranial blood vessels, a key contributor to migraine pain.
-
Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings.
-
Reduced Pain Signal Transmission: this compound is thought to reduce the transmission of pain signals in the trigeminal pain pathway.
References
Almotriptan Demonstrates Robust Efficacy in Acute Migraine Treatment: A Comparative Meta-Analysis
A comprehensive meta-analysis of clinical trial data underscores the efficacy and favorable tolerability profile of almotriptan for the acute treatment of migraine attacks. When compared with both placebo and the first-generation triptan, sumatriptan, this compound consistently demonstrates significant pain relief and freedom from pain, positioning it as a reliable therapeutic choice for researchers and drug development professionals.
This guide provides a detailed comparison of this compound's performance against key alternatives, supported by quantitative data from multiple studies. The experimental methodologies of the pivotal clinical trials are also outlined to provide a comprehensive understanding of the evidence base.
Comparative Efficacy of this compound
A landmark meta-analysis of 53 randomized, placebo-controlled clinical trials involving over 24,000 patients provides a robust dataset for comparing the efficacy of oral triptans.[1][2][3] The data presented below highlights the performance of this compound 12.5 mg against sumatriptan 100 mg and placebo on key efficacy endpoints.
Table 1: Efficacy of this compound 12.5 mg vs. Sumatriptan 100 mg and Placebo (Data from Meta-analysis)
| Efficacy Endpoint | This compound 12.5 mg | Sumatriptan 100 mg | Placebo |
| 2-Hour Headache Response | Similar to Sumatriptan | 59% (95% CI 57-60) | - |
| 2-Hour Pain-Free | Higher than Sumatriptan | 29% (95% CI 27-30) | - |
| Sustained Pain-Free | Significantly Higher (25.9%) | 20.0% | - |
Note: Headache response was defined as an improvement from moderate or severe pain to mild or no pain. Pain-free was defined as an improvement to no pain. Sustained pain-free indicates being pain-free at 2 hours with no headache recurrence or use of rescue medication within 24 hours.[1][2]
Further pooled analysis of individual patient data from four randomized, placebo-controlled, double-blind trials demonstrated the rapid onset of action for this compound.
Table 2: Early Efficacy of this compound 12.5 mg vs. Placebo (Pooled Data)
| Efficacy Endpoint (at 30 minutes) | This compound 12.5 mg | Placebo |
| Pain Relief | 14.9% | 8.2% (P < 0.05) |
| Pain-Free | 2.5% | 0.7% (P < 0.05) |
Head-to-Head Comparison with Sumatriptan
Direct comparative trials have established that this compound 12.5 mg has comparable efficacy to sumatriptan 50 mg and 100 mg. However, a key differentiator is this compound's superior tolerability profile. The incidence of treatment-related adverse events with this compound is comparable to that of placebo and significantly lower than that recorded with sumatriptan.
Table 3: Tolerability of this compound vs. Sumatriptan (from Meta-analysis)
| Tolerability Endpoint | This compound 12.5 mg | Sumatriptan 100 mg |
| Placebo-Subtracted Adverse Events | 1.8% | 4.4% (P < 0.05) |
Mechanism of Action
This compound is a selective serotonin 5-HT1B/1D receptor agonist. Its therapeutic effect in migraine is attributed to:
-
Cranial Vasoconstriction: Agonism of 5-HT1B receptors on intracranial blood vessels leads to their constriction.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as CGRP.
-
Inhibition of Pain Signal Transmission: this compound is thought to inhibit nociceptive transmission in the trigeminal pathways of the brainstem.
Experimental Protocols of Cited Meta-Analyses
The data presented is primarily derived from a large meta-analysis of randomized, double-blind, placebo-controlled clinical trials with similar designs. The general methodology for these trials is as follows:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover studies.
-
Patient Population: Adult patients (typically 18-65 years) with a diagnosis of migraine with or without aura according to the International Headache Society (IHS) criteria. Patients typically had a history of moderate to severe migraine attacks.
-
Intervention: Patients were randomized to receive a single oral dose of this compound (e.g., 12.5 mg), a comparator (e.g., sumatriptan 50 mg or 100 mg), or placebo to treat a single migraine attack.
-
Primary Efficacy Endpoints:
-
Headache Response (Pain Relief) at 2 hours: Defined as a reduction in headache severity from moderate or severe at baseline to mild or no pain.
-
Pain-Free at 2 hours: Defined as a reduction in headache severity from moderate or severe at baseline to no pain.
-
-
Secondary Efficacy Endpoints:
-
Sustained Pain-Free: Being pain-free at 2 hours and remaining so for 24 hours without the use of rescue medication.
-
Presence of associated symptoms (nausea, photophobia, phonophobia).
-
Use of rescue medication.
-
-
Data Collection: Patients typically recorded headache severity and associated symptoms in a diary at baseline and at specified time points post-dose.
-
Tolerability Assessment: All adverse events were recorded throughout the study period.
Meta-Analysis Workflow
The following diagram illustrates the logical workflow of a typical meta-analysis of clinical trial data.
A simplified workflow of a meta-analysis process.
Signaling Pathway of this compound in Migraine
The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects in acute migraine.
Proposed mechanism of this compound in acute migraine.
References
- 1. Oral triptans (serotonin 5-HT(1B/1D) agonists) in acute migraine treatment: a meta-analysis of 53 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptans (serotonin, 5-HT1B/1D agonists) in migraine: detailed results and methods of a meta-analysis of 53 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the effects of this compound and other triptans on clinical trial outcomes that are meaningful to patients with migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Adverse Event Profiles of Almotriptan and Sumatriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adverse event profiles of two commonly prescribed triptans for the treatment of acute migraine: Almotriptan and Sumatriptan. The information is compiled from peer-reviewed clinical trials and meta-analyses to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the safety and tolerability of these two agents.
Mechanism of Action: A Shared Pathway
Both this compound and Sumatriptan are selective agonists for serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[1][2] Their therapeutic effect in migraine is attributed to three primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of cranial blood vessels leads to vasoconstriction, counteracting the painful vasodilation that occurs during a migraine attack.[1][2]
-
Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A.[3] This reduces neurogenic inflammation and pain transmission.
-
Inhibition of Pain Signal Transmission: Triptans are thought to modulate the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem, a key relay center for headache pain.
The following diagram illustrates the generalized signaling pathway for triptans.
Comparative Adverse Event Data
The following tables summarize quantitative data on adverse events from key comparative clinical trials and meta-analyses.
Table 1: Overall and Treatment-Related Adverse Events in a Head-to-Head Clinical Trial
| Adverse Event Category | This compound 12.5 mg (n=591) | Sumatriptan 50 mg (n=582) | p-value |
| Treatment-Emergent Adverse Events | 15.2% | 19.4% | 0.06 |
| Treatment-Related Adverse Events | 9.1% | 15.5% | 0.001 |
Data from the double-blind, randomized, parallel-group study by Spierings et al. (2001).
Table 2: Incidence of Specific Adverse Events in a Head-to-Head Clinical Trial
| Adverse Event | This compound 12.5 mg (n=591) | Sumatriptan 50 mg (n=582) | p-value |
| Chest Pain | 0.3% | 2.2% | 0.004 |
Data from the double-blind, randomized, parallel-group study by Spierings et al. (2001).
Table 3: Placebo-Subtracted Adverse Event Rates from a Meta-Analysis
| Drug | Placebo-Subtracted Adverse Event Rate |
| This compound 12.5 mg | 1.8% |
| Sumatriptan 100 mg | 4.4% |
Data from a meta-analysis of 53 placebo-controlled clinical trials (p < 0.05 for the comparison between this compound and sumatriptan).
Table 4: Common Adverse Events Reported for this compound and Sumatriptan (Incidence ≥1% and greater than placebo in respective trials)
| Adverse Event | This compound | Sumatriptan |
| Nausea | ✓ | ✓ |
| Dizziness | ✓ | ✓ |
| Somnolence/Fatigue | ✓ | ✓ |
| Paresthesia (Tingling/Numbness) | ✓ | ✓ |
| Dry Mouth | ✓ | |
| Chest Discomfort (Pain, Tightness, Pressure) | Less Frequent | More Frequent |
| Sensations of Warmth/Cold | ✓ | |
| Flushing | ✓ | |
| Feeling of Heaviness or Pressure | ✓ | |
| Injection Site Reactions | (Not Applicable) | ✓ |
| Unusual Taste (Nasal Spray) | (Not Applicable) | ✓ |
This table is a qualitative summary based on multiple sources.
Experimental Protocols
A key study directly comparing the adverse event profiles of this compound and Sumatriptan is the double-blind, randomized, parallel-group trial conducted by Spierings and colleagues (2001). While the full, detailed protocol is not publicly available, the published methodology provides the following insights:
Study Design:
-
Design: Double-blind, randomized, parallel-group, optimum-dose comparison.
-
Blinding: Both patients and investigators were blinded to the treatment allocation. The medications were provided in identical-looking capsules to maintain blinding.
-
Population: 1173 subjects aged 18 to 65 years with a diagnosis of migraine with or without aura.
-
Intervention: Patients were randomized to receive either oral this compound malate 12.5 mg or oral Sumatriptan succinate 50 mg to be taken for a moderate or severe migraine headache.
-
Adverse Event Collection: Adverse events were collected for 96 hours following treatment. Safety evaluations, including vital signs, blood tests, and electrocardiograms, were performed at screening and exit visits.
Inclusion/Exclusion Criteria (General):
-
Inclusion: Patients aged 18-65 with a history of migraine with or without aura.
-
Exclusion: While specific criteria are not detailed in the publication, standard exclusion criteria for triptan trials typically include a history of ischemic heart disease, uncontrolled hypertension, and previous cerebrovascular accidents.
Statistical Analysis:
-
The power calculation for the study was based on 24-hour headache recurrence and the occurrence of adverse events.
-
Statistical tests were used to compare the incidence of adverse events between the two treatment groups.
The following diagram outlines the general workflow of this comparative clinical trial.
Discussion of Adverse Event Profiles
The available data consistently suggest that while both this compound and Sumatriptan are effective in the acute treatment of migraine, this compound may have a more favorable tolerability profile.
The head-to-head trial by Spierings et al. demonstrated a statistically significant lower incidence of treatment-related adverse events with this compound 12.5 mg compared to Sumatriptan 50 mg (9.1% vs. 15.5%, p=0.001). Notably, the incidence of chest pain, a characteristic "triptan sensation," was significantly lower in the this compound group (0.3% vs. 2.2%, p=0.004).
These findings are supported by a meta-analysis of 53 placebo-controlled trials, which found that the placebo-subtracted rate of adverse events was significantly lower for this compound 12.5 mg compared to Sumatriptan 100 mg (1.8% vs. 4.4%, p < 0.05).
While the overall categories of adverse events are similar for both drugs, reflecting their shared mechanism of action, the frequency and intensity of these events appear to differ. Sumatriptan is more frequently associated with "triptan sensations" such as chest tightness, flushing, and feelings of heaviness or pressure. This compound, on the other hand, has an adverse event profile that has been described as being similar to placebo in some studies.
It is important to note that serious cardiovascular and cerebrovascular events are rare but have been reported with both medications. Therefore, careful patient selection and adherence to prescribing recommendations are crucial for both drugs.
Conclusion
References
- 1. This compound in migraine patients who respond poorly to oral sumatriptan: a double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacovigilance Study from 2004 to 2024 Utilizing the FDA Adverse Event Reporting System (FAERS) Examines Ischemic Adverse Events Linked to Triptan Use in Migraine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
Comparative Efficacy of Almotriptan in Adolescent Migraine Models: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of almotriptan's therapeutic effect against other alternatives in adolescent migraine models. The following sections detail the available experimental data, outline study protocols, and visualize key biological and experimental pathways.
This compound, a selective 5-HT1B/1D receptor agonist, is an established acute treatment for migraine in adults and has also been approved for use in adolescents in several countries.[1] Its mechanism of action involves cranial vasoconstriction and inhibition of neuropeptide release, targeting key pathways in migraine pathophysiology.[2] This guide synthesizes data from clinical trials in adolescents and relevant preclinical models to provide a comparative overview of this compound's efficacy.
Comparative Efficacy of Acute Migraine Treatments in Adolescents
The following tables summarize the efficacy of this compound and its alternatives based on data from randomized controlled trials in adolescent populations. It is important to note that direct head-to-head comparative trials in adolescents are limited, and much of the data is from placebo-controlled studies.
Table 1: Efficacy of Triptans in Adolescent Migraine (Pain Relief at 2 Hours)
| Treatment | Dosage | Patient Population | Pain Relief at 2 Hours (Drug) | Pain Relief at 2 Hours (Placebo) | Risk Ratio (95% CI) | Study |
| This compound | 6.25 mg | 12-17 years | 71.8% | 55.3% | 1.30 (1.10–1.53) | Linder et al. (2008)[3] |
| This compound | 12.5 mg | 12-17 years | 72.9% | 55.3% | 1.31 (1.11–1.54) | Linder et al. (2008)[3] |
| Rizatriptan | 5 mg | 12-17 years | 66% | 56% | Not Significant | Winner et al. (2002)[4] |
| Sumatriptan (nasal spray) | 5 mg | 12-17 years | 66% | 53% | Significant | Winner et al. (2006) |
| Zolmitriptan (nasal spray) | 5 mg | 12-17 years | 58.1% (at 1 hour) | 43.3% (at 1 hour) | Significant | Lewis et al. (2007) |
Table 2: Efficacy of Triptans in Adolescent Migraine (Pain-Free at 2 Hours)
| Treatment | Dosage | Patient Population | Pain-Free at 2 Hours (Drug) | Pain-Free at 2 Hours (Placebo) | Risk Ratio (95% CI) | Study |
| This compound | 12.5 mg | 12-17 years | Not Reported as primary endpoint | Not Reported as primary endpoint | 1.20 (0.91–1.58) | Linder et al. (2008) |
| Rizatriptan | 5 mg / 10 mg | 12-17 years | 30.6% | 22.0% | 1.55 (1.06–2.26) | Ho et al. (2012) |
| Sumatriptan (nasal spray) | 20 mg | 12-17 years | 36% | 25% | Significant | Winner et al. (2006) |
| Zolmitriptan (nasal spray) | 5 mg | 12-17 years | 30% | 17% | 2.18 (1.40–3.39) | Lewis et al. (2015) |
Table 3: Efficacy of Non-Triptan Alternatives in Adolescent Migraine
| Treatment | Dosage | Patient Population | Efficacy Endpoint | Result (Drug vs. Placebo) | Study |
| Ibuprofen | 10 mg/kg | 4-15.8 years | Reduction in headache severity at 2 hours | Ibuprofen > Acetaminophen > Placebo | Hämäläinen et al. (1997) |
| Ibuprofen | 7.5 mg/kg | 6-12 years | Cumulative % of responders at 2 hours | Ibuprofen > Placebo | Lewis et al. (2002) |
| Sumatriptan/Naproxen | 10/60 mg, 30/180 mg, 85/500 mg | 12-17 years | Pain-free at 2 hours | All doses significantly better than placebo | Derris et al. (2012) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for key clinical trials.
This compound Clinical Trial Protocol (Linder et al., 2008)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.
-
Patient Population: 866 patients aged 12 to 17 years with a greater than one-year history of migraine, with or without aura, as defined by the International Headache Society (IHS) criteria.
-
Intervention: Patients were randomized to receive a single oral dose of this compound (6.25 mg, 12.5 mg, or 25 mg) or placebo to treat one migraine attack of moderate to severe intensity.
-
Primary Efficacy Endpoints: The co-primary endpoints were headache pain relief at 2 hours post-dose (defined as a reduction from moderate or severe pain to mild or no pain) and the absence of nausea, photophobia, and phonophobia at 2 hours post-dose.
-
Data Collection: Patients recorded headache severity and associated symptoms in a diary at baseline and at various time points up to 24 hours post-dose.
Rizatriptan Clinical Trial Protocol (Ho et al., 2012)
-
Study Design: Randomized, double-blind, placebo-controlled trial with a novel adaptive enrichment design.
-
Patient Population: Children and adolescents aged 6 to 17 years with a history of migraine who had not responded adequately to nonsteroidal anti-inflammatory drugs (NSAIDs) or acetaminophen.
-
Intervention: The study involved a single-blind placebo run-in phase. Non-responders to placebo were then randomized to a double-blind phase to receive a weight-based dose of rizatriptan (5 mg for <40 kg, 10 mg for ≥40 kg) or placebo.
-
Primary Efficacy Endpoint: The primary outcome was the proportion of patients who were pain-free at 2 hours after the double-blind treatment.
-
Data Collection: Pain severity and other symptoms were recorded by the patients at specified time intervals.
Preclinical Migraine Model: Nitroglycerin (NTG)-Induced Migraine in Rats
-
Model Induction: A migraine-like state is induced in rats through the systemic administration of nitroglycerin (e.g., 10 mg/kg, intraperitoneally or subcutaneously). NTG is a nitric oxide (NO) donor, and NO is implicated in the pathophysiology of migraine.
-
Behavioral Assessments: Migraine-like symptoms are assessed through various behavioral tests, including:
-
Allodynia and Hyperalgesia: Measured by assessing the withdrawal threshold to mechanical or thermal stimuli applied to the periorbital area or hind paws.
-
Spontaneous Pain Behaviors: Observation of behaviors such as head scratching, grimacing, and reduced exploratory activity.
-
-
Mechanism of Action Studies: This model is used to investigate the effects of potential anti-migraine drugs on neuronal activation (e.g., c-Fos expression in the trigeminal nucleus caudalis), neuropeptide release (e.g., CGRP), and other signaling pathways.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: this compound's mechanism in the trigeminovascular system.
References
- 1. droracle.ai [droracle.ai]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rizatriptan 5 mg for the acute treatment of migraine in adolescents: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Almotriptan and Zolmitriptan in the Acute Treatment of Migraine: Focus on Recurrence Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly prescribed second-generation triptans, Almotriptan and Zolmitriptan, for the acute treatment of migraine. The primary focus of this analysis is the recurrence rate of migraine headache following treatment, a critical factor in assessing the overall efficacy and patient satisfaction with a given therapy. This document synthesizes data from head-to-head clinical trials to provide an objective overview for researchers, scientists, and professionals involved in drug development.
Quantitative Data Summary
A key metric in evaluating the effectiveness of acute migraine treatments is the rate at which a headache returns after an initial response. The following table summarizes the recurrence rates and other important efficacy endpoints for this compound (12.5 mg) and Zolmitriptan (2.5 mg) as reported in a multicenter, double-blind, randomized controlled trial.
| Efficacy Endpoint | This compound 12.5 mg | Zolmitriptan 2.5 mg |
| Headache Recurrence (2-24 hours) | 32.8% | 34.7% |
| Pain Relief at 2 hours | 67.9% | 68.6% |
| Pain-Free at 2 hours | 44.9% | 41.2% |
Data from a retrospective analysis of a comparative study on menstrual migraine.[1][2]
In a broader comparative study, no significant difference was observed in the primary endpoint of sustained pain-free with no adverse events between this compound 12.5 mg (29.2%) and Zolmitriptan 2.5 mg (31.8%)[3][4][5]. Another review reported the recurrence rate for this compound 12.5 mg to be between 18% and 27% in placebo-controlled trials. For Zolmitriptan 2.5 mg, a placebo-controlled trial reported a headache recurrence rate of 22%.
Experimental Protocols
The data presented above is primarily derived from a multicenter, multinational, randomized, double-blind, parallel-group clinical trial comparing the efficacy and tolerability of this compound 12.5 mg versus Zolmitriptan 2.5 mg in the acute treatment of a single migraine attack.
Study Design: Adult patients with a diagnosis of migraine with or without aura according to the International Headache Society (IHS) criteria were enrolled. Participants were randomly assigned to receive either a single oral dose of this compound 12.5 mg or Zolmitriptan 2.5 mg to treat a moderate to severe migraine attack.
Key Methodologies:
-
Patient Population: Adult migraineurs.
-
Intervention: Single oral dose of this compound 12.5 mg or Zolmitriptan 2.5 mg.
-
Primary Endpoint: Typically, the percentage of patients who are pain-free at 2 hours post-dose.
-
Secondary Endpoints: Including, but not limited to, pain relief at 2 hours, sustained pain-free status, and headache recurrence.
-
Definition of Headache Recurrence: The return of a moderate or severe headache within 2 to 24 hours after an initial response (pain relief or pain-free) at 2 hours.
-
Data Collection: Patients typically record headache severity and associated symptoms at baseline and at various time points post-dose in a diary.
Signaling Pathways
This compound and Zolmitriptan are selective agonists of the serotonin 5-HT1B and 5-HT1D receptors. Their therapeutic action in migraine is attributed to three key mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels leads to their constriction, counteracting the vasodilation associated with a migraine attack.
-
Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors located on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. This reduces neurogenic inflammation in the meninges.
-
Inhibition of Pain Signal Transmission: Triptans are also thought to act on 5-HT1D receptors in the brainstem, specifically in the trigeminal nucleus caudalis, to inhibit the transmission of pain signals to higher brain centers.
Conclusion
Based on the available head-to-head clinical trial data, this compound and Zolmitriptan demonstrate comparable efficacy in the acute treatment of migraine, including similar rates of headache recurrence. Both medications are effective in providing pain relief and achieving a pain-free state at 2 hours post-dose. The choice between these two agents may be guided by other factors such as individual patient response, tolerability, and the side-effect profile. Further research focusing on patient-specific factors that may predict a more favorable response to one triptan over another would be beneficial for optimizing migraine management.
References
- 1. droracle.ai [droracle.ai]
- 2. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 5. This compound and zolmitriptan in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Almotriptan's Performance in CGRP-Based Migraine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of almotriptan's performance in established calcitonin gene-related peptide (CGRP)-based migraine models. The data presented herein is intended to assist researchers and drug development professionals in evaluating this compound's preclinical efficacy against other therapeutic alternatives, including the first-generation triptan, sumatriptan, and the newer class of CGRP receptor antagonists (gepants).
Introduction to this compound and CGRP in Migraine Pathophysiology
This compound is a second-generation triptan, a selective agonist for the 5-HT1B and 5-HT1D receptors.[1] Its therapeutic effect in acute migraine is attributed to its ability to constrict cranial blood vessels and reduce neurogenic inflammation.[1] A key mechanism underlying neurogenic inflammation is the release of CGRP from trigeminal nerve endings, a potent vasodilator and pain signaling modulator. Elevated levels of CGRP are observed during migraine attacks, and its infusion can trigger migraine-like headaches in susceptible individuals. Triptans, including this compound, are understood to exert their anti-migraine effects, at least in part, by inhibiting the release of CGRP.[2][3]
This guide will delve into preclinical models that are pivotal in assessing the efficacy of anti-migraine therapies targeting the CGRP pathway. We will examine this compound's performance in these models, drawing comparisons with sumatriptan and CGRP antagonists where data is available.
Comparative Performance in Preclinical CGRP-Based Models
The following tables summarize the quantitative performance of this compound and comparator compounds in key preclinical models relevant to CGRP-mediated migraine mechanisms.
Table 1: Inhibition of Neurogenic Plasma Extravasation
Neurogenic plasma extravasation in the dura mater is a key event in migraine pathophysiology, driven by the release of CGRP from trigeminal nerve endings. This model assesses a compound's ability to inhibit this process, typically induced by electrical or chemical stimulation of the trigeminal ganglion.
| Compound | Animal Model | Stimulation Method | Dose Range | Maximum Inhibition (%) | Reference |
| This compound | Anesthetized Guinea Pigs | Electrical Stimulation of Trigeminal Ganglion | 0.3 - 3 mg/kg, i.v. | Not specified, dose-dependent inhibition | [4] |
| Sumatriptan | Anesthetized Rats | Electrical Stimulation of Trigeminal Ganglion | Not specified | Attenuates plasma protein extravasation |
Note: While a direct quantitative comparison of maximal inhibition is not available from the cited sources, both this compound and sumatriptan demonstrate efficacy in this model of neurogenic inflammation.
Table 2: Inhibition of CGRP Release from Trigeminal Neurons
This ex vivo model directly measures the ability of a compound to inhibit the release of CGRP from cultured trigeminal ganglion neurons, providing a direct assessment of a key anti-migraine mechanism.
| Compound | Model System | Stimulus | Concentration | CGRP Release Inhibition (%) | Reference |
| Sumatriptan | Cultured Rat Trigeminal Neurons | Capsaicin | 1 µM | ~42% | |
| Sumatriptan | Cultured Rat Trigeminal Neurons | Capsaicin | 10 µM | ~41% | |
| Sumatriptan | Cultured Rat Trigeminal Neurons | Bradykinin | 1 µM & 10 µM | Significant inhibition (maximal at higher dose) |
Note: Specific quantitative data for this compound in a comparable CGRP release assay was not identified in the searched literature. However, its efficacy in the in vivo neurogenic extravasation model strongly suggests an inhibitory effect on CGRP release.
Table 3: Effect on c-fos Expression in the Trigeminal Nucleus Caudalis (TNC)
c-fos is an immediate early gene whose expression in the TNC is used as a marker for neuronal activation in response to nociceptive stimuli. This model assesses a compound's ability to block central trigeminal activation.
| Compound | Animal Model | Stimulation Method | Dose | Reduction in c-fos positive cells (%) | Reference |
| Sumatriptan | Rat | Chemical stimulation of meninges (autologous blood) | 720 nmol/kg x 2, i.v. | 31% | |
| Sumatriptan | Rat | Cortical Spreading Depression | 0.3 mg/kg, i.v. | No significant reduction |
Note: The effect of sumatriptan on c-fos expression appears to be dependent on the stimulation method. Data for this compound in a c-fos expression model was not found in the reviewed literature.
Experimental Protocols
Neurogenic Plasma Extravasation Model
Objective: To assess the in vivo efficacy of a compound in inhibiting plasma protein extravasation in the dura mater following stimulation of the trigeminal ganglion.
Methodology (based on):
-
Animal Preparation: Anesthetized guinea pigs are used. The femoral vein is cannulated for intravenous administration of the test compound and Evans blue dye (a marker for plasma extravasation).
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is surgically exposed and stimulated electrically (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes).
-
Compound Administration: this compound, sumatriptan, or vehicle is administered intravenously at various doses prior to trigeminal stimulation.
-
Quantification of Extravasation: After a circulation period, the animal is perfused to remove intravascular Evans blue. The dura mater is dissected, and the extravasated Evans blue is extracted and quantified spectrophotometrically.
-
Data Analysis: The amount of extravasated dye in treated animals is compared to that in vehicle-treated controls to determine the percentage of inhibition.
Ex Vivo CGRP Release from Trigeminal Ganglion and Dura Mater
Objective: To measure the direct effect of a compound on CGRP release from isolated trigeminal ganglion (TG) and dura mater.
Methodology (based on):
-
Tissue Dissection: TG and dura mater are dissected from euthanized rodents (rats or mice).
-
Incubation: The tissues are placed in a synthetic interstitial fluid (SIF) buffer.
-
Stimulation and Treatment: A baseline CGRP release is measured. The tissues are then incubated with a stimulating agent (e.g., capsaicin, high potassium) in the presence or absence of the test compound (this compound, sumatriptan, etc.) at various concentrations.
-
Sample Collection: The incubation buffer is collected at different time points.
-
CGRP Quantification: The concentration of CGRP in the collected buffer is measured using a CGRP Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The amount of CGRP released in the presence of the test compound is compared to the stimulated control to determine the percentage of inhibition.
Visualizing the Mechanisms
To better illustrate the underlying pathways and experimental setups, the following diagrams are provided.
Caption: this compound's Mechanism of Action in Migraine.
Caption: Workflow for Neurogenic Extravasation Model.
Discussion and Future Directions
The available preclinical data robustly supports the efficacy of this compound in CGRP-based models of migraine, particularly in inhibiting neurogenic inflammation. Its performance in the neurogenic plasma extravasation model is a strong indicator of its ability to modulate the CGRP pathway, consistent with its mechanism of action as a 5-HT1B/1D agonist.
While direct head-to-head preclinical comparisons with CGRP antagonists are lacking, clinical studies suggest that triptans, as a class, may offer greater efficacy for acute pain relief compared to gepants, though often with a less favorable side effect profile. Future preclinical research should focus on direct comparative studies of this compound and newer CGRP-targeting therapies in standardized CGRP-based models. This would provide a more nuanced understanding of their relative potencies and mechanisms of action at the preclinical level, further informing clinical trial design and therapeutic positioning. Specifically, quantitative dose-response studies of this compound in CGRP release assays would be highly valuable for a direct comparison with existing data for other triptans.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CGRP and the Trigeminal System in Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurogenic inflammation in the context of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional profile of this compound in animal models predictive of antimigraine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Almotriptan's Impact on Dural Plasma Protein Extravasation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Almotriptan's effect on dural plasma protein extravasation (PPE), a key process in the pathophysiology of migraine. The information is benchmarked against other triptans, supported by experimental data, to offer a comprehensive resource for research and development in headache disorders.
Introduction to Dural Plasma Protein Extravasation in Migraine
Neurogenic inflammation in the dura mater is considered a critical component of migraine headaches.[1] This process involves the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from trigeminal nerve endings.[1] This release leads to vasodilation and an increase in vascular permeability, resulting in the leakage of plasma proteins into the dural interstitium, a phenomenon known as dural plasma protein extravasation (PPE).[2] Triptans, a class of 5-HT1B/1D receptor agonists, are effective in the acute treatment of migraine, in part by inhibiting this neurogenic inflammation and subsequent PPE.[1][2]
This compound is a second-generation triptan with a high affinity for 5-HT1B and 5-HT1D receptors. Its mechanism of action in migraine is attributed to three key effects: cranial vasoconstriction, inhibition of neuropeptide release from trigeminal nerve endings, and reduction of nociceptive transmission in the trigeminal nucleus caudalis. This guide focuses on the second of these mechanisms: the inhibition of dural PPE.
Comparative Efficacy in Inhibiting Dural Plasma Protein Extravasation
While direct head-to-head preclinical studies comparing the potency of various triptans on dural PPE in a single experimental setup are limited, data from separate studies provide valuable insights into their relative effects. The following table summarizes available quantitative data for the inhibition of dural PPE by different triptans.
| Triptan | Animal Model | Method of PPE Induction | Key Findings |
| This compound | Animal models (general) | Not specified in reviews | Effective in animal models predictive of anti-migraine activity, which includes inhibition of neurogenic inflammation. |
| Sumatriptan | Rat | Electrical stimulation of the trigeminal ganglion | Dose-dependently reduced dural plasma extravasation with an ID50 of 30 µg/kg. |
| Rizatriptan | Rat | Electrical stimulation of the trigeminal ganglion | Significantly inhibited dural plasma protein extravasation. |
Note: The data presented for Sumatriptan and Rizatriptan are from different studies and may not be directly comparable due to potential variations in experimental protocols. This compound's efficacy is inferred from its established mechanism of action as a potent 5-HT1B/1D agonist, a class of drugs known to inhibit dural PPE.
Experimental Protocols
The standard experimental model to evaluate the effect of compounds on dural plasma protein extravasation in rats is detailed below.
Induction and Measurement of Dural Plasma Protein Extravasation
This protocol is a standard method used to quantify neurogenic inflammation in the dura mater of rodents.
-
Animal Preparation: Anesthetized rats are typically used for this procedure. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. The animal is placed in a stereotaxic frame.
-
Induction of Extravasation: A craniotomy is performed to expose the dura mater. The trigeminal ganglion is electrically stimulated (e.g., 1.2 mA, 5 Hz, 5 ms pulses for 5 minutes) to induce neurogenic inflammation and subsequent plasma protein extravasation.
-
Quantification of Extravasation:
-
Evans Blue Method: A known amount of Evans blue dye, which binds to plasma albumin, is injected intravenously before the stimulation. After stimulation, the animal is perfused to remove intravascular dye. The dura mater is then dissected, and the extravasated dye is extracted using a solvent (e.g., formamide). The concentration of the extracted dye is determined spectrophotometrically, providing a quantitative measure of plasma protein extravasation.
-
Radiolabeled Albumin Method: Alternatively, radiolabeled albumin (e.g., ¹²⁵I-HSA) can be injected intravenously. Following the experiment, the dura mater is removed, and the radioactivity is measured using a gamma counter to quantify the amount of extravasated plasma protein.
-
-
Drug Administration: The test compound (e.g., this compound or another triptan) is administered intravenously at various doses before the electrical stimulation to determine its inhibitory effect on PPE.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in the action of this compound and the general experimental workflow for assessing its impact on dural plasma protein extravasation.
Caption: this compound's inhibitory signaling pathway on neurogenic inflammation.
Caption: Experimental workflow for measuring dural plasma protein extravasation.
Conclusion
This compound, as a potent 5-HT1B/1D receptor agonist, is effective in mitigating neurogenic inflammation, a key contributor to migraine pain. Its mechanism involves the inhibition of dural plasma protein extravasation, a hallmark of this inflammatory process. While direct comparative preclinical data on PPE inhibition is not available in a single study for all triptans, the existing evidence for sumatriptan and rizatriptan, coupled with this compound's known pharmacological profile, strongly supports its role in attenuating this crucial pathophysiological event. The standardized experimental protocols described provide a robust framework for future comparative studies to further elucidate the relative potencies of different triptans in this context.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
